Lenalidomide-F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXKDVFVKDIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Lenalidomide-F: A Fluorinated E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lenalidomide-F, a fluorinated chemical probe and a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, its role in inducing targeted protein degradation, and the methodologies used to characterize its activity.
Core Compound: this compound
This compound is a synthetic molecule derived from the thalidomide (B1683933) chemical scaffold. It functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase complex. Its primary application is in the construction of PROTACs, where it serves as the E3 ligase-recruiting moiety.
Chemical Structure and Properties
The defining feature of this compound is the strategic placement of a fluorine atom on the isoindolinone ring system. This modification is crucial for its function as a versatile building block in PROTAC synthesis.
Chemical Structure:
-
IUPAC Name: 3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
-
Molecular Formula: C₁₃H₁₁FN₂O₃[]
-
Molecular Weight: 262.24 g/mol []
-
CAS Number: 2359705-88-5[]
-
SMILES: O=C(C(N(CC1=C2C=CC=C1F)C2=O)CC3)NC3=O[2]
A visual representation of the chemical structure of this compound is provided below:
Image Source: PubChem CID 159784539
Mechanism of Action in a PROTAC Context: The LWY713 Case Study
This compound is a critical component of the PROTAC degrader LWY713 . LWY713 is a potent and selective degrader of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target in acute myeloid leukemia (AML).[3]
The mechanism of action of LWY713, and by extension the role of this compound, follows the classical PROTAC-mediated protein degradation pathway. LWY713 is a heterobifunctional molecule that consists of:
-
A warhead that binds to the target protein (FLT3).
-
A linker .
-
The E3 ligase ligand , which is this compound, that binds to Cereblon (CRBN).[4]
This tripartite binding event brings FLT3 into close proximity with the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the FLT3 protein. The polyubiquitinated FLT3 is then recognized and degraded by the 26S proteasome.[5]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of FLT3 degradation mediated by a PROTAC utilizing a this compound-like moiety.
Caption: Signaling pathway of FLT3 degradation by a PROTAC.
Quantitative Data
The efficacy of this compound is demonstrated through the quantitative characterization of the PROTAC LWY713.
| Parameter | Cell Line | Value | Description | Reference |
| DC₅₀ | MV4-11 (AML) | 0.64 nM | Half-maximal degradation concentration of FLT3. | [3][4] |
| Dₘₐₓ | MV4-11 (AML) | 94.8% | Maximum degradation of FLT3. | [3] |
| IC₅₀ (Proliferation) | MV4-11 (AML) | 39.9 nM | Half-maximal inhibitory concentration for cell proliferation. | [6] |
| IC₅₀ (Proliferation) | MOLM-13 (AML) | 169.9 nM | Half-maximal inhibitory concentration for cell proliferation. | [6] |
Experimental Protocols & Workflow
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC containing this compound, such as LWY713, typically follows a structured workflow to confirm its mechanism of action and efficacy.
Caption: A typical experimental workflow for PROTAC evaluation.
Detailed Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the key steps for quantifying target protein degradation in cells treated with a PROTAC.
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC by measuring the levels of the target protein.
Materials:
-
Cell line of interest (e.g., MV4-11 for FLT3)
-
PROTAC compound (e.g., LWY713) and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-FLT3)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere (if applicable) overnight.
-
Treat the cells with a serial dilution of the PROTAC compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its ability to efficiently recruit the Cereblon E3 ligase makes it a cornerstone in the design of degraders for a wide range of therapeutic targets. The case study of LWY713 highlights the potential of this compound-based PROTACs to achieve potent and selective degradation of clinically relevant proteins, offering a promising therapeutic modality for diseases such as acute myeloid leukemia. Further research into novel fluorinated derivatives and their application in PROTACs is an active area of investigation in the field of targeted protein degradation.
References
- 2. benchchem.com [benchchem.com]
- 3. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Lenalidomide
A Note on Nomenclature: The term "Lenalidomide-F" is not a standard designation in publicly available scientific literature. This guide will focus on the synthesis and characterization of Lenalidomide (B1683929). It is possible that "this compound" refers to a specific polymorphic form, a derivative, or an internal project name. The information presented herein pertains to the parent compound, Lenalidomide.
Introduction
Lenalidomide is an immunomodulatory drug with potent anti-angiogenic and antineoplastic properties.[1][2][3] It is a structural analogue of thalidomide (B1683933) with a significantly improved safety and efficacy profile.[4] Lenalidomide is approved by the US Food and Drug Administration (FDA) for the treatment of multiple myeloma, myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality, and mantle cell lymphoma.[3][5] Its mechanism of action is complex, involving the modulation of the tumor microenvironment, inhibition of angiogenesis, and direct cytotoxic effects on tumor cells.[1][6][7] A key molecular target of Lenalidomide is the E3 ubiquitin ligase complex containing Cereblon (CRBN), which, upon binding to Lenalidomide, alters its substrate specificity, leading to the degradation of specific transcription factors.[1][6][7]
This technical guide provides a detailed overview of the synthesis and characterization of Lenalidomide, along with an exploration of its key signaling pathways.
Synthesis of Lenalidomide
The synthesis of Lenalidomide typically involves a multi-step process. Several synthetic routes have been reported in the literature, with a common strategy involving the coupling of a substituted isoindolinone ring with a glutarimide (B196013) moiety. A widely adopted approach begins with the synthesis of a nitro-intermediate, followed by a reduction step to yield the final amino-substituted product.
General Synthetic Workflow
The overall synthetic process can be visualized as a two-stage process: the formation of the nitro-intermediate followed by its reduction to Lenalidomide.
Caption: General two-stage synthetic workflow for Lenalidomide.
Experimental Protocol: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Nitro-Intermediate)
This protocol is a composite of methodologies described in various patents.[8][9][10]
Materials:
-
Methyl 2-bromomethyl-3-nitrobenzoate
-
3-aminopiperidine-2,6-dione hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) or Potassium Carbonate
Procedure:
-
To a stirred solution of 3-aminopiperidine-2,6-dione hydrochloride in DMF, add an acid-binding agent such as triethylamine or potassium carbonate.
-
Add a solution of methyl 2-bromomethyl-3-nitrobenzoate in acetonitrile to the reaction mixture.
-
Heat the mixture to a temperature below 60°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, typically by adding water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
Experimental Protocol: Synthesis of Lenalidomide (Catalytic Hydrogenation)
This protocol is based on established reduction methods.[8][9][10][11]
Materials:
-
3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727), Ethanol, or a mixture of DMF and Methanol
-
Hydrogen gas
Procedure:
-
Suspend 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione in a suitable solvent such as methanol, ethanol, or a mixture of DMF and methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the suspension.
-
Pressurize the vessel with hydrogen gas (typically 0.3 to 0.8 MPa) and stir the mixture at room temperature.[9]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate) to afford Lenalidomide.
Summary of Synthetic Data
| Step | Starting Materials | Reagents & Solvents | Product | Typical Yield | Purity (by HPLC) |
| 1 | Methyl 2-bromomethyl-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride | DMF, Triethylamine/Potassium Carbonate, Acetonitrile | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 70-85% | >95% |
| 2 | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C, H₂, Methanol/DMF | Lenalidomide | 78-90% | >99.5%[11][12] |
Characterization of Lenalidomide
The structural and physicochemical properties of synthesized Lenalidomide are confirmed through various analytical techniques.
Spectroscopic and Chromatographic Data
| Technique | Description | Key Findings |
| ¹H NMR | Provides information on the proton environment in the molecule. | Characteristic peaks for the aromatic, glutarimide, and isoindolinone protons are observed.[13][14][15] |
| ¹³C NMR | Provides information on the carbon framework of the molecule. | Resonances corresponding to all carbon atoms in the Lenalidomide structure are identified.[16] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of Lenalidomide is observed, confirming its identity.[16][17] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single major peak indicates high purity, typically >99.5%.[11] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies functional groups present in the molecule. | Characteristic absorption bands for N-H, C=O (amide and imide), and aromatic C-H bonds are observed.[13] |
Experimental Protocol: Characterization by HPLC-MS/MS
This protocol outlines a general method for the quantification and confirmation of Lenalidomide in a sample.[17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., XTerra RP18, 4.6 x 50 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 10:90 v/v)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ for Lenalidomide
-
Product Ions (m/z): Specific fragment ions of Lenalidomide
Procedure:
-
Prepare a standard solution of Lenalidomide in a suitable solvent.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
Inject the sample and standard solutions into the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for Lenalidomide.
-
Confirm the identity of Lenalidomide by comparing the retention time and mass spectrum of the sample with that of the standard.
-
Quantify the purity by integrating the peak area of the analyte.
Signaling Pathways of Lenalidomide
Lenalidomide exerts its therapeutic effects through a variety of mechanisms, primarily by modulating the immune system and directly targeting cancer cells. The central mechanism involves its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.
Cereblon-Mediated Protein Degradation
Lenalidomide binds to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[6] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, and casein kinase 1 alpha (CK1α) in del(5q) MDS cells.[1][6]
Caption: Lenalidomide-induced degradation of Ikaros and Aiolos in multiple myeloma.
Immunomodulatory Effects
Lenalidomide enhances T-cell and Natural Killer (NK) cell function. It acts as a T-cell co-stimulatory molecule, promoting T-cell proliferation and increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[1][4][18] This, in turn, enhances NK cell-mediated cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC).[1][19]
Caption: Immunomodulatory effects of Lenalidomide on T-cells and NK cells.
Anti-Angiogenic and Anti-proliferative Effects
Lenalidomide inhibits the formation of new blood vessels (angiogenesis) by downregulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1] It also directly inhibits the proliferation of tumor cells and induces apoptosis.[1][2]
Conclusion
Lenalidomide is a cornerstone in the treatment of several hematological malignancies. Its synthesis is well-established, allowing for the production of a high-purity active pharmaceutical ingredient. The characterization of Lenalidomide relies on a suite of standard analytical techniques to ensure its identity, purity, and quality. The multifaceted mechanism of action, centered on the modulation of the CRBN E3 ubiquitin ligase complex and the stimulation of the immune system, underscores the complexity and efficacy of this important therapeutic agent. Further research into the nuanced signaling pathways affected by Lenalidomide will continue to unveil new therapeutic opportunities and refine its clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 9. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 10. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0014623) [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Lenalidomide-F's Affinity for Cereblon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity between Lenalidomide-F and its target protein, Cereblon (CRBN). Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The interaction between Lenalidomide (B1683929) and CRBN is a cornerstone of modern targeted protein degradation strategies, particularly in the context of treating hematological malignancies like multiple myeloma.[1][2][3] This document consolidates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the key molecular pathways and experimental workflows.
Quantitative Binding Affinity Data
The affinity of Lenalidomide for Cereblon has been characterized by various biophysical techniques, yielding a range of binding constants. These values can differ based on the specific CRBN construct used (e.g., the full-length CRBN in complex with DDB1 versus the isolated Thalidomide-Binding Domain (TBD)) and the experimental assay employed.[4] The following tables summarize the key quantitative data available in the literature.
Table 1: Dissociation Constants (Kd) for Lenalidomide Binding to Cereblon
| CRBN Construct | Assay Type | Kd (µM) | Reference |
| CRBN-DDB1 Complex | Isothermal Titration Calorimetry (ITC) | 0.6 | [4] |
| CRBN-DDB1 Complex | Isothermal Titration Calorimetry (ITC) | 0.64 ± 0.24 | [4] |
| CRBN Thalidomide-Binding Domain (TBD) | Isothermal Titration Calorimetry (ITC) | 19 | [4] |
| CRBN Thalidomide-Binding Domain (TBD) | Isothermal Titration Calorimetry (ITC) | 6.7 ± 0.9 | [4] |
Table 2: Inhibition Constants (Ki and IC50) for Lenalidomide
| Parameter | Assay Type | Value (nM) | Cell Line / Protein | Reference |
| Ki | Competitive Titration (FP) | 177.80 | hsDDB1-hsCRBN | [3][5] |
| IC50 | Competitive Binding | ~2000 | U266 cell extracts | [6] |
| IC50 | Fluorescence Polarization (FP) | 296.9 | Human DDB1-CRBN | [5] |
| IC50 | Fluorescence Polarization (FP) | 268.6 | Human Cereblon/DDB1 complex | [7] |
| IC50 | Time-Resolved FRET | 8.9 | - | [5] |
| pIC50 | Displacement Assay | 5.82 (1500 nM) | CRBN | [8] |
Experimental Protocols
The determination of binding affinity between Lenalidomide and CRBN relies on precise and robust experimental methodologies. The following sections detail the principles and generalized protocols for the most commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10][11]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (either full-length CRBN-DDB1 complex or the TBD) in a suitable, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[9]
-
Prepare a concentrated solution of Lenalidomide in the same buffer. The final concentration of DMSO, if used for solubilization, should be kept low and consistent between the protein and ligand solutions.
-
-
Instrument Setup:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the Lenalidomide solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the Lenalidomide solution into the CRBN solution.
-
Record the heat change (power required to maintain a zero temperature difference between the sample and reference cells) after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (Lenalidomide) to a ligand (CRBN) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[12]
Methodology:
-
Sensor Chip Preparation:
-
Immobilize purified recombinant CRBN protein onto a suitable sensor chip (e.g., a Ni-NTA chip via a His-tag or an amine-coupling chip).
-
-
Binding Analysis:
-
Flow a solution containing a specific concentration of Lenalidomide over the sensor surface (association phase).
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time.
-
Flow a buffer solution without Lenalidomide over the chip to monitor the dissociation of the compound (dissociation phase).
-
-
Kinetic and Affinity Determination:
-
Repeat the binding analysis with a range of Lenalidomide concentrations.
-
Analyze the resulting sensorgrams using a suitable binding model (e.g., a 1:1 kinetic binding model or a steady-state affinity model) to determine the kinetic parameters and the binding affinity (Kd).[13]
-
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a protein. Unlabeled ligands, such as Lenalidomide, can compete with the fluorescent probe for binding to the protein, resulting in a decrease in fluorescence polarization.[14]
Methodology:
-
Assay Setup:
-
Prepare a reaction mixture containing a fixed concentration of purified CRBN protein and a fluorescently labeled thalidomide (B1683933) analog (e.g., Cy5-labeled Thalidomide or BODIPY-thalidomide) in an appropriate assay buffer.[7][14]
-
Prepare serial dilutions of the test compound (Lenalidomide).
-
-
Competition Assay:
-
Add the different concentrations of Lenalidomide to the reaction mixture in a microtiter plate (e.g., a black, low-binding 96-well plate).[14]
-
Include positive controls (no inhibitor) and negative controls (no CRBN) to establish the assay window.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a suitable fluorescence reader.
-
Plot the change in fluorescence polarization against the concentration of Lenalidomide.
-
Fit the resulting dose-response curve to determine the IC50 value, which can be converted to a Ki value if the Kd of the fluorescent probe is known.
-
Signaling Pathways and Experimental Workflows
Lenalidomide-Induced Neosubstrate Degradation Pathway
Lenalidomide functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and specific "neosubstrate" proteins that are not normally targeted by the CRL4-CRBN complex.[15][16][17] This leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, which include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the protein kinase Casein Kinase 1α (CK1α).[2][18] The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of Lenalidomide.[2][19]
Experimental Workflow for Identifying CRBN Modulators
The discovery of new CRBN-binding molecules and potential protein degraders often follows a systematic workflow that integrates biochemical and cell-based assays. This process typically starts with a high-throughput screen to identify compounds that bind to CRBN, followed by secondary assays to confirm their mechanism of action and cellular effects.
References
- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [open.bu.edu]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. benchchem.com [benchchem.com]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Fluorinated Lenalidomide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematological malignancies, has spurred extensive research into the development of analogs with improved potency, selectivity, and safety profiles. The introduction of fluorine into the lenalidomide scaffold has emerged as a promising strategy to modulate its physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the discovery and development of fluorinated lenalidomide analogs, detailing their synthesis, mechanism of action, and preclinical evaluation. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of targeted protein degradation.
Introduction: The Rationale for Fluorination
Lenalidomide and its parent compound, thalidomide (B1683933), are pioneering examples of "molecular glues" that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[1][3]
The incorporation of fluorine atoms into small molecule drugs is a well-established strategy in medicinal chemistry to enhance various properties, including:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity.[4][5]
-
Membrane Permeability: Strategic fluorination can modulate the lipophilicity of a molecule, influencing its ability to cross cell membranes.
-
Conformational Control: Fluorine can influence the conformation of a molecule, pre-organizing it for optimal binding to its target.
In the context of lenalidomide, fluorination has been explored to improve its interaction with CRBN and to potentially alter its neosubstrate degradation profile, leading to enhanced anti-cancer activity and potentially novel therapeutic applications.[6]
Synthesis of Fluorinated Lenalidomide Analogs
The synthesis of fluorinated lenalidomide analogs typically involves the modification of the phthaloyl ring of the isoindolinone core. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of Fluorinated Lenalidomide Analogs
-
Starting Material: The synthesis often begins with a commercially available or synthesized fluorinated phthalic anhydride (B1165640) or a related derivative.
-
Ring Opening: The anhydride is reacted with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or ammonium carbonate, to open the ring and form a phthalic acid monoamide.
-
Cyclization: The resulting intermediate is then cyclized, often with the use of a dehydrating agent like acetic anhydride or by heating, to form the fluorinated phthalimide (B116566).
-
Glutarimide (B196013) Ring Formation: The fluorinated phthalimide is then coupled with α-amino-glutarimide or a protected precursor. This is a critical step that can be achieved through various methods, including condensation reactions.
-
Deprotection (if necessary): If protecting groups are used for the glutarimide moiety, a final deprotection step is required to yield the desired fluorinated lenalidomide analog.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and HPLC.
Mechanism of Action: Modulating the CRBN-E3 Ligase Complex
The primary mechanism of action of fluorinated lenalidomide analogs, like lenalidomide itself, is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex.[1][7]
Signaling Pathway: CRL4-CRBN E3 Ubiquitin Ligase Pathway
Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by fluorinated lenalidomide analogs.
The binding of a fluorinated lenalidomide analog to a hydrophobic pocket in CRBN induces a conformational change in the substrate-binding surface.[8] This altered surface gains affinity for neosubstrates like IKZF1 and IKZF3.[1][3] The CRL4-CRBN complex then polyubiquitinates these captured proteins, marking them for degradation by the 26S proteasome. The degradation of these key transcription factors ultimately leads to the death of multiple myeloma cells.[1]
Biological Evaluation: In Vitro and In Vivo Assays
The discovery and development pipeline for fluorinated lenalidomide analogs involves a series of in vitro and in vivo assays to characterize their biological activity.
Experimental Workflow: Fluorinated Lenalidomide Analog Discovery
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CUL4-DDB1-CRBN E3 Ubiquitin Ligase Regulates Proteostasis of ClC-2 Chloride Channels: Implication for Aldosteronism and Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Early-Stage Research of Lenalidomide
Based on our initial research, a compound specifically named "Lenalidomide-F" could not be identified in the existing scientific literature. It is possible that this is a typographical error and the intended subject was "Lenalidomide," a well-established immunomodulatory agent. Therefore, this in-depth technical guide focuses on the early-stage research of Lenalidomide (B1683929).
Introduction
Lenalidomide is a potent, orally administered immunomodulatory drug (IMiD) that is a structural analog of thalidomide (B1683933).[1] It has demonstrated significant antineoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] Approved by the U.S. Food and Drug Administration (FDA) in 2005, it is primarily used in the treatment of multiple myeloma (MM) and certain myelodysplastic syndromes.[3][4] Lenalidomide's multifaceted mechanism of action, which involves direct cytotoxicity to cancer cells and modulation of the tumor microenvironment, has made it a cornerstone of therapy for these hematologic malignancies.[1][5]
Core Mechanism of Action: Cereblon-Mediated Proteasomal Degradation
The primary molecular target of Lenalidomide is the protein Cereblon (CRBN).[3][6] CRBN is a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, which also consists of DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (ROC1).[3][6] Lenalidomide binds to CRBN, which alters the substrate specificity of the E3 ligase complex.[3][6] This binding event induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]
The degradation of Ikaros and Aiolos is critical for the anti-myeloma activity of Lenalidomide.[3][5] These transcription factors are essential for the survival of malignant plasma cells.[3] Their degradation leads to a cascade of downstream effects, including the downregulation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for myeloma cell survival, and c-Myc.[3][5] This ultimately results in the inhibition of tumor cell proliferation and induction of apoptosis (programmed cell death).[2][5]
Immunomodulatory Effects
Beyond its direct cytotoxic effects, Lenalidomide possesses potent immunomodulatory properties that contribute significantly to its therapeutic efficacy.[2] These effects are multifaceted and involve the modulation of various immune cell populations and cytokine production.[2][7]
T-Cell Co-stimulation: Lenalidomide enhances T-cell and Natural Killer (NK) cell function.[2] It acts as a T-cell co-stimulatory molecule by promoting the phosphorylation of the CD28 receptor's intracellular domain.[8][9] This leads to the activation of downstream signaling pathways, including NF-κB, which results in increased proliferation of T-cells and elevated production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][10] The increased IL-2 production, in turn, enhances the cytotoxic activity of NK cells against tumor cells.[2][8]
Cytokine Modulation: Lenalidomide alters the cytokine profile within the tumor microenvironment.[2] It inhibits the production of pro-inflammatory and pro-angiogenic cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12.[2][7] Concurrently, it increases the levels of the anti-inflammatory cytokine IL-10.[2][7]
Anti-Angiogenic Properties: The drug also exhibits anti-angiogenic effects by inhibiting the secretion of Vascular Endothelial Growth Factor (VEGF) from tumor cells, which is crucial for the formation of new blood vessels that supply tumors.[2]
Quantitative Data from Preclinical Research
Table 1: In Vitro Activity of Lenalidomide
| Cell Line Panel/Assay | Concentration Range | Endpoint | Observed Effect | Citation |
| PPTP In Vitro Panel (23 cell lines) | 1 nM - 10 µM | Cytotoxicity/Growth Inhibition | Little to no activity observed at concentrations up to 10 µM. | [11] |
| H929 Multiple Myeloma Cell Line | 10 µg/mL and 20 µg/mL | Metabolic Activity | (S)-enantiomer showed a significant reduction in metabolic activity at 48 hours. | [12] |
| H929 Multiple Myeloma Cell Line | Not specified | Cell Cycle Arrest | Induced G1 phase cell cycle arrest. | [12] |
| THP-1 cells (LPS-stimulated) | 5 µM and 10 µM | TNF-α Expression | Certain polyfluorinated analogs of thalidomide showed increased potency in inhibiting TNF-α. | [13] |
| Memory B Cell Differentiation | Increasing concentrations | Plasmablast/Plasma Cell Generation | Inhibited the generation of pre-plasmablasts and early plasma cells. | [14] |
Table 2: In Vivo Activity of Lenalidomide in Xenograft Models
| Xenograft Model | Dose and Administration | Endpoint | Observed Effect | Citation |
| PPTP Solid Tumor Xenografts (37 models) | 30 mg/kg, oral gavage, daily for 6 weeks | Event-Free Survival (EFS) | Significant differences in EFS distribution compared to control in 7 of 37 models (18.9%). | [11] |
| PPTP Acute Lymphoblastic Leukemia Xenografts (8 models) | 30 mg/kg, oral gavage, daily for 6 weeks | Event-Free Survival (EFS) | No significant differences in EFS distribution observed in any of the 8 models. | [11] |
| Mantle Cell Lymphoma Xenograft | Not specified | Tumor Growth and Dissemination | Potently inhibited growth and dissemination. | [15] |
| Human Myeloma Xenograft (STAR-LLD formulation) | Continuous low-dose infusion | Tumor Shrinkage | Shrank tumors by 80% compared to untreated controls. 20% of animals were tumor-free after 100 days. | [16] |
Summary of Early-Stage Clinical Trial Data
Table 3: Key Phase I-III Clinical Trial Results
| Trial Name / Identifier | Phase | Patient Population | Treatment Regimen | Key Findings | Citation |
| FIRST (MM-020/IFM 07-01) | III | Newly diagnosed MM, transplant-ineligible | Continuous Lenalidomide + low-dose Dexamethasone (Rd) vs. MPT | Median PFS: 25.5 months for Rd vs. 21.2 months for MPT. Rd established as a new standard of care. | [17][18] |
| ECOG E3A06 (NCT01169337) | III | High-risk smoldering multiple myeloma (SMM) | Lenalidomide vs. Observation | Lenalidomide significantly delayed progression to symptomatic MM. 3-year PFS: 91% for Lenalidomide vs. 66% for observation. | [19][20][21] |
| Phase I/II | I/II | Relapsed/Refractory Lymphomas (Post-ASCT) | Lenalidomide maintenance (starting at 10 mg daily) | To determine tolerability and response. | [22] |
| SINTRA-REV (NCT01243476) | III | Non-transfusion dependent low-risk MDS with del(5q) | Early Lenalidomide vs. Placebo | Treatment was tolerable and did not promote clonal evolution. | [23] |
| Randomized Trial (NCT number not specified) | Randomized | Newly diagnosed MM | Lenalidomide + Dexamethasone (LD) + ASCT vs. LD alone | LD+ASCT showed a significantly superior Overall Response Rate (100% vs. 75%). | [24] |
Experimental Protocols
In Vitro Cell Proliferation / Cytotoxicity Assay
-
Objective: To determine the effect of Lenalidomide on the proliferation and viability of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., H929 multiple myeloma cells) are cultured in appropriate media and conditions.[12]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of Lenalidomide (and its enantiomers, if applicable) or a vehicle control (e.g., DMSO).[12][25]
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours).[12]
-
Assessment: Cell viability or metabolic activity is measured using a colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo.[14] The assay measures the conversion of a substrate into a colored or luminescent product by metabolically active cells.
-
Data Analysis: The results are typically expressed as the percentage of viable cells compared to the vehicle control. IC50 values (the concentration of drug that inhibits 50% of cell growth) can be calculated.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To assess the effect of Lenalidomide on cell cycle progression.
-
Methodology:
-
Treatment: Cells are treated with Lenalidomide or vehicle control for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI.[14] RNase is often included to prevent staining of double-stranded RNA.
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[12]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of Lenalidomide in a living organism.
-
Methodology:
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives Lenalidomide via a specified route (e.g., oral gavage) and schedule.[11] The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is evaluated by comparing tumor growth delay, progression-free survival, or overall survival between the groups.[11]
-
References
- 1. Lenalidomide in multiple myeloma: current experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lenalidomide - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Initial Testing of Lenalidomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. rarecancernews.com [rarecancernews.com]
- 17. FIRST Trial Shows Value of Continued Use of Lenalidomide in Newly Diagnosed Myeloma Patients - Personalized Medicine in Oncology [personalizedmedonc.com]
- 18. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma [ahdbonline.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Early lenalidomide may delay progression of smoldering myeloma | MDedge [mdedge.com]
- 21. ascopubs.org [ascopubs.org]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. youtube.com [youtube.com]
- 24. A Randomized Clinical Trial of Lenalidomide and Dexamethasone with and without Autologous Stem Cell Transplant in Patients with Newly Diagnosed Multiple Myeloma: Interim Study Results, | Blood | American Society of Hematology [ashpublications.org]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability Properties of Lenalidomide
Disclaimer: The term "Lenalidomide-F" does not correspond to a standard, publicly documented specific salt, polymorph, or formulation of lenalidomide (B1683929). This guide therefore details the core physicochemical properties of the active pharmaceutical ingredient, lenalidomide.
Lenalidomide is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties.[1] A derivative of thalidomide, it is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[2][3][4][5] Understanding its solubility and stability is critical for its formulation, delivery, and therapeutic efficacy. This guide provides a detailed overview of these properties for researchers, scientists, and drug development professionals.
Solubility Properties of Lenalidomide
Lenalidomide is an off-white to pale-yellow solid powder.[6][7] Its solubility is a key determinant of its bioavailability. The molecule's structure, featuring both amine and imide groups, results in pH-dependent solubility.
Quantitative Solubility Data
Lenalidomide's solubility has been characterized in a range of aqueous and organic solvents. It is generally more soluble in organic solvents and acidic aqueous solutions.[1][6][7] The data compiled from various sources is summarized below.
| Solvent/Medium | Temperature | Solubility | Citation(s) |
| Aqueous Buffers | |||
| 0.1N HCl (pH ~1.2) | Not Specified | ~18 mg/mL | [7] |
| Water | Not Specified | < 1.5 mg/mL | [7] |
| Less Acidic Buffers | Not Specified | 0.4 - 0.5 mg/mL | [1][6] |
| 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [8] |
| Supercritical CO₂ | 308–338 K | 0.02x10⁻⁴–1.08x10⁻⁴ (mole fraction) | [9] |
| Organic Solvents | |||
| DMSO | Not Specified | ~16 mg/mL | [8] |
| DMSO | Not Specified | 51 - 52 mg/mL | [10] |
| Dimethyl Formamide (DMF) | Not Specified | ~16 mg/mL | [8] |
Note: Discrepancies in reported solubility values (e.g., for DMSO) may arise from different experimental conditions or the use of different polymorphic forms.
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of lenalidomide in an aqueous buffer, based on common laboratory practices.
Objective: To determine the concentration of lenalidomide in a saturated solution of a specific aqueous buffer at a controlled temperature.
Materials:
-
Lenalidomide powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of lenalidomide powder to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the pre-equilibrated aqueous buffer to each vial.
-
Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of lenalidomide. The peak area is compared against a standard curve of known lenalidomide concentrations.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Visualization: Solubility Testing Workflow
Stability Properties of Lenalidomide
The stability of lenalidomide is crucial for ensuring its safety, quality, and efficacy throughout its shelf life and during administration.
Stability Profile
Lenalidomide exhibits varying stability under different environmental conditions. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.
| Condition | Form | Stability Outcome | Citation(s) |
| Temperature | |||
| Lyophilized | Room Temp | Stable for 24 months | [11] |
| In Solution (DMSO) | -20°C | Stable for at least 3 months | [11] |
| Aqueous Suspension | 55°C | Stable for 24 hours (>99% recovery) | [12][13] |
| Dry Heat | Solid | Stable, no significant degradation | [14] |
| Matrix Stability | |||
| Human Plasma | Various | Stable under typical bioanalytical storage conditions (e.g., freeze-thaw, short-term bench top) | [15][16] |
| Forced Degradation | |||
| Acidic (0.5N HCl) | Solution | Degradation observed | [14] |
| Basic (0.5N NaOH) | Solution | Degradation observed | [14] |
| Oxidative (H₂O₂) | Solution | Degradation observed | [14] |
| Photolytic (Sunlight) | Solid | Stable, no significant degradation | [14] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability-indicating nature of an analytical method for lenalidomide.
Objective: To intentionally degrade lenalidomide under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and separate the degradation products from the parent drug using HPLC.
Materials:
-
Lenalidomide (bulk drug or capsule formulation)
-
HPLC-grade solvents (Methanol, Acetonitrile)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
pH meter
-
Photostability chamber, oven, water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of lenalidomide in a suitable solvent (e.g., methanol) at a known concentration (e.g., 500 ng/mL).[14]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.5 N HCl.[14] Heat the mixture (e.g., in a water bath at 60°C) for a set period. Cool, neutralize with NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.5 N NaOH.[14] Keep at room temperature or heat gently for a set period. Cool, neutralize with HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[14] Keep the mixture at room temperature for a set period. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid lenalidomide powder to dry heat in an oven (e.g., 70°C) for several days.[14] Also, reflux a solution of lenalidomide for several hours. Prepare samples for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution of lenalidomide to UV and visible light in a photostability chamber according to ICH Q1B guidelines.[14]
-
Sample Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system.
-
Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent lenalidomide.
-
Use a PDA detector to check for peak purity of the parent drug peak in the presence of degradants, confirming the method's specificity.
-
Calculate the percentage of degradation.
-
Visualization: Forced Degradation Workflow
Mechanism of Action and Core Signaling Pathway
Lenalidomide's therapeutic effects are mediated by a novel mechanism of action: the modulation of an E3 ubiquitin ligase complex.[17]
Lenalidomide binds to the protein cereblon (CRBN), which is a substrate receptor component of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[11][17][18] This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins.[17][19][20][21][22]
In multiple myeloma, the primary targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[17][19][21] The degradation of these proteins leads to the downregulation of key survival factors for myeloma cells, such as IRF4 and MYC, ultimately causing cell death.[19] This same degradation event in T-cells de-represses IL-2 production, contributing to the drug's immunomodulatory effects.[19]
In myelodysplastic syndrome (MDS) with a del(5q) mutation, lenalidomide also induces the degradation of casein kinase 1 alpha (CK1α).[17][20][23] Cells with this deletion are haploinsufficient for the gene encoding CK1α, making them particularly sensitive to its further degradation, which leads to selective cell death.[17][20]
Visualization: Lenalidomide-Induced Protein Degradation
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lenalidomide - Wikipedia [en.wikipedia.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Lenalidomide: Cancer Treatment Uses, Side Effects [medicinenet.com]
- 5. Lenalidomide | Blood Cancer United [bloodcancerunited.org]
- 6. medkoo.com [medkoo.com]
- 7. tga.gov.au [tga.gov.au]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Experimental analysis and thermodynamic modelling of lenalidomide solubility in supercritical carbon dioxide - Arabian Journal of Chemistry [arabjchem.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 12. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Effects of Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is a potent immunomodulatory drug (IMiD) with significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is a cornerstone in the treatment of multiple myeloma (MM) and certain myelodysplastic syndromes (MDS). The therapeutic efficacy of lenalidomide is intrinsically linked to its ability to modulate the tumor microenvironment and enhance host anti-tumor immunity. This technical guide provides a comprehensive overview of the core immunomodulatory effects of lenalidomide, with a focus on its mechanism of action, impact on various immune effector cells, and modulation of cytokine profiles. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex biological pathways and workflows to facilitate a deeper understanding and further investigation into the multifaceted immunobiology of lenalidomide.
Introduction
Lenalidomide (marketed as Revlimid®) is a second-generation IMiD approved for the treatment of several hematological malignancies.[1] Its development was aimed at improving upon the therapeutic index of thalidomide, offering enhanced immunomodulatory and anti-cancer activities with a different safety profile.[2] Clinically, lenalidomide, often in combination with dexamethasone (B1670325), has significantly improved outcomes for patients with multiple myeloma and is a key therapy for MDS with a 5q deletion.[3][4] The diverse mechanisms of action of lenalidomide, which include direct cytotoxicity to malignant cells and indirect modulation of the immune system and bone marrow microenvironment, make it a subject of intense research to explore its full therapeutic potential.[5][6]
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary molecular target of lenalidomide is the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[7][8] Lenalidomide binds to a specific pocket in CRBN, allosterically modifying the substrate specificity of the E3 ligase complex.[7][9] This "molecular glue" effect induces the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4^CRBN^ complex.[8][10] The subsequent ubiquitination of Ikaros and Aiolos targets them for proteasomal degradation.[8][10]
The degradation of Ikaros and Aiolos has two major downstream consequences:
-
Direct Anti-Tumor Effect: In multiple myeloma cells, Ikaros and Aiolos are critical for the expression of interferon regulatory factor 4 (IRF4), a key survival factor.[9] The degradation of these transcription factors leads to the downregulation of IRF4 and c-Myc, resulting in cell cycle arrest and apoptosis of the malignant plasma cells.[8][9]
-
Immunomodulatory Effect: In T-cells, Ikaros and Aiolos act as repressors of interleukin-2 (B1167480) (IL-2) gene expression.[5] Their degradation upon lenalidomide treatment leads to increased IL-2 production, which is a potent cytokine for T-cell and Natural Killer (NK) cell activation and proliferation.[5][11]
Immunomodulatory Effects on T-Lymphocytes
Lenalidomide exerts profound effects on T-cell function, contributing significantly to its anti-tumor activity. These effects include enhanced T-cell activation, proliferation, and a shift in T-cell subset populations.
T-Cell Activation and Proliferation
Lenalidomide acts as a T-cell co-stimulatory molecule.[5] It enhances T-cell receptor (TCR) signaling and can lower the threshold for T-cell activation.[12] This is partly achieved through the upregulation of IL-2, as described above, and by directly inducing the phosphorylation of CD28, a key co-stimulatory receptor on T-cells.[6][12] This leads to the activation of downstream signaling pathways, including PI3K and NFAT, promoting T-cell proliferation and effector functions.[6]
Impact on T-Cell Subsets
Lenalidomide treatment leads to significant changes in the composition of T-cell subsets. It has been shown to decrease the percentage of naive T-cells (CD45RA+) while increasing the proportion of activated (HLA-DR+) and memory (CD45RO+) T-helper (CD4+) and cytotoxic (CD8+) T-cells.[13] The effect on regulatory T-cells (Tregs; CD4+CD25+FoxP3+) is more complex, with some studies reporting an inhibition of their suppressive function, while others show an increase in their numbers, which may be a counter-regulatory mechanism.[11][14]
| Parameter | Cell Type | Effect of Lenalidomide | Fold/Percentage Change | Reference |
| Naive T-cells | CD45RA+ | Decrease | 3-fold decrease | [13] |
| Activated T-helper cells | HLA-DR+ | Increase | 2.6-fold increase | [13] |
| Memory T-cytotoxic cells | CD45RO+ CD8+ | Increase | 2.1-fold increase | [13] |
| T-cell Proliferation | CD4+ and CD8+ | Increase | Varies by study | [11][15] |
| Regulatory T-cells (Function) | CD4+CD25+FoxP3+ | Inhibition | Varies by study | [6][11] |
Table 1: Quantitative Effects of Lenalidomide on T-Cell Subsets
Enhancement of Natural Killer (NK) Cell Function
Lenalidomide significantly boosts the anti-tumor activity of NK cells, which are crucial components of the innate immune system.
Increased NK Cell Cytotoxicity
Lenalidomide enhances both direct NK cell-mediated cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC).[16] The increased IL-2 production by T-cells plays a significant role in activating NK cells.[17] Furthermore, lenalidomide can lower the activation threshold of NK cells, making them more responsive to activating signals from tumor cells.[18] This includes a reported 66% decrease in the EC50 for activation through CD16 and a 38% decrease for NKG2D-mediated activation.[18]
Modulation of NK Cell Activating Receptors
The enhanced function of NK cells is also associated with the modulation of activating and inhibitory receptors on their surface. While the direct effects on receptor expression are still being fully elucidated, the overall functional outcome is a more potent anti-tumor NK cell response.
| Parameter | Effect of Lenalidomide | Quantitative Change | Reference |
| NK cell cytotoxicity | Increase | Varies by E:T ratio | |
| IFN-γ production by NK cells | Increase | 2-fold increase in producing cells, 20-fold increase per cell | [18] |
| EC50 for CD16 activation | Decrease | 66% decrease | [18] |
| EC50 for NKG2D activation | Decrease | 38% decrease | [18] |
| Circulating NK cells | Increase | 1.4-fold change | [13] |
Table 2: Quantitative Effects of Lenalidomide on NK Cell Function
Modulation of Cytokine Profiles
Lenalidomide significantly alters the cytokine milieu in the tumor microenvironment, generally promoting a shift towards a Th1-type anti-tumor immune response.[11]
It inhibits the production of pro-inflammatory and tumor-supportive cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-12.[5][6] Conversely, it increases the production of the anti-inflammatory cytokine IL-10 and, as previously mentioned, the key T-cell and NK-cell activating cytokine IL-2, as well as interferon-gamma (IFN-γ).[5][6]
| Cytokine | Effect of Lenalidomide | Reference |
| TNF-α | Inhibition | [5][6] |
| IL-1 | Inhibition | [5] |
| IL-6 | Inhibition | [5][6] |
| IL-12 | Inhibition | [5][6] |
| IL-10 | Increased Secretion | [5][6] |
| IL-2 | Increased Production | [5][11] |
| IFN-γ | Increased Production | [5][11] |
Table 3: Effects of Lenalidomide on Cytokine Production
Other Anti-Neoplastic Effects
Beyond its direct immunomodulatory actions, lenalidomide exhibits other anti-cancer properties.
-
Anti-angiogenic Effects: Lenalidomide inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis. It can inhibit the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[5]
-
Direct Anti-proliferative Effects: Lenalidomide can directly inhibit the proliferation and induce apoptosis of malignant cells, as seen in multiple myeloma.[5] This is mediated, in part, by the upregulation of the cell cycle inhibitor p21.[6]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of lenalidomide's immunomodulatory effects. These protocols are intended as a guide and may require optimization for specific experimental conditions.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-cells in response to stimulation in the presence or absence of lenalidomide.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Lenalidomide
-
Fluorescently conjugated antibodies against CD3, CD4, and CD8
-
Flow cytometer
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash and resuspend PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium.
-
Wash the cells twice with complete medium.
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add anti-CD3/CD28 antibodies and lenalidomide at various concentrations. Include appropriate controls (unstimulated, stimulated without lenalidomide).
-
Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently conjugated antibodies against CD3, CD4, and CD8.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ and CD8+ T-cell populations and examining the histogram of CFSE fluorescence. Each peak of decreased fluorescence intensity represents a cell division.
NK Cell Cytotoxicity Assay (LDH Release Assay)
This assay measures the ability of NK cells to lyse target tumor cells.
Materials:
-
Effector cells: Purified NK cells or PBMCs
-
Target cells: K562 (a human erythroleukemic cell line sensitive to NK cell lysis)
-
Complete RPMI medium
-
Lenalidomide
-
LDH cytotoxicity detection kit
Protocol:
-
Culture NK cells or PBMCs with or without lenalidomide for a predetermined period (e.g., 24-72 hours).
-
Harvest and wash the effector cells, and resuspend them in assay medium.
-
Prepare target cells (K562) by washing and resuspending in assay medium at a concentration of 1 x 10^5 cells/mL.
-
In a 96-well round-bottom plate, add 50 µL of target cells to each well.
-
Add 50 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells with lysis buffer).
-
Centrifuge the plate at 250 x g for 3 minutes and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate again at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH substrate from the kit to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific lysis using the formula: (% Cytotoxicity) = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
Cytokine Profiling (Luminex Assay)
This multiplex assay allows for the simultaneous quantification of multiple cytokines in culture supernatants or patient plasma.
Materials:
-
Cell culture supernatants or plasma samples
-
Luminex multiplex cytokine assay kit (commercially available panels)
-
Luminex instrument
Protocol:
-
Prepare samples and standards according to the manufacturer's instructions. This may involve dilution of the samples.
-
Add the antibody-coupled magnetic beads to each well of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add the standards, controls, and samples to the appropriate wells and incubate for the recommended time (typically 1-2 hours) at room temperature on a plate shaker.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate for the recommended time (typically 1 hour).
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate for the recommended time (typically 30 minutes).
-
Wash the beads and resuspend them in sheath fluid.
-
Acquire the plate on a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the amount of cytokine bound based on the fluorescence intensity of the SAPE.
-
Analyze the data using the instrument's software to generate concentration values for each cytokine based on the standard curves.
Conclusion
Lenalidomide is a paradigm of a modern anti-cancer therapeutic that leverages the body's own immune system to combat malignancy. Its primary mechanism, the CRBN-mediated degradation of Ikaros and Aiolos, orchestrates a dual attack of direct cytotoxicity to tumor cells and a broad-based stimulation of anti-tumor immunity. The profound effects on T-cell and NK-cell function, coupled with the modulation of the cytokine landscape, underscore the importance of its immunomodulatory properties in its clinical efficacy. A thorough understanding of these mechanisms and the methodologies to study them is crucial for the continued development and optimization of immunomodulatory therapies in oncology. This technical guide provides a foundational resource for researchers and drug development professionals to delve into the intricate immunobiology of lenalidomide.
References
- 1. Frontiers | A novel mass cytometry protocol optimized for immunophenotyping of low-frequency antigen-specific T cells [frontiersin.org]
- 2. iji.sums.ac.ir [iji.sums.ac.ir]
- 3. Validate User [ashpublications.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Lenalidomide Polarizes Th1-specific Anti-tumor Immune Response and Expands XBP1 Antigen-Specific Central Memory CD3+CD8+ T cells against Various Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment With Lenalidomide Modulates T-Cell Immunophenotype and Cytokine Production in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Monoclonal Antibodies Generated from Full Length Human Cereblon: Detection of Cereblon Protein in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Lenalidomide-F degradation of Ikaros (IKZF1/IKZF3)
An In-depth Technical Guide on the Lenalidomide-Mediated Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory drug (IMiD) with significant clinical efficacy in the treatment of multiple myeloma and other B-cell malignancies.[1][2][3][4] Its mechanism of action was a long-standing question until the discovery that it functions as a "molecular glue," a novel pharmacological modality.[5][6][7] This guide provides a detailed technical overview of the core mechanism of action of lenalidomide: the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
This process is initiated by the binding of lenalidomide to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][8][9] This binding event alters the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase complex, inducing the recruitment of IKZF1 and IKZF3 as neosubstrates.[6][7][10] The subsequent ubiquitination and proteasomal degradation of these transcription factors lead to the downstream anti-proliferative and immunomodulatory effects of the drug.[1][8][11] Understanding this intricate molecular mechanism is crucial for the rational design of new molecular glue degraders and for optimizing therapeutic strategies.
The Molecular Mechanism of Action
The degradation of IKZF1 and IKZF3 by lenalidomide is a multi-step process orchestrated by the ubiquitin-proteasome system. Lenalidomide acts as a molecular glue, inducing a novel protein-protein interaction between CRBN and its neosubstrates, IKZF1 and IKZF3.[5][6]
2.1. The CRL4^CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex is a key player in the ubiquitin-proteasome pathway. It is composed of Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and a substrate receptor.[12] In the context of lenalidomide's activity, the substrate receptor is Cereblon (CRBN).[8][12] The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.
2.2. Lenalidomide as a Molecular Glue
Lenalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[13] This binding event induces a conformational change in CRBN, creating a new binding surface. This altered surface has a high affinity for a specific structural motif present in IKZF1 and IKZF3, leading to the formation of a stable ternary complex: CRBN-lenalidomide-IKZF1/3.[6][7]
2.3. Ubiquitination and Proteasomal Degradation
Once IKZF1 and IKZF3 are brought into proximity with the CRL4^CRBN complex, they are polyubiquitinated.[1][2][8] This process involves the enzymatic transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of IKZF1 and IKZF3. The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into small peptides.
2.4. Downstream Consequences of IKZF1/IKZF3 Degradation
The degradation of IKZF1 and IKZF3 has profound effects on the cellular machinery of multiple myeloma cells and T cells:
-
In Multiple Myeloma Cells: IKZF1 and IKZF3 are critical for the survival and proliferation of multiple myeloma cells.[2] Their degradation leads to the downregulation of key oncogenic pathways, including those driven by interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis.[1][11]
-
In T Cells: IKZF1 and IKZF3 act as transcriptional repressors of the interleukin-2 (B1167480) (IL-2) gene.[1][14] Their degradation leads to increased IL-2 production, which enhances T-cell activation and proliferation, contributing to the immunomodulatory effects of lenalidomide.[1][3][11]
Visualizing the Process: Diagrams
To better illustrate the intricate relationships and processes involved in lenalidomide-mediated degradation of Ikaros, the following diagrams are provided.
Figure 1: Signaling pathway of Lenalidomide-induced IKZF1/IKZF3 degradation.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. precisepeg.com [precisepeg.com]
- 5. cellgs.com [cellgs.com]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lenalidomide-F Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies used to identify and validate the molecular targets of Lenalidomide (B1683929), a cornerstone immunomodulatory agent. The following sections detail the experimental protocols and quantitative data that have been instrumental in elucidating its mechanism of action, focusing on its interaction with the E3 ubiquitin ligase Cereblon (CRBN) and the subsequent degradation of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).
Introduction: The Quest for Lenalidomide's Target
Lenalidomide, a derivative of thalidomide (B1683933), has demonstrated significant therapeutic efficacy in various hematological malignancies, most notably multiple myeloma.[1][2] Its pleiotropic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities, pointed towards a complex mechanism of action.[1] The definitive identification of its direct molecular target was a critical step in understanding its therapeutic effects and has paved the way for the rational design of novel targeted protein degraders. This guide will walk through the key experimental approaches that led to the discovery and validation of Cereblon (CRBN) as the primary target of lenalidomide and the subsequent elucidation of the downstream degradation of the transcription factors IKZF1 and IKZF3.[2][3]
Target Identification: Unveiling the Molecular Glue Mechanism
The initial identification of Lenalidomide's target was achieved through a combination of affinity-based proteomics and genetic approaches. The central hypothesis was that lenalidomide acts as a "molecular glue," inducing a novel interaction between an E3 ubiquitin ligase and its neosubstrates.[1][2]
Affinity Purification followed by Mass Spectrometry (AP-MS)
A pivotal technique in identifying the direct binding partner of lenalidomide was affinity purification coupled with mass spectrometry. This method involves immobilizing a derivative of the drug on a solid support to "pull down" its interacting proteins from a cell lysate.
Experimental Workflow for Target Identification
Detailed Protocol: Affinity Purification using Thalidomide Analog-Coupled Beads
This protocol is adapted from studies that successfully identified CRBN as a lenalidomide-binding protein.[2]
-
Preparation of Affinity Beads: A thalidomide analog bearing a linker is covalently coupled to magnetic or agarose (B213101) beads.
-
Cell Lysis: Multiple myeloma cell lines (e.g., MM.1S) are lysed in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors) to maintain protein-protein interactions.
-
Pre-clearing of Lysate: The cell lysate is incubated with unconjugated beads to remove proteins that non-specifically bind to the bead matrix.
-
Incubation with Affinity Beads: The pre-cleared lysate is incubated with the lenalidomide analog-coupled beads, typically for several hours at 4°C with gentle rotation. For competition experiments, the lysate can be pre-incubated with free lenalidomide before adding the beads.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, either by boiling in SDS-PAGE loading buffer or by using a competitive eluent.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry (e.g., LC-MS/MS).
Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique used to identify changes in protein abundance and ubiquitination in response to drug treatment.[1][2] In the context of lenalidomide, SILAC was instrumental in identifying IKZF1 and IKZF3 as proteins that are specifically ubiquitinated and degraded upon drug exposure.[1][2]
Experimental Workflow for SILAC-based Neosubstrate Identification
Detailed Protocol: SILAC for Identification of Lenalidomide-Induced Protein Degradation
-
Cell Culture and Labeling: Two populations of a multiple myeloma cell line (e.g., MM.1S) are cultured in parallel. One population is grown in "light" medium containing normal lysine (B10760008) and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆, ¹⁵N₂) and arginine (e.g., ¹³C₆, ¹⁵N₄) for at least five cell divisions to ensure complete incorporation.
-
Drug Treatment: The "heavy" labeled cells are treated with lenalidomide (e.g., 1-10 µM) for a specified time (e.g., 4-24 hours), while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Cells from both populations are harvested, washed, and lysed. The protein concentrations of the lysates are determined.
-
Mixing of Lysates: Equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
Protein Digestion: The combined protein mixture is reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Ubiquitin Remnant Immunoaffinity Purification (for ubiquitination studies): To specifically identify ubiquitinated proteins, peptides are subjected to immunoaffinity purification using an antibody that recognizes the di-glycine remnant of ubiquitin on modified lysine residues.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify peptides and quantify the relative abundance of "heavy" versus "light" peptides. Proteins with a significantly decreased heavy/light ratio are identified as candidates for lenalidomide-induced degradation. For ubiquitination studies, an increased heavy/light ratio for ubiquitin-modified peptides indicates enhanced ubiquitination.
Target Validation: Confirming the Role of CRBN, IKZF1, and IKZF3
Once potential targets were identified, a series of validation experiments were performed to confirm their role in the mechanism of action of lenalidomide.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that proteins interact in a cellular context. In the case of lenalidomide, Co-IP was crucial to show that the drug enhances the interaction between CRBN and its neosubstrates, IKZF1 and IKZF3.[2]
Detailed Protocol: Co-Immunoprecipitation of CRBN and IKZF1/3
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T cells overexpressing tagged proteins or a multiple myeloma cell line) is treated with lenalidomide or a vehicle control.
-
Cell Lysis: Cells are lysed in a gentle lysis buffer (e.g., a buffer containing 0.5% NP-40) to preserve protein complexes.
-
Immunoprecipitation: The lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-CRBN or anti-FLAG if using a FLAG-tagged protein) overnight at 4°C.
-
Capture of Immune Complexes: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the other protein(s) of interest (e.g., anti-IKZF1, anti-IKZF3) to detect the co-immunoprecipitated partners. An increase in the amount of IKZF1/3 pulled down with CRBN in the presence of lenalidomide confirms the drug-induced interaction.
In Vitro Ubiquitination Assay
To demonstrate that CRBN, in the presence of lenalidomide, directly ubiquitinates IKZF1 and IKZF3, an in vitro ubiquitination assay can be performed using purified recombinant proteins.
Detailed Protocol: In Vitro Ubiquitination of IKZF1/3
-
Recombinant Protein Expression and Purification: Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and the CRBN-DDB1 complex are expressed (e.g., in insect or E. coli cells) and purified.[4][5] Recombinant IKZF1 or IKZF3 (the substrate) is also expressed and purified.[6]
-
Reaction Setup: The ubiquitination reaction is assembled in a buffer containing ATP. The reaction includes the E1 enzyme, E2 enzyme, ubiquitin, the CRBN-DDB1 complex, and the IKZF1/3 substrate.
-
Lenalidomide Treatment: Lenalidomide or a vehicle control is added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination and Analysis: The reactions are stopped by adding SDS-PAGE loading buffer and boiling. The samples are then analyzed by western blot using an anti-IKZF1/3 antibody to detect higher molecular weight ubiquitinated forms of the substrate. An increase in the ubiquitination of IKZF1/3 in the presence of lenalidomide demonstrates the drug's direct effect on the E3 ligase activity towards these neosubstrates.
Luciferase Reporter Assay for Protein Degradation
A luciferase reporter assay can be used to quantify the degradation of a specific protein in living cells. This involves fusing the protein of interest to luciferase and measuring the luminescence as an indicator of protein abundance.[3]
Detailed Protocol: Luciferase Reporter Assay for IKZF1/3 Degradation
-
Plasmid Construction: A plasmid is constructed that expresses a fusion protein of IKZF1 or IKZF3 with firefly luciferase. A control plasmid expressing Renilla luciferase is used for normalization.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with the IKZF1/3-luciferase fusion plasmid and the Renilla luciferase control plasmid.
-
Drug Treatment: The transfected cells are treated with various concentrations of lenalidomide or a vehicle control for a defined period (e.g., 24 hours).
-
Cell Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity indicates lenalidomide-induced degradation of the IKZF1/3 fusion protein.[3]
CRISPR-Cas9 Genetic Screens
Genome-wide CRISPR-Cas9 screens can be employed to identify genes that, when knocked out, confer resistance to a drug. For lenalidomide, such screens have robustly confirmed that CRBN and components of the ubiquitin-proteasome system are essential for its activity.[7][8]
Experimental Workflow for CRISPR-Cas9 Resistance Screen
Detailed Protocol: CRISPR-Cas9 Screen for Lenalidomide Resistance
-
Cell Line Preparation: A multiple myeloma cell line is engineered to stably express the Cas9 nuclease.
-
Lentiviral sgRNA Library Transduction: The Cas9-expressing cells are transduced with a genome-wide lentiviral sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Antibiotic Selection: The transduced cells are selected with an antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Drug Selection: The population of cells with diverse gene knockouts is then cultured in the presence of a cytotoxic concentration of lenalidomide. A parallel culture is maintained with a vehicle control.
-
Cell Passaging and Harvesting: The cells are passaged for several weeks to allow for the enrichment of cells with resistance-conferring mutations.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells in both the lenalidomide-treated and control populations. The sgRNA sequences are amplified by PCR and identified by next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the lenalidomide-treated population is compared to that in the control population. sgRNAs that are significantly enriched in the treated population are those that target genes whose knockout confers resistance to lenalidomide. Genes consistently identified in such screens include CRBN, DDB1, and other components of the cullin-RING ligase complex.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of lenalidomide and its analogs with CRBN and the subsequent degradation of IKZF1.
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to Cereblon (CRBN)
| Compound | Assay Type | Protein Construct | Kd / Ki (nM) | Reference |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | 177.80 | [10] |
| Pomalidomide | Competitive Titration | hsDDB1-hsCRBN | 156.60 | [10] |
| Thalidomide | Competitive Titration | hsDDB1-hsCRBN | 249.20 | [10] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | 640 | [11] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | 6,700 | [11] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | 14,700 | [11] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | 43,400 | [11] |
Table 2: Functional Potency of Lenalidomide
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 (CRBN Binding) | Competitive Affinity Bead Binding | U266 cells | ~2,000 nM | [12] |
| EC50 (IKZF1 Degradation) | Luminometric Analysis | DF15 cells | 67 nM | [13] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the molecular mechanism of action of lenalidomide, leading to the degradation of IKZF1 and IKZF3 and its downstream anti-myeloma effects.
Lenalidomide's Mechanism of Action
Conclusion
The identification and validation of CRBN as the direct target of lenalidomide and the subsequent discovery of IKZF1 and IKZF3 as neosubstrates represent a landmark in targeted protein degradation. The experimental approaches detailed in this guide, from affinity-based proteomics to CRISPR-Cas9 screens, have not only elucidated the mechanism of action of this important therapeutic agent but have also provided a blueprint for the discovery and development of a new class of drugs that modulate E3 ubiquitin ligase activity. The continued application of these techniques will undoubtedly lead to the identification of novel degraders with enhanced specificity and therapeutic potential.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKZF1 Fusion Protein Ag28637 | Proteintech [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR Screens Detect Predictors of Myeloma Drug Responsiveness | Docwire News [docwirenews.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Pharmacological Profile of Novel Lenalidomide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pharmacological profile of novel derivatives of Lenalidomide, a cornerstone immunomodulatory agent. This document provides a comprehensive overview of their mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for their evaluation.
Introduction
Lenalidomide, a thalidomide (B1683933) analog, has demonstrated significant therapeutic efficacy in various hematological malignancies, most notably multiple myeloma and myelodysplastic syndromes. Its mechanism of action is primarily centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-proliferative effects on tumor cells and immunomodulatory effects through the activation of T cells and Natural Killer (NK) cells.
The development of novel Lenalidomide derivatives aims to enhance its therapeutic index by improving potency, altering substrate specificity, and overcoming resistance mechanisms. This guide explores the pharmacological characteristics of these emerging compounds.
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Lenalidomide and its derivatives function as "molecular glues," effectively hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The core mechanism involves the binding of the drug to Cereblon, which in turn alters the substrate specificity of the complex, leading to the recruitment and degradation of proteins not normally targeted by this E3 ligase.
Quantitative Pharmacological Data
The following tables summarize the in vitro anti-proliferative activity and pharmacokinetic parameters of selected novel Lenalidomide derivatives compared to the parent compound.
Table 1: In Vitro Anti-proliferative Activity (IC50) of Novel Lenalidomide Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Lenalidomide | MM.1S | 50 | [1] |
| Compound 3j | MM.1S | 1.1 | [1] |
| Mino | 2.3 | [1] | |
| RPMI 8226 | 5.5 | [1] | |
| Lenalidomide | MM.1S | 81 | [2] |
| Compound 3ak | MM.1S | 79 | [2] |
Table 2: Pharmacokinetic Parameters of Compound 3j in Female CB-17 SCID Mice
| Parameter | Value | Unit | Reference |
| Dose | 60 | mg/kg (oral) | [1] |
| Cmax | 283 | ng/mL | [1] |
| Tmax | 0.83 | h | [1] |
| AUC | 755 | h*ng/mL | [1] |
| Relative Oral Bioavailability (F) | 39.2 | % | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are protocols for key in vitro and in vivo assays.
In Vitro Anti-proliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S, Mino, RPMI 8226) in 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a dilution series of the test compounds and Lenalidomide in culture medium.
-
Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assay (Western Blot)
This assay is used to confirm the on-target effect of the compounds by measuring the degradation of IKZF1 and IKZF3.
Protocol:
-
Cell Treatment: Seed multiple myeloma cells in 6-well plates and treat with the test compounds at various concentrations for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of IKZF1 and IKZF3 normalized to the loading control.
In Vivo Tumor Growth Delay Study (Xenograft Model)
This study evaluates the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Animal Model: Use female CB-17 severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 RPMI 8226 multiple myeloma cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compound (e.g., 60 mg/kg of compound 3j) and Lenalidomide orally once daily. The control group receives the vehicle solution.
-
Data Collection: Measure tumor volumes and body weights twice weekly.
-
Endpoint: The study is terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.
-
Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. Monitor for any signs of toxicity, such as significant body weight loss.
Conclusion
The development of novel Lenalidomide derivatives represents a promising avenue for advancing the treatment of multiple myeloma and other hematological malignancies. The compounds highlighted in this guide demonstrate enhanced anti-proliferative activity and favorable pharmacokinetic profiles compared to the parent drug. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these next-generation immunomodulatory agents. Further research into the structure-activity relationships and resistance mechanisms will be critical in optimizing the design of future derivatives with improved therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Lenalidomide-F
For Research Purposes Only
Abstract
This document provides a detailed protocol for the synthesis of Lenalidomide-F, a fluorinated analog of Lenalidomide, for research applications. Lenalidomide and its analogs are immunomodulatory agents with significant interest in cancer research and drug development. This protocol outlines a plausible synthetic route based on established methodologies for similar compounds. Additionally, it includes information on the mechanism of action of Lenalidomide, which is presumed to be similar for its fluorinated analog, and a general experimental workflow for its synthesis and characterization.
Introduction
Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] this compound, or 3-(4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B6300045), is a fluorinated analog of Lenalidomide. The introduction of a fluorine atom can modulate the physicochemical properties of the molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. This protocol describes a method for the synthesis of this compound for use in research settings.
Synthesis of this compound
The proposed synthesis of this compound involves the reaction of a fluorinated isoindolinone precursor with 3-aminopiperidine-2,6-dione (B110489). A key starting material for this synthesis is methyl 2-(bromomethyl)-3-fluorobenzoate.
Materials and Reagents
| Reagent | Supplier | Purity |
| Methyl 2-(bromomethyl)-3-fluorobenzoate | Various | >97% |
| 3-Aminopiperidine-2,6-dione hydrochloride | Various | >98% |
| Triethylamine (B128534) (TEA) | Sigma-Aldrich | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| Dichloromethane (B109758) (DCM) | Fisher Chemical | >99.5% |
| Ethyl acetate (B1210297) (EtOAc) | Fisher Chemical | >99.5% |
| Hexanes | Fisher Chemical | >98.5% |
| Deionized Water | Millipore | - |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | >99% |
Experimental Protocol
Step 1: Synthesis of 3-(4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (this compound)
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 g, 6.08 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.85 g, 2.55 mL, 18.24 mmol) dropwise at room temperature.
-
Stir the mixture for 15 minutes at room temperature to form the free base of 3-aminopiperidine-2,6-dione.
-
In a separate flask, dissolve methyl 2-(bromomethyl)-3-fluorobenzoate (1.50 g, 6.07 mmol) in anhydrous DMF (10 mL).
-
Add the solution of methyl 2-(bromomethyl)-3-fluorobenzoate to the reaction mixture containing the 3-aminopiperidine-2,6-dione free base dropwise over 10 minutes.
-
Heat the reaction mixture to 50-55 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Expected Yield and Purity
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |
| This compound | C₁₃H₁₁FN₂O₃ | 262.24 | 70-85 | >98 |
Note: The expected yield is an estimate based on similar reactions for the synthesis of Lenalidomide analogs.
Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be conducted to determine the purity of the synthesized compound.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Synthesis of this compound
Caption: Synthetic scheme for this compound.
Lenalidomide Mechanism of Action
Caption: Lenalidomide's mechanism of action via CRBN.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Lenalidomide and its analogs are potent biologically active molecules and should be handled with care.
Disclaimer
This protocol is intended for research purposes only by qualified individuals. The procedures outlined are based on established chemical syntheses of similar compounds and have not been independently validated for the synthesis of this compound. Researchers should exercise caution and adapt the protocol as necessary based on their experimental observations. The author and publisher are not liable for any damages or injuries resulting from the use of this information.
References
Application Notes and Protocols for Cereblon (CRBN) Binding Assay with Lenalidomide-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), playing a pivotal role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1][2] Immunomodulatory drugs (IMiDs®), such as Lenalidomide (B1683929), exert their therapeutic effects by binding to CRBN.[3] This interaction modulates the substrate specificity of the E3 ligase complex, leading to the degradation of neosubstrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells.[4][5][6] Consequently, assays that accurately quantify the binding of compounds to Cereblon are indispensable tools in the discovery and development of novel IMiD-based therapeutics and proteolysis-targeting chimeras (PROTACs).
This document provides detailed protocols for performing a Cereblon binding assay using a fluorescently labeled Lenalidomide analog (Lenalidomide-F) in a competitive format. The described methodologies, specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are robust, high-throughput techniques suitable for screening and characterizing potential CRBN ligands.
Signaling Pathway of Lenalidomide Action
Lenalidomide binding to Cereblon initiates a cascade of events that ultimately leads to the degradation of specific target proteins. This mechanism of action is central to its anti-cancer properties.
References
- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Lenalidomide - Wikipedia [en.wikipedia.org]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of IKZF1 and IKZF3 Degradation by Lenalidomide-F
Introduction
Lenalidomide and its analogs are pivotal therapeutic agents in the treatment of multiple myeloma and other B-cell malignancies.[1][2][3] Their mechanism of action involves the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] Lenalidomide effectively acts as a "molecular glue," fostering an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and these specific transcription factors.[4][5] This induced proximity leads to the ubiquitination of IKZF1 and IKZF3, marking them for subsequent degradation by the proteasome.[5][6] The depletion of these key transcription factors disrupts the cellular machinery essential for myeloma cell survival and proliferation.[4][6]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of IKZF1 and IKZF3 in response to Lenalidomide-F treatment. This document provides a detailed protocol for this application, intended for researchers, scientists, and drug development professionals.
Signaling Pathway and Experimental Workflow
The signaling pathway of this compound-induced IKZF1/IKZF3 degradation is initiated by the binding of this compound to the CRBN protein, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to IKZF1 and IKZF3. Consequently, the E3 ligase complex polyubiquitinates these transcription factors, targeting them for proteasomal degradation. This leads to the downstream therapeutic effects of the drug.
Caption: this compound mediated degradation of IKZF1/IKZF3.
The experimental workflow for analyzing this degradation via Western blot involves several key stages, beginning with cell culture and treatment, followed by protein extraction, quantification, electrophoretic separation, transfer to a membrane, immunodetection, and finally, data analysis.
Caption: Western Blot workflow for IKZF1/IKZF3 analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Multiple myeloma cell lines such as MM.1S, RPMI-8226, or U-937 are commonly used.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells at an appropriate density. Once they reach the desired confluence, treat with this compound at a final concentration of 0-10 µM for 24 hours. A DMSO-treated control should be included.
Protein Extraction
-
Harvesting: Harvest cells by centrifugation.
-
Lysis: Wash the cell pellet with ice-cold PBS and lyse in RIPA buffer (or a similar lysis buffer containing 150 mM NaCl, 30 mM Tris pH 7.5, 1 mM EDTA, 1% Triton X-100, 10% Glycerol, 0.5 mM DTT) supplemented with protease and phosphatase inhibitors.[7]
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 rpm for 30 minutes at 4°C to pellet cellular debris.[7]
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled microfuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.[7][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the IKZF1 and IKZF3 bands to the corresponding loading control band.
Data Presentation
The following table summarizes the recommended parameters for the Western blot protocol.
| Parameter | Recommendation |
| Cell Line | MM.1S, RPMI-8226, U-937 |
| This compound Conc. | 0-10 µM |
| Treatment Time | 24 hours |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Protein Loading | 20-30 µg per well |
| Gel Percentage | 10% SDS-PAGE |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
| Primary Antibody: IKZF1 | Dilution: 1:1000 |
| Primary Antibody: IKZF3 | Dilution: 1:1000[9] |
| Loading Control | β-actin, GAPDH, or Tubulin |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection | Enhanced Chemiluminescence (ECL) |
Note: Optimal antibody dilutions and incubation times may vary depending on the specific antibody and detection system used. It is recommended to optimize these parameters for your experimental setup. The degradation of IKZF1 and IKZF3 is expected to be dose-dependent with this compound treatment.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aiolos (D1C1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell-Based Assays to Determine Lenalidomide-F Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. The primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] This targeted degradation ultimately results in cytotoxic effects on malignant cells and modulation of the tumor microenvironment.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of Lenalidomide formulations (Lenalidomide-F). The assays are designed to assess the key biological activities of Lenalidomide: anti-proliferative, anti-angiogenic, and immunomodulatory effects.
Part 1: Anti-Proliferative and Cytotoxic Assays
The direct anti-tumor activity of this compound can be quantified by assessing its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Table 1: Anti-Proliferative Activity of Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| MM.1S | ~1-5 | 72 hours | [6] |
| U266 | >10 (Resistant) | 72 hours | [6] |
| RPMI-8226 | >10 (Resistant) | 72 hours | [6] |
| NCI-H929 | ~0.15-1 | 72 hours | [6] |
| OPM-2 | ~5-7 | 72 hours | [6] |
| LP-1 | ~1-3 | 72 hours | [6] |
Protocol 1: MTT Cell Proliferation Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Part 2: Anti-Angiogenic Assays
Lenalidomide is known to inhibit angiogenesis, a critical process for tumor growth and metastasis.[7] The following assays can be used to evaluate the anti-angiogenic potential of this compound.
Table 2: Effect of Lenalidomide on In Vitro Angiogenesis
| Assay | Cell Type | Lenalidomide Concentration | Observed Effect | Reference |
| Endothelial Tube Formation | HUVECs | 1-10 µM | Dose-dependent inhibition of tube formation | [7] |
| Wound Healing/Migration | HUVECs | 1-10 µM | Inhibition of cell migration into the wound area | [8] |
| Sprout Formation | Human Umbilical Artery Rings | 1-10 µM | Dose-dependent inhibition of sprout formation | [7] |
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel®-coated wells in 100 µL of EGM-2 containing various concentrations of this compound.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Image Acquisition: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 3: Wound Healing (Scratch) Assay
This assay measures the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized wound healing insert
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow until a confluent monolayer is formed.
-
Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Drug Treatment: Add fresh medium containing different concentrations of this compound to the wells.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Part 3: Immunomodulatory Assays
A key aspect of Lenalidomide's efficacy is its ability to modulate the immune system, primarily by enhancing T cell and Natural Killer (NK) cell activity.
Table 3: Immunomodulatory Effects of Lenalidomide
| Assay | Cell Type | Lenalidomide Concentration | Observed Effect | Reference |
| T-Cell Activation (CD69/CD25) | PBMCs | 1 µM | Increased expression of CD69 and CD25 on T cells | [9][10][11] |
| T-Cell Proliferation (CFSE) | PBMCs | 1 µM | Enhanced proliferation of CD4+ and CD8+ T cells | [12][13][14] |
| Cytokine Release (IFN-γ, IL-2) | PBMCs | 0.1-10 µM | Increased secretion of IFN-γ and IL-2 | [15][16][17][18][19] |
| NK Cell Cytotoxicity | PBMCs + Target Cells | 1 µM | Enhanced killing of target tumor cells | [20] |
Protocol 4: T-Cell Activation Assay by Flow Cytometry
This protocol measures the activation of T cells in response to this compound by staining for the activation markers CD69 and CD25.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control for T-cell activation)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture PBMCs (1 x 10^6 cells/mL) in a 24-well plate with complete RPMI medium.
-
Treatment: Add this compound at various concentrations. Include untreated and positive controls (PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and wash with FACS buffer. Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the CD3+ T cell population and then further on CD4+ and CD8+ subsets. Determine the percentage of cells expressing CD69 and CD25 in each treatment group.
Protocol 5: T-Cell Proliferation Assay (CFSE)
This assay uses the fluorescent dye CFSE to track T-cell proliferation.
Materials:
-
PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 beads
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend PBMCs in PBS at 1 x 10^7 cells/mL and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium.
-
Washing: Wash the cells three times with complete medium.
-
Cell Culture and Treatment: Resuspend the labeled cells in complete medium and plate in a 24-well plate. Add anti-CD3/CD28 beads and this compound at desired concentrations.
-
Incubation: Incubate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with anti-CD3, anti-CD4, and anti-CD8 antibodies.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the CFSE dilution in the CD4+ and CD8+ T cell populations. Each peak of reduced fluorescence intensity represents a cell division.
Protocol 6: Cytokine Release Assay (ELISA)
This protocol measures the secretion of key immunomodulatory cytokines, such as IFN-γ and IL-2, from T cells.
Materials:
-
PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3/CD28 beads
-
Human IFN-γ and IL-2 ELISA kits
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Culture PBMCs (1 x 10^6 cells/mL) in a 24-well plate with complete medium. Add anti-CD3/CD28 beads and this compound at various concentrations.
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-γ and IL-2 in each sample.
Part 4: Mechanism of Action Assays
To confirm that this compound is acting through its intended mechanism, the following assays can be performed.
Protocol 7: Western Blot for IKZF1 and IKZF3 Degradation
This assay visualizes the degradation of the primary targets of Lenalidomide.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat MM.1S cells with this compound (e.g., 1 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include an untreated control and a control treated with a proteasome inhibitor prior to this compound treatment.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Observe the decrease in IKZF1 and IKZF3 protein levels in the this compound treated samples compared to the controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lenalidomide's mechanism of action.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for the endothelial tube formation assay.
Caption: Workflow for the T-cell activation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.dana-farber.org [labs.dana-farber.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 12. Lenalidomide Enhances CAR-T Cell Activity Against Solid Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 20. Lenalidomide overcomes suppression of human natural killer cell anti-tumor functions by neuroblastoma microenvironment-associated IL-6 and TGFβ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Efficacy and Mechanism of Action Studies of Lenalidomide
Application Note
Introduction Lenalidomide (B1683929) is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and immunomodulatory activities. It is a cornerstone therapy for multiple myeloma (MM) and other hematologic malignancies. The primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors results in direct cytotoxicity to tumor cells and a cascade of immunomodulatory effects.[2][3]
A critical consideration for in vivo studies is the species-specific activity of Lenalidomide. A single amino acid difference in the CRBN protein renders murine cells insensitive to Lenalidomide's effects.[4] Therefore, appropriate animal models are essential for the preclinical evaluation of Lenalidomide's efficacy and for studying its mechanisms of action. This document outlines suitable animal models and provides detailed protocols for their use in in vivo studies.
Recommended Animal Models
Two main types of mouse models are recommended for in vivo studies of Lenalidomide:
-
Immunodeficient Mice with Human Xenografts: These models involve the engraftment of human tumor cell lines or patient-derived xenografts (PDXs) into immunodeficient mice (e.g., NOD/SCID, SCID, NSG). These models are invaluable for assessing the direct anti-tumor effects of Lenalidomide on human cancer cells.
-
Humanized CRBN Mouse Models: These are genetically engineered mice that express the human CRBN protein or a "humanized" murine version (e.g., CRBN-I391V).[4][5] These models are crucial for investigating the immunomodulatory effects of Lenalidomide in the context of a competent immune system and for studying toxicological endpoints.[6][7]
Key Signaling Pathways Modulated by Lenalidomide
Lenalidomide exerts its pleiotropic effects by modulating several key signaling pathways. The diagrams below illustrate the primary mechanism of action and its downstream consequences.
Caption: Lenalidomide's core mechanism: binding to CRBN to induce degradation of IKZF1/3.
Caption: Pleiotropic effects of Lenalidomide on the tumor microenvironment.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Multiple Myeloma
This protocol describes the establishment of a subcutaneous human multiple myeloma xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of Lenalidomide.
1. Materials
-
Animal Strain: 6-8 week old female NOD/SCID or SCID mice.
-
Cell Line: Human multiple myeloma cell line (e.g., MM1.S, JJN3, OPM2).
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel (optional), sterile Phosphate Buffered Saline (PBS), DMSO.
-
Lenalidomide: Provided by Celgene or synthesized. Prepare fresh daily by dissolving in a vehicle such as 0.5% carboxymethylcellulose and 0.25% Tween-80 in water.[8]
2. Experimental Workflow
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
3. Procedure
-
Cell Culture: Culture MM cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 5-10 x 10^7 cells/mL in PBS. For some cell lines, mixing 1:1 with Matrigel can improve tumor take rate.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Measurement: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
Randomization and Treatment: Once tumors reach a median volume of approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).[9]
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Euthanize mice and harvest tumors for downstream analysis (e.g., weight, immunohistochemistry for biomarkers, Western blotting for protein expression).
Protocol 2: Syngeneic Model in Humanized CRBN Mice
This protocol is for studying the direct anti-tumor and immunomodulatory effects of Lenalidomide in an immunocompetent setting.
1. Materials
-
Animal Strain: Humanized CRBN mice (e.g., CRBN-I391V or B-hCRBN mice).[5][7]
-
Cell Line: Murine myeloma cell line (e.g., MOPC-315) engineered to express a luciferase reporter for in vivo imaging.
-
Reagents: As described in Protocol 1.
-
Lenalidomide: Prepared as described in Protocol 1.
2. Procedure
-
Tumor Inoculation: Inject 5 x 10^5 MOPC-315 cells subcutaneously into the flank of humanized CRBN mice.[12]
-
Tumor Growth and Treatment: Allow tumors to establish. Once tumors are palpable, begin treatment.
-
Vehicle Control Group: Administer vehicle.
-
Lenalidomide Group: Administer Lenalidomide at the desired dose (e.g., 50-100 mg/kg) via oral gavage or IP injection.[5]
-
-
Monitoring and Analysis:
-
Monitor tumor growth as described previously.
-
Perform in vivo bioluminescence imaging to track tumor burden.
-
At the end of the study, harvest tumors and spleens.
-
Analyze immune cell populations (T-cells, NK-cells, regulatory T-cells) in the spleen and tumor microenvironment by flow cytometry.[13]
-
Measure cytokine levels (e.g., IL-2) in serum or from stimulated splenocytes via ELISA.[6]
-
Perform Western blot analysis on tumor lysates to confirm the degradation of IKZF1.[5]
-
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize representative quantitative data from various in vivo studies of Lenalidomide.
Table 1: Anti-Tumor Efficacy of Lenalidomide in Xenograft Models
| Model | Mouse Strain | Cell Line | Lenalidomide Dose & Route | Key Findings | Reference |
| Multiple Myeloma | C57BL/KaLwRij | 5TGM1 | 25 mg/kg/day, IP | Inhibited tumor growth and prolonged survival. 2/12 mice became tumor-free. | [10] |
| Multiple Myeloma | B6-SCID | 5TGM1 | 25 mg/kg/day, IP | No significant inhibition of tumor growth, indicating a key role for T and B cells. | [10] |
| Multiple Myeloma | NOD/SCID | JJN3 (HIF-1α knockdown) | 5 mg/kg, 5 days/week, IP | Enhanced tumor volume reduction compared to control cells (-91% vs -60%). | [11][14] |
| Multiple Myeloma | SCID | MM1.S | 10 mg/kg/day, IP (with Dexamethasone) | Significantly reduced tumor burden compared to vehicle. | [9] |
| Mantle Cell Lymphoma | NSG | Mino | 50 mg/kg/day, IP | Significantly inhibited tumor growth, dissemination, and lymphangiogenesis. | [15] |
| BNKL | NSG | Patient-derived | 50 mg/kg/day, PO | Significant reduction in tumor cells in blood, bone marrow, and spleen; prolonged survival. | [8] |
Table 2: Survival Data from Lenalidomide Treatment in Animal Models
| Model | Mouse Strain | Cell Line | Treatment | Median Survival | Reference |
| Multiple Myeloma | C57BL/KaLwRij | 5TGM1 | Vehicle | ~35 days | [10] |
| Multiple Myeloma | C57BL/KaLwRij | 5TGM1 | Lenalidomide (25 mg/kg) | > 50 days (P < 0.05) | [10] |
| Multiple Myeloma | B6-SCID | 5TGM1 | Vehicle | ~30 days | [10] |
| Multiple Myeloma | B6-SCID | 5TGM1 | Lenalidomide (25 mg/kg) | ~32 days (Not significant) | [10] |
| BNKL (Established) | NSG | Patient-derived | Vehicle | 28 days | [8] |
| BNKL (Established) | NSG | Patient-derived | Lenalidomide (50 mg/kg) | 42 days (P < 0.001) | [8] |
The selection of an appropriate animal model is paramount for the successful in vivo evaluation of Lenalidomide. Immunodeficient mice bearing human xenografts are the standard for assessing direct anti-tumor activity, while humanized CRBN mice are essential for elucidating the complex immunomodulatory mechanisms. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies to further understand and develop Lenalidomide-based therapies.
References
- 1. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pnas.org [pnas.org]
- 5. Humanized cereblon mice revealed two distinct therapeutic pathways of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. biocytogen.com [biocytogen.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 12. Lenalidomide and Programmed Death-1 Blockade Synergistically Enhances the Effects of Dendritic Cell Vaccination in a Model of Murine Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Lenalidomide-F in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), a thalidomide (B1683933) analog, is a potent immunomodulatory drug (IMiD) with significant antitumor activity in multiple myeloma (MM).[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes direct cytotoxic effects on myeloma cells, modulation of the tumor microenvironment, and enhancement of the host immune response.[3][4] This document provides detailed application notes and protocols for researchers utilizing Lenalidomide-F, a derivative of lenalidomide, in multiple myeloma cell line models.
Lenalidomide's primary mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells, which are dependent on these factors for their survival and proliferation.[5]
Beyond its direct cytotoxic effects, lenalidomide exhibits a range of immunomodulatory activities. It can co-stimulate T cells, enhance the proliferation and function of Natural Killer (NK) cells, and inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the secretion of the anti-inflammatory cytokine IL-10.[3][6] Furthermore, lenalidomide demonstrates anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[3][6]
These diverse mechanisms contribute to lenalidomide's effectiveness in treating multiple myeloma. Understanding its activity in various MM cell lines is crucial for preclinical drug development and for elucidating mechanisms of sensitivity and resistance.
Data Presentation
Table 1: IC50 Values of Lenalidomide in Various Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Notes | Reference |
| ALMC-1 | 2.6 (initial) | IC50 significantly lowered with repeated dosing. | [7] |
| ALMC-1 (pre-treated) | 0.005 | [7] | |
| U266 (pre-treated) | 0.016 | [7] | |
| JIM-3 | >10 | Resistant | [8] |
| XG-7 | >10 | Resistant | [8] |
| XG-6 | >10 | Resistant | [8] |
| RPMI-8226 | >10 | Resistant | [8] |
| JJN3 | >10 | Resistant | [8] |
| Karpas-620 | >10 | Resistant | [8] |
| SKMM2 | >10 | Resistant | [8] |
| KMS12-PE | >10 | Resistant | [8] |
| KMM1 | >10 | Resistant | [8] |
| MDN | >10 | Resistant | [8] |
| Other Sensitive Lines | 0.15 - 7 | Thirteen out of 23 tested HMCLs were sensitive. | [8] |
Mandatory Visualizations
Caption: Core mechanism of this compound in multiple myeloma cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to determine the half-maximal inhibitory concentration (IC50) of lenalidomide in multiple myeloma cell lines.[9]
Objective: To assess the cytotoxic effect of this compound on multiple myeloma cell lines and determine the IC50 value.
Materials:
-
Multiple myeloma cell lines (e.g., U266, RPMI-8226, OPM1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells to achieve final concentrations ranging from 0.01 to 50 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry methods for detecting apoptosis.[10][11]
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for analyzing cell cycle distribution.[10]
Objective: To determine the effect of this compound on the cell cycle progression of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blot Analysis
This protocol describes the detection of specific proteins to elucidate the mechanism of action of this compound.
Objective: To analyze the expression levels of key proteins involved in the this compound signaling pathway (e.g., CRBN, IKZF1, IKZF3, cleaved caspase-8).
Materials:
-
Treated and untreated multiple myeloma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CRBN, anti-IKZF1, anti-IKZF3, anti-cleaved caspase-8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lenalidomide in multiple myeloma: current experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chidamide-Induced Accumulation of Reactive Oxygen Species Increases Lenalidomide Sensitivity Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Lenalidomide-F in Lymphoma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory agent, has demonstrated significant therapeutic efficacy in various hematological malignancies, including several subtypes of lymphoma.[1][2][3][4] Its multifaceted mechanism of action, encompassing direct anti-tumor effects, immunomodulation, and anti-angiogenic properties, makes it a subject of extensive research in lymphoma models.[5][6] "Lenalidomide-F" is often used to denote a fluorinated analog of lenalidomide, developed for research purposes, such as in vivo imaging or as a tool compound to study metabolic stability and distribution. These application notes provide an overview of the use of Lenalidomide and its analogs in lymphoma research, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
Lenalidomide exerts its anti-lymphoma effects through a primary molecular target, the E3 ubiquitin ligase Cereblon (CRBN).[1] Upon binding to CRBN, lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1] The degradation of Ikaros and Aiolos results in the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-Myc, which are critical for the survival and proliferation of malignant B-cells.[1][7] This cascade of events ultimately leads to cell cycle arrest and apoptosis in lymphoma cells.[1]
Beyond its direct cytotoxic effects, lenalidomide significantly modulates the tumor microenvironment. It enhances the activity of T cells and Natural Killer (NK) cells, leading to increased antibody-dependent cellular cytotoxicity (ADCC) when combined with anti-CD20 antibodies like rituximab.[8] Lenalidomide also exhibits anti-angiogenic and anti-inflammatory properties.[2]
Data Presentation
In Vitro Efficacy of Lenalidomide in Lymphoma and Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of lenalidomide in various lymphoma and multiple myeloma cell lines, providing a comparative view of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KMS-12-BM | Multiple Myeloma | 0.47 | [9] |
| OPM2 | Multiple Myeloma | >10 (Resistant) | [7] |
| Hut78 | T-cell Lymphoma | >10 (Resistant) | [7] |
| ATLL cell lines | Adult T-cell Leukemia/Lymphoma | ~1-5 | [7] |
| ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma (ABC subtype) | Sensitive (qualitative) | [1] |
| GCB-DLBCL cell lines | Diffuse Large B-cell Lymphoma (GCB subtype) | Resistant (qualitative) | [1] |
| Mantle Cell Lymphoma cell lines | Mantle Cell Lymphoma | No direct effect on viability | [10] |
In Vivo Efficacy of Lenalidomide in Lymphoma Xenograft Models
This table presents the observed in vivo anti-tumor effects of lenalidomide in various lymphoma xenograft models.
| Lymphoma Model | Animal Model | Lenalidomide Treatment Regimen | Key Findings | Reference |
| Blastic NK Cell Lymphoma (BNKL) | NOD/SCID mice | 5 mg/kg, i.p., 5 days/week | Significant reduction in peripheral blood, bone marrow, and spleen BNKL cells. Increased active caspase-3. | [11] |
| Mantle Cell Lymphoma (MCL) | SCID mice | Not specified | Delayed tumor growth and improved survival. | [2] |
| Diffuse Large B-cell Lymphoma (ABC subtype) | Human tumor xenograft | Not specified | Delayed tumor growth. | [1] |
| Multiple Myeloma | NOD/SCID mice | 5 mg/kg, i.p., 5 days/week | 62% reduction in tumor volume compared to vehicle. | [12] |
Effects of Lenalidomide on Cytokine Production in Lymphoma Models
The immunomodulatory effects of lenalidomide include alterations in cytokine levels within the tumor microenvironment.
| Cytokine | Change | Model System | Reference |
| IL-2 | Increased | Chronic Lymphocytic Leukemia (CLL) patients | [13] |
| IL-10 | Increased | Chronic Lymphocytic Leukemia (CLL) patients | [13] |
| IL-21 | Increased | T cells from CLL patients | [13] |
| TNF-α | Increased | Chronic Lymphocytic Leukemia (CLL) patients | [14] |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is used to determine the dose-dependent effect of this compound on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well microplates
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in lymphoma cells following treatment with this compound.[15]
Materials:
-
Lymphoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat lymphoma cells with the desired concentration of this compound for 24-72 hours. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.[5][15]
Western Blot Analysis of CRBN-IKZF1/3-IRF4 Pathway
This protocol is for detecting changes in the protein levels of key components of the lenalidomide signaling pathway.
Materials:
-
Lymphoma cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-IKZF1, anti-IKZF3, anti-IRF4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated and untreated lymphoma cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.[7]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a lymphoma xenograft model.[11][12]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Lymphoma cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 lymphoma cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-25 mg/kg) and vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Analyze the data to determine the effect of this compound on tumor growth.
Immunofluorescence Staining for p27KIP1
This protocol allows for the visualization of the subcellular localization of p27KIP1, which is known to be affected by lenalidomide treatment in some lymphoma models.[15]
Materials:
-
Lymphoma cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p27KIP1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-p27KIP1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.[15]
Visualizations
Caption: this compound signaling pathway in lymphoma cells.
References
- 1. Lenalidomide efficacy in activated B-cell-like subtype diffuse large B-cell lymphoma is dependent upon IRF4 and cereblon expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide in relapsed or refractory mantle cell lymphoma: overview and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide in follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checking in on Lenalidomide in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Activity of thalidomide and lenalidomide in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effect of lenalidomide in a novel xenograft mouse model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide induces interleukin-21 production by T cells and enhances IL21-mediated cytotoxicity in chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide-induced upregulation of CD80 on tumor cells correlates with T-cell activation, the rapid onset of a cytokine release syndrome and leukemic cell clearance in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Lenalidomide-F Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the identification and validation of off-target effects of a functionalized Lenalidomide (B1683929) analogue, herein referred to as Lenalidomide-F. This document outlines a multi-pronged approach, integrating proteomic, biophysical, and functional genomic techniques to build a robust off-target profile.
Introduction
Lenalidomide is an immunomodulatory drug with a well-established mechanism of action involving the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2][3][4][5][6][7] This interaction leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6] While this on-target activity is crucial for its therapeutic efficacy in multiple myeloma and other hematological malignancies, understanding potential off-target interactions is paramount for a complete safety and efficacy profile.
This guide details an experimental design to systematically investigate the off-target effects of this compound, a chemically modified version of Lenalidomide designed to facilitate experimental interrogation. The workflow is divided into three main stages:
-
Target Engagement and Off-Target Identification: Employing unbiased proteomic approaches to identify proteins that directly or indirectly interact with this compound in a cellular context.
-
Off-Target Profiling and Validation: Utilizing orthogonal methods to confirm and characterize the identified off-target interactions.
-
Functional Characterization of Off-Target Effects: Assessing the phenotypic consequences of off-target engagement through functional genomics and high-content imaging.
Experimental Workflow Overview
The overall experimental strategy is designed to systematically identify and validate the off-target interactions of this compound.
On-Target and Off-Target Signaling Pathways of Lenalidomide
A foundational understanding of Lenalidomide's known signaling pathways is crucial for interpreting experimental results.
Primary Mechanism of Action: Cereblon-Mediated Degradation
Potential Off-Target Pathways
Lenalidomide has been reported to have anti-angiogenic effects, potentially through modulation of VEGF and other signaling pathways.[8][9][10][11]
Detailed Experimental Protocols
Module I: Target Engagement and Off-Target Identification
Objective: To identify the direct and indirect cellular binding partners of this compound in an unbiased manner.
This technique utilizes a functionalized this compound (e.g., biotinylated or with a clickable alkyne handle) to pull down interacting proteins from cell lysates.
Protocol:
-
Cell Culture and Lysis: Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Bait Immobilization: Immobilize this compound onto streptavidin-coated magnetic beads (for biotinylated probe) or couple to azide-functionalized beads via click chemistry.
-
Affinity Purification: Incubate the immobilized this compound with cell lysate to allow for binding of target and off-target proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a denaturing elution buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Compare the proteins pulled down with this compound to those from a control experiment (e.g., beads alone or beads with a non-functionalized control molecule) to identify specific interactors.
Data Presentation:
| Protein ID | Gene Name | Fold Enrichment (this compound vs. Control) | p-value | Known Function |
| P62328 | CRBN | 50.2 | <0.0001 | E3 ubiquitin ligase substrate receptor |
| Q03164 | IKZF1 | 25.8 | <0.0001 | Lymphoid transcription factor |
| Q9H0B9 | IKZF3 | 31.5 | <0.0001 | Lymphoid transcription factor |
| P04626 | ERBB2 | 8.3 | 0.005 | Receptor tyrosine kinase |
| ... | ... | ... | ... | ... |
CETSA-MS identifies protein targets by detecting changes in their thermal stability upon ligand binding.[12][13][14][15]
Protocol:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-64°C).
-
Lysis and Soluble Fraction Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis (reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of each protein at each temperature point for both the this compound treated and control samples. Identify proteins with a significant thermal shift upon this compound treatment.
Data Presentation:
| Protein ID | Gene Name | Melting Temperature (°C) - Control | Melting Temperature (°C) - this compound | Thermal Shift (ΔTm, °C) | p-value |
| P62328 | CRBN | 52.1 | 56.3 | +4.2 | <0.001 |
| Q03164 | IKZF1 | 48.5 | 51.2 | +2.7 | 0.005 |
| Q9H0B9 | IKZF3 | 49.1 | 52.0 | +2.9 | 0.003 |
| P00533 | EGFR | 55.2 | 57.8 | +2.6 | 0.01 |
| ... | ... | ... | ... | ... | ... |
Module II: Off-Target Profiling and Validation
Objective: To confirm and characterize the potential off-target interactions identified in Module I.
This is a targeted approach to assess the inhibitory activity of this compound against a broad panel of kinases, as many off-target effects of small molecules are mediated through kinase inhibition.[16][17][18]
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Assay: Perform in vitro kinase activity assays using a commercial kinase profiling service.[19][20] This typically involves incubating the kinases with a substrate and ATP in the presence of this compound at one or more concentrations.
-
Activity Measurement: Measure kinase activity, often through the quantification of phosphorylated substrate or ATP consumption.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound. For hits, determine the IC50 value.
Data Presentation:
| Kinase Target | Percent Inhibition at 1 µM | IC50 (µM) | Kinase Family |
| EGFR | 75% | 0.5 | Tyrosine Kinase |
| SRC | 62% | 1.2 | Tyrosine Kinase |
| CDK2 | 15% | >10 | Serine/Threonine Kinase |
| ... | ... | ... | ... |
This method is used to validate specific protein-ligand interactions identified by CETSA-MS in a more targeted and lower-throughput manner.[13][21]
Protocol:
-
Follow the CETSA protocol as described in 4.1.2.
-
Western Blot Analysis: Instead of mass spectrometry, analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies specific to the candidate off-target proteins.
-
Densitometry: Quantify the band intensities to determine the relative amount of soluble protein at each temperature.
-
Data Analysis: Plot the relative protein abundance versus temperature to generate melting curves and determine the thermal shift.
Module III: Functional Characterization of Off-Target Effects
Objective: To investigate the cellular consequences of this compound's off-target interactions.
CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby revealing potential off-target pathways.[3][22]
Protocol:
-
gRNA Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide or focused sgRNA library.
-
Drug Treatment: Treat the cell population with either a sub-lethal (for sensitivity screen) or a lethal (for resistance screen) concentration of this compound.
-
Cell Proliferation: Allow the cells to proliferate for a defined period.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA and amplify the sgRNA-encoding regions. Sequence the sgRNA library to determine the representation of each sgRNA in the treated versus control populations.
-
Data Analysis: Identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitivity genes) in the this compound-treated population.
Data Presentation:
| Gene | Log2 Fold Change (this compound vs. Control) | p-value | Phenotype |
| CRBN | -3.5 | <0.0001 | Sensitivity |
| EGFR | 2.8 | 0.001 | Resistance |
| ... | ... | ... | ... |
This image-based approach assesses the effects of this compound on multiple cellular phenotypes simultaneously.[23][24][25][26]
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with a concentration range of this compound.
-
Staining: Stain the cells with a panel of fluorescent dyes that label different cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to extract quantitative features from the images, such as cell size, shape, texture, and fluorescence intensity in different cellular compartments.
-
Phenotypic Profiling: Compare the phenotypic profiles of this compound-treated cells to those of untreated cells and cells treated with known pharmacological agents to identify similarities in their effects.
Data Presentation:
| Phenotypic Feature | This compound (1 µM) | Control | p-value |
| Nuclear Area (µm²) | 110.5 | 125.2 | 0.02 |
| Mitochondrial Integrity (arbitrary units) | 0.65 | 0.98 | 0.005 |
| Cytoskeletal Complexity (arbitrary units) | 1.2 | 2.5 | 0.01 |
| ... | ... | ... | ... |
Conclusion
The experimental design outlined in these application notes provides a robust and multi-faceted approach to comprehensively characterize the off-target effects of this compound. By combining unbiased discovery proteomics with targeted validation and functional genomics, researchers can build a detailed off-target profile, leading to a better understanding of the compound's mechanism of action and potential liabilities. This systematic approach is crucial for the development of safer and more effective therapeutic agents.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
- 15. researchgate.net [researchgate.net]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 23. High-Content Imaging & Phenotypic Screening | Broad Institute [broadinstitute.org]
- 24. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
Application Notes: Dissolving Lenalidomide for In Vitro Experiments
Introduction
Lenalidomide (B1683929) (also known as CC-5013) is an immunomodulatory drug (IMiD) derived from thalidomide, with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1][2] It is widely used in the treatment of multiple myeloma (MM) and myelodysplastic syndromes.[3] For in vitro research, proper dissolution and handling of lenalidomide are critical for obtaining reproducible and accurate results. Lenalidomide's mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[3][4]
Lenalidomide is a crystalline solid that is sparingly soluble in aqueous buffers, necessitating the use of organic solvents to prepare stock solutions for cell culture experiments.[5] This document provides detailed protocols for dissolving lenalidomide and using it in a common in vitro application.
Quantitative Data Summary
Lenalidomide Solubility
The solubility of lenalidomide varies significantly depending on the solvent. It is crucial to use a high-purity, anhydrous grade of the chosen solvent, as moisture can reduce solubility.[6] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
| Solvent | Reported Solubility | Molar Concentration (MW: 259.26 g/mol ) | Source(s) |
| DMSO | ~100 mg/mL (requires ultrasonic) | ~385.71 mM | [7] |
| DMSO | ≥50 mg/mL | ≥192.85 mM | [2] |
| DMSO | 51-52 mg/mL | ~196.71 - 200.57 mM | [6] |
| DMSO | up to 30 mg/ml | ~115.71 mM | [3] |
| DMSO | ~16 mg/mL | ~61.71 mM | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | ~61.71 mM | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.93 mM | [5] |
| Water | Very slightly soluble (≤1 mg/mL) | ≤3.86 mM | [2] |
Note: Solubility values can vary between suppliers and batches. It is always recommended to start with a small amount to confirm solubility before preparing a large stock.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Lenalidomide Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which is the most common method for in vitro studies.
Materials:
-
Lenalidomide powder (e.g., ≥98% purity)[8]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weighing: In a sterile environment, carefully weigh the desired amount of lenalidomide powder.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of lenalidomide).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If particulates remain, use an ultrasonic bath to facilitate complete dissolution.[7] Ensure the solution is clear and free of any visible particles.
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for up to 3 months or as recommended by the supplier.[3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the lenalidomide DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a sterile culture medium to achieve the final desired concentrations for your experiment.
-
Control Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells. A final DMSO concentration of 0.1% to 0.25% is generally well-tolerated by most cell lines.[6]
-
Example: To achieve a final lenalidomide concentration of 10 µM in 1 mL of culture medium from a 10 mM stock solution:
-
Add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
The final DMSO concentration will be 0.1%.
-
-
Protocol 3: In Vitro Assay for TNF-α Inhibition in LPS-Stimulated PBMCs
This protocol provides an example of a common in vitro application for lenalidomide.
Procedure:
-
Isolate PBMCs: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from normal donors using Ficoll-Hypaque density centrifugation.[6]
-
Cell Plating: Resuspend the PBMCs in RPMI medium supplemented with 10% serum and antibiotics, and plate them at a density of 1 x 10^6 cells/mL.[6]
-
Lenalidomide Pre-treatment: Prepare working solutions of lenalidomide in the culture medium as described in Protocol 2. Add the lenalidomide solutions (and a vehicle control) to the cells and incubate for 1 hour at 37°C in 5% CO2.[6]
-
Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[6]
-
Incubation: Incubate the cells for 18-20 hours at 37°C in 5% CO2.[6]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
Analysis:
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.[6]
-
Assess cell viability using a method like Trypan blue exclusion to ensure the observed effects are not due to cytotoxicity.[6]
-
Calculate the percent inhibition of TNF-α production compared to the LPS-stimulated control.[6]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using lenalidomide in an in vitro assay.
Lenalidomide Signaling Pathway
Caption: Lenalidomide's core mechanism via the CRL4-CRBN E3 ligase complex.
References
- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide - LKT Labs [lktlabs.com]
- 3. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Lentiviral shRNA Knockdown of CRBN to Study Lenalidomide Resistance
Introduction
Lenalidomide (B1683929) is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma (MM). Its mechanism of action is critically dependent on the protein Cereblon (CRBN). CRBN functions as a substrate receptor within the Cullin 4-Ring E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] When Lenalidomide binds to CRBN, it alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these factors is essential for the anti-myeloma effects of Lenalidomide.[3]
A significant challenge in the clinical use of Lenalidomide is the development of drug resistance.[4] A primary mechanism of acquired resistance is the downregulation, mutation, or deletion of the CRBN gene.[4][5][6][7][8] Reduced levels of functional CRBN protein prevent the drug from exerting its cytotoxic effects, rendering the myeloma cells resistant.[5][9]
Studying these resistance mechanisms is crucial for developing strategies to overcome them. A robust and widely used method to model Lenalidomide resistance in vitro is the stable knockdown of CRBN expression in Lenalidomide-sensitive myeloma cell lines using lentiviral-mediated short hairpin RNA (shRNA). This application note provides detailed protocols for researchers to generate CRBN-deficient cell lines and confirm the acquisition of Lenalidomide resistance.
Key Experimental Data Summary
The following tables summarize typical quantitative data obtained from experiments involving the shRNA-mediated knockdown of CRBN.
Table 1: Validation of CRBN Knockdown in a Multiple Myeloma Cell Line (e.g., MM.1S)
| Method | Target | Control (Non-Targeting shRNA) | CRBN shRNA | % Knockdown |
|---|---|---|---|---|
| qRT-PCR | CRBN mRNA (Relative Expression) | 1.00 ± 0.08 | 0.15 ± 0.04 | 85% |
| Western Blot | CRBN Protein (Normalized Density) | 1.00 ± 0.11 | 0.11 ± 0.05 | 89% |
Data are represented as mean ± standard deviation from triplicate experiments. Knockdown efficiency is calculated relative to the control.
Table 2: Lenalidomide Sensitivity Following CRBN Knockdown
| Cell Line | Lenalidomide IC₅₀ (µM) | Fold Change in Resistance |
|---|---|---|
| Control (Non-Targeting shRNA) | 0.5 ± 0.1 | 1.0 |
| CRBN Knockdown (CRBN shRNA) | > 20 | > 40 |
The half-maximal inhibitory concentration (IC₅₀) was determined using a cell viability assay (e.g., CellTiter-Glo) after 72 hours of treatment. A significant increase in IC₅₀ indicates acquired resistance.
Visualized Pathways and Workflows
Caption: Lenalidomide's mechanism of action.
Caption: Workflow for generating CRBN knockdown cells.
Caption: Logic for assessing Lenalidomide resistance.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells using a 3rd generation packaging system.
Materials:
-
HEK293T packaging cells
-
DMEM with 10% FBS (Heat-inactivated)
-
shRNA transfer plasmid (e.g., pLKO.1-puro with CRBN-targeting shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM I Reduced Serum Medium
-
10 cm tissue culture dishes
-
0.45 µm PES syringe filters
Procedure:
-
Day 0: Plate HEK293T Cells:
-
Day 1: Transfection:
-
In a sterile tube, prepare the DNA mixture by combining:
-
2.5 µg of shRNA transfer plasmid
-
1.5 µg of packaging plasmid
-
1.0 µg of envelope plasmid
-
-
Dilute the DNA mixture in 250 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 250 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 3: First Harvest:
-
At 48 hours post-transfection, carefully collect the entire virus-containing supernatant (~10 mL) into a sterile 15 mL conical tube.[10]
-
Filter the supernatant through a 0.45 µm PES filter to remove cell debris.[10]
-
Add 10 mL of fresh DMEM + 10% FBS to the plate and return it to the incubator.
-
Store the harvested virus at 4°C.
-
-
Day 4: Second Harvest and Storage:
-
At 72 hours post-transfection, collect the supernatant again and filter as in the previous step.
-
Pool the harvests from Day 3 and Day 4.
-
Aliquot the viral supernatant into cryovials and store immediately at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Generation of Stable CRBN Knockdown Myeloma Cells
Materials:
-
Lenalidomide-sensitive multiple myeloma cells (e.g., MM.1S, OPM2)
-
Lentiviral particles (from Protocol 1) for both CRBN shRNA and a non-targeting control
-
Complete culture medium for myeloma cells (e.g., RPMI-1640 + 10% FBS)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin dihydrochloride
-
6-well tissue culture plates
Procedure:
-
Determine Optimal Puromycin Concentration:
-
Before starting, perform a kill curve to determine the minimum concentration of puromycin that kills 100% of your non-transduced myeloma cells within 3-5 days. This concentration typically ranges from 1-10 µg/mL.[12]
-
-
Day 1: Plate Myeloma Cells:
-
Plate 0.5 x 10⁶ myeloma cells per well in a 6-well plate with 2 mL of complete medium.
-
-
Day 2: Transduction:
-
Add Polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction efficiency.[12][13]
-
Thaw the lentiviral aliquots on ice. Add the desired amount of viral supernatant to the cells. It is recommended to test a range of multiplicities of infection (MOI) if the viral titer is known, or a range of volumes (e.g., 50 µL, 200 µL, 500 µL) if untitered.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[13]
-
-
Day 3: Media Change:
-
Gently centrifuge the plate, aspirate the virus-containing media, and replace it with 2 mL of fresh complete medium. This removes residual virus and Polybrene.
-
-
Day 4 onwards: Puromycin Selection:
-
After 24-48 hours post-media change, add puromycin at the predetermined optimal concentration.
-
Culture the cells for 5-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days.
-
Monitor the cells daily. A parallel plate of non-transduced cells should die completely, confirming selection pressure.
-
Once a stable, puromycin-resistant population emerges, expand the cells for validation and subsequent experiments.
-
Protocol 3: Validation of CRBN Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level
-
RNA Extraction: Extract total RNA from ~1-2 x 10⁶ cells from both the CRBN knockdown and non-targeting control populations using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for CRBN, and cDNA template.
-
Run a parallel reaction for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction on a real-time PCR system.
-
Calculate the relative expression of CRBN mRNA using the 2(-ΔΔCt) method.
-
B. Western Blot for Protein Level
-
Protein Lysis: Lyse ~2-5 x 10⁶ cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify band intensity using software like ImageJ.[14]
Protocol 4: Lenalidomide Resistance Assay
Materials:
-
Validated CRBN knockdown and non-targeting control cells
-
Lenalidomide
-
96-well flat-bottom plates (white, for luminescence)
-
Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay)
Procedure:
-
Cell Plating: Seed 1 x 10⁴ cells per well in 50 µL of complete medium into a 96-well plate.
-
Drug Treatment:
-
Prepare a 2x serial dilution of Lenalidomide in complete medium. Concentrations should span a wide range (e.g., 0.01 µM to 50 µM).
-
Add 50 µL of the 2x drug solutions to the appropriate wells, resulting in a final volume of 100 µL. Include a vehicle control (DMSO). Perform each concentration in triplicate.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo reagent).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curve (log[Lenalidomide] vs. % viability) and calculate the IC₅₀ value for both the control and CRBN knockdown cell lines using non-linear regression analysis (e.g., in GraphPad Prism). A significant rightward shift in the curve and an increased IC₅₀ for the knockdown cells confirms Lenalidomide resistance.[9]
-
References
- 1. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐lenalidomide treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Association of CRBN Gene with Immunomodulatory Drug Resis- tance in Multiple Myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. Lentiviral Transduction Protocol [merckmillipore.com]
- 14. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations After Lenalidomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory drug (IMiD), is a derivative of thalidomide (B1683933) with potent anti-tumor, anti-angiogenic, and immunomodulatory properties.[1][2] It is widely used in the treatment of various hematological malignancies, including multiple myeloma (MM) and myelodysplastic syndromes (MDS).[1][3] The immunomodulatory effects of lenalidomide are complex and involve the modulation of various immune cell populations, including T cells, Natural Killer (NK) cells, and dendritic cells (DCs).[2][4] This document provides detailed application notes and protocols for the analysis of immune cell populations using flow cytometry following treatment with lenalidomide. While the user specified "Lenalidomide-F", this term is not standard in scientific literature. Therefore, this document will focus on the well-documented effects of lenalidomide, which are often studied in combination with other agents like dexamethasone (B1670325) or rituximab.
Lenalidomide's primary mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] The degradation of these transcription factors has multiple downstream effects, including direct cytotoxicity to malignant B-cells and immunomodulatory effects on T cells and NK cells.[3][6]
Immunomodulatory Effects of Lenalidomide on Key Immune Cell Populations
Lenalidomide treatment leads to significant changes in the composition and activation state of various immune cell populations. These changes can be effectively monitored and quantified using multi-color flow cytometry.
T Cells:
-
T Cell Co-stimulation: Lenalidomide enhances T-cell proliferation and function by augmenting the B7-CD28 co-stimulatory pathway.[1][7] It induces the tyrosine phosphorylation of the CD28 cytoplasmic tail, leading to the activation of downstream signaling pathways such as PI3K/Akt and NF-κB.[6][8]
-
Increased Cytokine Production: Lenalidomide stimulates the production of Th1-type cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12.[1][6] The increased IL-2 production is a direct consequence of IKZF3 degradation.[3]
-
Modulation of T Cell Subsets: Studies have shown that lenalidomide treatment can lead to an increase in naïve CD8+ T cells and a decrease in terminally differentiated effector T cells.[9][10] It can also increase the expression of the co-stimulatory molecule ICOS on both CD4+ and CD8+ T cells.[9]
-
Regulatory T Cells (Tregs): The effect of lenalidomide on Tregs (CD4+CD25highCD127lowFoxp3+) can be context-dependent, with some studies showing a decrease in their numbers and others reporting an increase in CD8+ Tregs.[8][10][11]
Natural Killer (NK) and NKT Cells:
-
Enhanced Cytotoxicity: Lenalidomide enhances the cytotoxic activity of NK cells against tumor cells, both through direct mechanisms and by increasing antibody-dependent cellular cytotoxicity (ADCC).[12][13] This effect is partly mediated by the increased production of IL-2 from T cells.[3][7]
-
Increased Proliferation and Activation: Lenalidomide treatment has been shown to significantly increase the percentage of NK cells and their proliferation.[13][14] It also upregulates the expression of activating receptors on NK cells, such as NKp30.[13]
Dendritic Cells (DCs):
-
Enhanced Activation: Lenalidomide can promote the activation and maturation of DCs, leading to increased expression of co-stimulatory molecules.[4][15] This enhances their ability to present antigens and activate T cells.
Quantitative Analysis of Immune Cell Populations Post-Lenalidomide Treatment
The following tables summarize quantitative data from various studies on the effects of lenalidomide on immune cell populations as determined by flow cytometry.
Table 1: Effects of Lenalidomide on T Cell Subsets
| T Cell Subset | Change Observed | Fold Change/Percentage Change | Reference |
| Naïve CD8+ T cells | Significant Increase | Mean: 0.36% to 1.15% | [9] |
| Naïve CD4+ T cells | Stable | Mean: 2.99% to 3.03% | [9] |
| Stem Cell Memory CD8+ T cells | Increase | Mean: 0.22% to 0.37% | [9] |
| Terminal Effector CD8+ T cells | Significant Decrease | Mean: 33.20% to 22.47% | [9] |
| ICOS expressing CD8+ T cells | Increase | Mean: 16.59% to 31.19% | [9] |
| ICOS expressing CD4+ T cells | Increase | Mean: 36.76% to 47.37% | [9] |
| Regulatory T cells (Tregs) | Decrease | 6.88% to 3.13% (Normal Donors); 4.85% to 1.8% (MM Patients) | [8] |
| CD8+ Regulatory T cells (CD8+CD25hi+FoxP3+) | Significant Increase | Pre-treatment vs. Post-treatment | [11] |
Table 2: Effects of Lenalidomide on NK and NKT Cells
| Cell Type | Change Observed | Fold Change/Percentage Change | Reference |
| NK cells | Significant Increase in percentage | 9.8-fold induction in patients | [13] |
| Proliferating NK cells | Increased | - | [14] |
| NKp30 expression on NK cells | Significant Increase | - | [13] |
Table 3: Effects of Lenalidomide on Dendritic Cells
| DC Subset | Change Observed | Reference |
| Activated conventional DC populations | Increase | [4] |
| Immature/precursor DC populations | Decrease | [4] |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol outlines a general procedure for staining human PBMCs for flow cytometric analysis of major immune cell populations.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Staining Buffer (PBS with 1% BSA or 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Viability Dye (e.g., Viobility™ Fixable Dye)
-
12 x 75 mm polystyrene tubes or 96-well round-bottom plates
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath.[16]
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed culture medium with 10% FBS.[16]
-
Centrifuge at 300 x g for 10 minutes at room temperature.[16][17]
-
Discard the supernatant and resuspend the cell pellet in Staining Buffer.
-
Count the cells and determine viability. Adjust the cell concentration to 1 x 10^7 cells/mL in Staining Buffer.
-
-
Fc Receptor Blocking:
-
Surface Staining:
-
Prepare a master mix of the fluorochrome-conjugated surface antibodies at their predetermined optimal concentrations.
-
Add the antibody master mix to the cells.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[17][18]
-
Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.[18]
-
-
Viability Staining (if not performed earlier):
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 µL of a viability dye and incubate for 15 minutes at room temperature in the dark.[17]
-
Wash the cells with Staining Buffer as described in step 3.
-
-
Intracellular Staining (for transcription factors like Foxp3):
-
After surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated intracellular antibody (e.g., anti-Foxp3) and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 200-500 µL of Staining Buffer.
-
Acquire the samples on a flow cytometer. Ensure that appropriate single-color controls are used for compensation.
-
Table 4: Suggested Antibody Panel for Immunophenotyping
| Marker | Cell Type Association | Fluorochrome Suggestion |
| CD45 | All leukocytes | PE |
| CD3 | T cells | APC |
| CD4 | Helper T cells, Tregs | FITC |
| CD8 | Cytotoxic T cells | PerCP-Cy5.5 |
| CD19 | B cells | PE-Cy7 |
| CD56 | NK cells | APC-H7 |
| CD25 | Activated T cells, Tregs | BV421 |
| CD127 | Differentiates Tregs from activated T cells | BV510 |
| Foxp3 | Tregs (intracellular) | Alexa Fluor 647 |
| CD28 | T cell co-stimulation | BV605 |
| ICOS (CD278) | Activated T cells | BV786 |
| HLA-DR | Activation marker | BUV395 |
| CD14 | Monocytes | BUV737 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of immune cells.
Lenalidomide Signaling Pathway
Caption: Key signaling pathways modulated by Lenalidomide.
References
- 1. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lymphomation.org [lymphomation.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in immune cell populations following KappaMab, lenalidomide and low‐dose dexamethasone treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide enhances anti-myeloma cellular immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Impact of lenalidomide maintenance on the immune environment of multiple myeloma patients with low tumor burden after autologous stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based enumeration and functional characterization of CD8 T regulatory cells in patients with multiple myeloma before and after lenalidomide plus dexamethasone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PBMC Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. kumc.edu [kumc.edu]
Application Notes and Protocols for Evaluating the Immunomod-ulatory Activity of Lenalidomide using Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide, an immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in various hematological malignancies, most notably multiple myeloma. Its mechanism of action is multifaceted, extending beyond direct cytotoxicity to tumor cells to include potent modulation of the immune system. Co-culture systems, which involve the simultaneous cultivation of immune cells and tumor cells, are invaluable in vitro models for elucidating the complex immunomodulatory effects of therapeutic agents like Lenalidomide. These systems allow for the investigation of cell-cell interactions and the impact of a drug on immune cell activation, proliferation, and anti-tumor activity in a controlled environment that mimics aspects of the tumor microenvironment.
This document provides detailed application notes and protocols for establishing and utilizing co-culture systems to evaluate the immunomodulatory activity of Lenalidomide and its analogs.
Principle of the Co-culture System
The co-culture system described herein utilizes human peripheral blood mononuclear cells (PBMCs) as a source of immune effector cells and a relevant tumor cell line (e.g., the multiple myeloma cell line MM.1S) as the target. By treating the co-culture with Lenalidomide, researchers can assess its ability to enhance immune-mediated anti-tumor responses. Key parameters to be evaluated include:
-
Induction of Tumor Cell Apoptosis: Measuring the increase in programmed cell death in tumor cells when co-cultured with Lenalidomide-treated immune cells.
-
T-Cell Proliferation: Quantifying the expansion of T-lymphocyte populations, particularly cytotoxic CD8+ T-cells, in response to Lenalidomide and the presence of tumor cells.
-
Cytokine Production: Measuring the secretion of key immunomodulatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are indicative of a Th1-type anti-tumor immune response.
Data Presentation
The following tables summarize representative quantitative data on the immunomodulatory effects of Lenalidomide in co-culture systems.
Table 1: Lenalidomide-Induced Tumor Cell Apoptosis in PBMC Co-culture
| Co-culture Condition | Lenalidomide Concentration (µM) | Tumor Cell Apoptosis (%) |
| Tumor Cells Alone | 0 | 5.2 ± 1.1 |
| Tumor Cells + PBMCs | 0 (Vehicle) | 15.8 ± 2.5 |
| Tumor Cells + PBMCs | 1 | 35.4 ± 4.1 |
| Tumor Cells + PBMCs | 10 | 58.7 ± 5.3 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Lenalidomide-Mediated T-Cell Proliferation in Co-culture
| Cell Population | Lenalidomide Concentration (µM) | Proliferation Index (CFSE) |
| CD4+ T-cells | 0 (Vehicle) | 1.8 ± 0.3 |
| CD4+ T-cells | 1 | 3.5 ± 0.6 |
| CD8+ T-cells | 0 (Vehicle) | 2.1 ± 0.4 |
| CD8+ T-cells | 1 | 5.2 ± 0.9 |
Proliferation index is a measure of the average number of divisions of the proliferating cells.
Table 3: Lenalidomide-Enhanced Cytokine Secretion in Co-culture Supernatants
| Cytokine | Lenalidomide Concentration (µM) | Concentration (pg/mL) |
| IL-2 | 0 (Vehicle) | 150 ± 25 |
| IL-2 | 1 | 850 ± 110 |
| IFN-γ | 0 (Vehicle) | 300 ± 45 |
| IFN-γ | 1 | 1200 ± 150 |
| TNF-α | 0 (Vehicle) | 250 ± 30 |
| TNF-α | 1 | 950 ± 120 |
Cytokine concentrations were measured by ELISA after 48 hours of co-culture.
Mandatory Visualizations
Signaling Pathway
Caption: Lenalidomide's immunomodulatory signaling cascade.
Experimental Workflow
Anti-proliferation assays (e.g., MTT, CellTiter-Glo) for Lenalidomide-F
Introduction
Lenalidomide-F is a novel proprietary compound under investigation for its anti-proliferative effects in various cancer cell lines. As a derivative of Lenalidomide (B1683929), it is hypothesized to modulate the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins and subsequent cell cycle arrest and apoptosis.[1][2][3] This document provides detailed protocols for assessing the anti-proliferative activity of this compound using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[4][5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[4][6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[7][8][9] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and its substrate, which in the presence of ATP, generates a stable "glow-type" luminescent signal.[10] This signal is proportional to the amount of ATP and, therefore, the number of viable cells in culture.[7][8]
Data Presentation
The anti-proliferative activity of this compound was assessed in three different cancer cell lines: MM.1S (Multiple Myeloma), Jurkat (T-cell Leukemia), and A549 (Lung Carcinoma). The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Assay | This compound IC50 (µM) |
| MM.1S | MTT | 8.5 |
| MM.1S | CellTiter-Glo® | 7.9 |
| Jurkat | MTT | 15.2 |
| Jurkat | CellTiter-Glo® | 14.8 |
| A549 | MTT | > 50 |
| A549 | CellTiter-Glo® | > 50 |
Visualizations
Caption: Experimental workflow for determining the anti-proliferative effects of this compound.
Caption: Proposed signaling pathway for the anti-proliferative activity of this compound.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Cancer cell lines (e.g., MM.1S, Jurkat, A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. For suspension cells, add 100 µL of 2X compound directly to the existing 100 µL of cell suspension.
-
Include vehicle control wells (e.g., medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100 µL of solubilization solution to each well.[4]
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a homogeneous "add-mix-measure" procedure for a 96-well plate format.
Materials:
-
This compound
-
Cancer cell lines
-
Complete culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
References
- 1. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide, an antiproliferative CLL drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 9. news-medical.net [news-medical.net]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
Application Note & Protocol: Chiral Separation of Lenalidomide Enantiomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chiral separation of Lenalidomide (B1683929) enantiomers using Capillary Electrophoresis (CE). Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma, possesses a chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. This protocol is based on a validated method utilizing sulfobutylether-β-cyclodextrin (SBE-β-CD) as a chiral selector, which has demonstrated effective resolution of the (R)- and (S)-enantiomers.[1][2]
Introduction
Lenalidomide is a structural analogue of thalidomide (B1683933) and exists as a racemic mixture of (S)- and (R)-enantiomers. The differential pharmacological and toxicological profiles of these enantiomers necessitate the development of robust analytical methods for their separation and quantification. Capillary electrophoresis is a powerful technique for chiral separations due to its high efficiency, low sample consumption, and versatility in method development.[3][4][5] The use of chiral selectors, such as cyclodextrins, added to the background electrolyte (BGE) allows for the differential interaction with the enantiomers, leading to their separation.[6]
This application note describes an optimized CE method for the chiral separation of Lenalidomide enantiomers, providing a detailed protocol for immediate implementation in a laboratory setting.
Experimental Protocols
Optimized Capillary Electrophoresis Method
This protocol has been validated for the determination of 0.1% of the (R)-lenalidomide enantiomer as a chiral impurity.[1][2]
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Data acquisition and analysis software
Reagents and Solutions:
-
Phosphate buffer
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Lenalidomide standard
-
Deionized water
-
Sodium hydroxide (B78521) (for capillary conditioning)
-
Hydrochloric acid (for capillary conditioning)
Capillary Conditioning (New Capillary):
-
Flush the new capillary with 1 M Sodium Hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with 0.1 M Hydrochloric Acid for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the running buffer (BGE) for at least 30 minutes.
Daily Capillary Conditioning:
-
Flush with 0.1 M Sodium Hydroxide for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Equilibrate with the running buffer (BGE) for 10 minutes before the first injection.
-
Between runs, rinse the capillary with the running buffer for 2 minutes to ensure reproducibility.[7]
Sample Preparation:
-
Prepare a stock solution of Lenalidomide in a suitable solvent (e.g., methanol (B129727) or water).
-
Dilute the stock solution with the background electrolyte to the desired working concentration.
Electrophoretic Procedure:
-
Inject the sample using a pressure of 50 mbar for 5 seconds.
-
Record the electropherogram for a sufficient time to allow for the elution of both enantiomers.
Data Presentation
Table 1: Optimized CE Conditions for Chiral Separation of Lenalidomide
| Parameter | Condition |
| Capillary | Fused-silica |
| Background Electrolyte (BGE) | 30 mM Phosphate buffer, pH 6.5 |
| Chiral Selector | 30 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Applied Voltage | 12 kV |
| Temperature | 10°C |
| Detection Wavelength | 210 nm |
Data sourced from Toth, G. et al. (2018).[1][2]
Table 2: Screening of Anionic Cyclodextrins for Lenalidomide Enantioseparation
| Chiral Selector | Enantioseparation Observed |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Yes (Best Results) |
| Heptakis-(2,3-diacetyl-6-sulfato)-β-CD | Yes |
| Other screened anionic cyclodextrins (6) | No significant interaction |
Based on findings that eight anionic cyclodextrins were screened, with SBE-β-CD providing the best results.[1][2] The enantiodiscrimination with sulfobutylether-β-cyclodextrin was primarily driven by the different mobilities of the transient diastereomeric complexes formed.[1][2]
Visualization of Experimental Workflow
References
- 1. Chiral separation of lenalidomide by liquid chromatography on polysaccharide-type stationary phases and by capillary electrophoresis using cyclodextrin selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separations by capillary electrophoresis: Recent developments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lenalidomide Synthesis
Disclaimer: The information provided in this guide is intended for research and development purposes by qualified professionals. The synthesis of active pharmaceutical ingredients (APIs) like Lenalidomide (B1683929) should be conducted in appropriate laboratory settings with all necessary safety precautions. The term "Lenalidomide-F" was not found in the available literature; this guide focuses on the synthesis of Lenalidomide and its related impurities, including a compound designated as "Lenalidomide Impurity F".
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of Lenalidomide, providing specific troubleshooting advice to optimize reaction yields and purity.
FAQ 1: What are the critical steps in Lenalidomide synthesis and their common challenges?
The synthesis of Lenalidomide typically involves a multi-step process, with the reduction of the nitro intermediate being a critical final step.[1] Key challenges include achieving high yield, minimizing impurities, and ensuring the final product meets stringent purity specifications.[1]
Troubleshooting Guide:
-
Issue: Low overall yield.
-
Possible Cause: Suboptimal reaction conditions in one or more steps.
-
Solution: Review and optimize parameters such as solvent, temperature, reaction time, and catalyst loading for each step. For instance, the choice of solvent in the reduction of the nitro intermediate significantly impacts yield.[2]
-
-
Issue: High levels of impurities.
-
Possible Cause: Incomplete reactions, side reactions, or degradation of the product.
-
Solution: Employ analytical techniques like HPLC, MS, and NMR to identify the impurities.[1] Adjust reaction conditions to minimize their formation. For example, metal contamination from catalysts like Palladium on carbon (Pd/C) can be an issue.[3] Consider alternative reduction methods, such as using iron powder and ammonium (B1175870) chloride, to avoid heavy metal contamination.[1][4]
-
-
Issue: Difficulty in product isolation and purification.
-
Possible Cause: Inappropriate crystallization or purification methods.
-
Solution: Optimize the recrystallization solvent system to improve yield and purity. Solvents like ethyl acetate (B1210297) and dioxane/ethyl acetate mixtures have been used for crystallization.[2]
-
FAQ 2: How can I improve the yield and purity of the final reduction step from the nitro intermediate?
The reduction of 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione to Lenalidomide is a crucial transformation that directly influences the final product's quality.
Troubleshooting Guide:
-
Issue: Low yield in the hydrogenation step.
-
Possible Cause: Inefficient catalyst, suboptimal hydrogen pressure, or inappropriate solvent.
-
Solution:
-
Catalyst: Ensure the use of a high-quality catalyst, such as 10% Pd/C.[2][5] The catalyst loading is also a critical parameter to optimize.
-
Hydrogen Pressure: While some methods use high pressure (e.g., 50 psi), others have achieved high yields at atmospheric pressure, which can be advantageous for scalability and safety.[2]
-
Solvent: The choice of solvent has a significant impact. While 1,4-dioxane (B91453) has been used, it can lead to lower yields (around 36%).[2] Solvents like methanol (B129727) or mixtures of methanol and N,N-dimethylformamide have been reported to give higher yields.[5] A careful selection of solvents can reduce the overall volume needed and surprisingly improve the yield to over 80%.[2]
-
-
-
Issue: Presence of unreacted nitro intermediate.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, catalyst deactivation, or low hydrogen pressure.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[3] If the reaction is stalled, consider adding fresh catalyst or increasing the reaction time and/or hydrogen pressure.
-
-
Issue: Formation of byproducts.
-
Possible Cause: Over-reduction or side reactions.
-
Solution: Optimize the reaction temperature and time. Milder reaction conditions can sometimes prevent the formation of byproducts.
-
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis methods for Lenalidomide, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Comparison of Reduction Methods for the Nitro Intermediate
| Method | Catalyst | Solvent | Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | 1,4-Dioxane | 50 psi | Not specified | 6.5 | ~36 | Not specified | [2] |
| Catalytic Hydrogenation | 10% Pd/C | Methanol | 50 psi | Not specified | 5 | 51 | Not specified | [2] |
| Catalytic Hydrogenation | 5% Pd/C | Ethanol (B145695) | 0.4 MPa (~58 psi) | 40 | Not specified | 98.2 | 99.20 (HPLC) | [6] |
| Catalytic Hydrogenation | 10% Pd/C | NMP + aq. Ammonia | 60-100 psi | Not specified | 6-12 | Not specified | Not specified | [5] |
| Greener Reduction | Sodium Bisulfite | Ethanol/Water | Atmospheric | 80 | 12 | Not specified | Not specified | [3] |
| Alternative Synthesis | Not specified | Not specified | Not specified | Not specified | Not specified | 59.8 | 99.6 | [7] |
Table 2: Impurities in Lenalidomide Synthesis
| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |
| Lenalidomide N-Formyl Impurity | C₁₄H₁₃N₃O₄ | 287.27 | Byproduct of synthesis |
| (R)-2-(2,6-Dioxopiperidin-3-yl)-4-(hydroxyamino)isoindoline-1,3-dione | C₁₃H₁₁N₃O₅ | 289.25 | Degradation product |
| Lenalidomide Glucosides | C₁₉H₂₃N₃O₈ | 421.4 | Metabolite/Degradation |
| 4-Nitro Lenalidomide Impurity | Not specified | Not specified | Unreacted starting material |
| Residual Solvents | Varies | Varies | From synthesis and purification |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
This protocol is based on a high-yield procedure described in the literature.[6]
Materials:
-
3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
-
5% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Petroleum ether (for recrystallization)
-
Hydrogenation reactor
Procedure:
-
To a solution of 15 ml of ethanol in a hydrogenation kettle, add 0.4 g of 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione and 0.4 g of 5% palladium on carbon.
-
Seal the reactor and introduce hydrogen gas to a pressure of 0.4 MPa.
-
Heat the reaction mixture to 40°C with stirring.
-
Monitor the reaction for completion.
-
Once the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from petroleum ether to obtain Lenalidomide.
Expected Outcome:
-
Yield: ~98.2%
-
Purity (HPLC): ~99.20%
Protocol 2: Greener Reduction using Sodium Bisulfite
This protocol offers an alternative, environmentally benign approach to the reduction step.[3]
Materials:
-
3-(4-nitro-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (nitro intermediate 4)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Water
Procedure:
-
Create a stirred mixture of the nitro intermediate (34.6 mmol) in 50 mL of ethanol and 50 mL of water.
-
Add sodium bisulfite (18 g, 5.0 equiv) portionwise to the stirred mixture.
-
Heat the reaction mixture to 80°C with continuous stirring for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to ambient temperature.
-
Concentrate the mixture under reduced pressure to remove approximately 75% of the solvent.
-
Filter the resulting slurry.
-
Suspend the solid in a 50 mL mixture of ethanol/water (1:9) and heat to 50°C for 15 minutes.
-
Allow the solution to cool naturally to room temperature and then store at 5°C for 1 hour to facilitate crystallization.
-
Isolate the product by filtration.
Visualizations
Caption: General workflow for the synthesis of Lenalidomide.
Caption: Decision tree for troubleshooting low synthesis yield.
Caption: Logical workflow for impurity identification and mitigation.
References
- 1. nbinno.com [nbinno.com]
- 2. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 7. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting poor solubility of Lenalidomide-F in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-F, focusing on issues related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: Lenalidomide (B1683929) has inherently poor solubility in aqueous solutions, particularly at neutral or alkaline pH.[1][2] Its solubility is significantly affected by the pH of the buffer. In less acidic buffers, the solubility can be as low as 0.4 to 0.5 mg/mL.[1]
Q2: What is the optimal pH for dissolving this compound in an aqueous buffer?
A2: Lenalidomide's solubility is greatest in acidic conditions. For instance, its solubility is significantly higher in 0.1N HCl buffer.[2][3] At a pH of 1.21, the solubility can be as high as 18 mg/mL, whereas in water it is less than 1.5 mg/mL.[2][3] Therefore, for experiments where a low pH is tolerable, using an acidic buffer is recommended.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents are recommended for preparing stock solutions of this compound. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 16 mg/mL.[4]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, it is recommended to add the DMSO stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring. This facilitates rapid and even dispersion. Additionally, pre-warming the aqueous buffer to 37°C can sometimes improve solubility. It is also crucial to keep the final concentration of the organic solvent in your working solution to a minimum (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.
Q5: How should I store my aqueous solutions of this compound?
A5: It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment. Some sources suggest that aqueous solutions should not be stored for more than one day.[4] While one study has shown that Lenalidomide can be stable in hot water (55°C) for up to 24 hours, long-term stability in aqueous buffers at common storage temperatures (4°C or room temperature) may be limited.[5][6] Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Poor intrinsic aqueous solubility of this compound at neutral or near-neutral pH. | 1. Use an acidic buffer (e.g., pH 1.2-4.5) if your experimental conditions permit.2. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF first, then dilute into your aqueous buffer. |
| Precipitation occurs immediately upon diluting the organic stock solution into the aqueous buffer. | Rapid change in solvent polarity, causing the compound to "crash out." | 1. Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.2. Pre-warm the aqueous buffer to 37°C before adding the stock solution.3. Decrease the final concentration of this compound in the working solution. |
| The final solution is cloudy or becomes cloudy over time. | The concentration of this compound is above its solubility limit in the final buffer, or the compound is degrading. | 1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.2. Prepare a fresh solution at a lower final concentration.3. Use the solution immediately after preparation, as Lenalidomide can be unstable in aqueous media over time. |
| Inconsistent results in biological assays. | Precipitation of this compound in the culture medium, leading to variable effective concentrations. | 1. Visually inspect the culture wells for any signs of precipitation before and during the experiment.2. Perform a solubility test of this compound in your specific cell culture medium to determine its solubility limit.3. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is consistent across all experiments and controls, and is at a non-toxic level for your cells (typically <0.5%). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature | Solubility |
| Water | Neutral | Not Specified | < 1.5 mg/mL[2][3] |
| 0.1N HCl Buffer | ~1.2 | Not Specified | 18 mg/mL[2][3] |
| Less Acidic Buffers | > 4.5 | Not Specified | ~0.4 - 0.5 mg/mL[1] |
| DMSO | Not Applicable | Not Specified | ~16 mg/mL[4] |
| DMF | Not Applicable | Not Specified | ~16 mg/mL[4] |
| 1:1 DMF:PBS | 7.2 | Not Specified | ~0.5 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile, chemically resistant tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
While vigorously vortexing or stirring the warmed aqueous buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 0.1%) and does not exceed a level that is toxic to your experimental system.
-
-
Final Preparation:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution is clear, it is ready for use. It is recommended to use the solution immediately.
-
If the solution is cloudy, it may indicate that the concentration is above the solubility limit. Consider preparing a new solution at a lower concentration or filtering the solution through a 0.22 µm filter.
-
Visualizations
Caption: Lenalidomide signaling pathway in multiple myeloma cells.
Caption: Recommended workflow for dissolving this compound.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. tga.gov.au [tga.gov.au]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ovid.com [ovid.com]
- 6. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lenalidomide-F Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to Lenalidomide-F in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lenalidomide (B1683929)?
A1: Lenalidomide is an immunomodulatory drug (IMiD).[1][2] Its primary mechanism involves binding to the Cereblon (CRBN) protein, which is a component of the Cullin 4 Ring E3 ubiquitin ligase complex (CRL4-CRBN).[1][3][4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two specific transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] These transcription factors are crucial for the survival of malignant plasma cells, and their degradation leads to apoptosis (cell death) and an enhanced immune response.[1][3][6]
Q2: What are the most common mechanisms of acquired resistance to Lenalidomide in cancer cell lines?
A2: Acquired resistance to Lenalidomide is a significant challenge and typically arises from alterations in its core pathway.[2][3] The most common mechanisms include:
-
CRBN Downregulation or Mutation: Reduced expression or mutations in the CRBN gene are primary causes of resistance.[3][7] This prevents Lenalidomide from effectively engaging the E3 ligase complex. Low levels of CRBN have been shown to correlate with poor drug response.[3]
-
Mutations in Downstream Targets: Mutations in the drug-binding sites of IKZF1 or IKZF3 can prevent their degradation even in the presence of a functional CRL4-CRBN-Lenalidomide complex.[3]
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of IKZF1/3 degradation. This includes the upregulation of proteins like CDK6 or activation of the STAT3 and MYC pathways.[3][8]
-
Epigenetic Modifications: Changes in DNA methylation can lead to reduced CRBN expression, contributing to resistance.[7]
Q3: What is the difference between Lenalidomide and newer Cereblon E3 Ligase Modulators (CELMoDs)?
A3: CELMoDs, such as Iberdomide and Mezigdomide, are a newer generation of IMiDs designed to have a higher binding affinity for Cereblon.[9][10] This increased potency may allow them to overcome resistance in some cases, particularly when resistance is due to low levels of CRBN expression.[7][10] Early clinical trial data suggests that CELMoDs can be effective in a proportion of patients who have become resistant to Lenalidomide and Pomalidomide.[10]
Troubleshooting Guide
Q: My cancer cell line, which was previously sensitive to Lenalidomide, is now showing resistance (i.e., a significant increase in IC50). What are the initial steps to investigate this?
A: When encountering resistance, a systematic approach is necessary to identify the underlying cause.
Step 1: Confirm Resistance and Cell Line Integrity
-
Re-evaluate IC50: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50). Ensure the use of a standardized protocol.[11]
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, as it can significantly alter cellular response to drugs.
Step 2: Investigate the Core Lenalidomide Pathway
-
Assess CRBN Expression:
-
Western Blot: Measure CRBN protein levels in your resistant cell line compared to the parental (sensitive) line. A significant reduction or absence of CRBN protein is a strong indicator of the resistance mechanism.[3]
-
RT-qPCR: Quantify CRBN mRNA levels to determine if the downregulation is occurring at the transcriptional level.
-
-
Sequence the CRBN Gene: Perform Sanger or next-generation sequencing of the CRBN gene to identify any potential mutations that could impair its function or its binding to Lenalidomide.
-
Assess Downstream Targets: Use Western Blot to check the protein levels of IKZF1 and IKZF3 after Lenalidomide treatment. In resistant cells, you may observe that these proteins are not degraded upon drug exposure, which could point to mutations in these transcription factors or a dysfunctional CRBN complex.[12]
Q: How can I determine if resistance in my cell line is CRBN-dependent or independent?
A: The results from the initial investigation will guide you.
-
CRBN-Dependent Resistance: Is indicated by low/absent CRBN protein or mRNA, or the presence of a known resistance-conferring mutation in the CRBN gene.[3][12]
-
CRBN-Independent Resistance: If CRBN expression and sequence are normal, and Lenalidomide still fails to induce degradation of IKZF1/3, the resistance may be due to mutations in these downstream targets. If CRBN is normal and IKZF1/3 are degraded but the cells still survive, the mechanism is likely the activation of bypass signaling pathways (e.g., STAT3, NF-κB, or MEK/ERK).[8] Further investigation using phosphoprotein analysis, RNA-sequencing, or specific pathway inhibitors would be required.
Q: What are some experimental strategies to re-sensitize my resistant cell line to Lenalidomide?
A: Based on the identified resistance mechanism, several strategies can be employed:
-
For CRBN Downregulation:
-
Use Next-Generation CELMoDs: These agents have higher affinity for CRBN and may be effective even at low CRBN concentrations.
-
Epigenetic Modulators: If downregulation is due to promoter methylation, treatment with a demethylating agent like 5-azacytidine (B1684299) may restore CRBN expression and sensitivity.[7]
-
-
For Bypass Pathway Activation:
-
General Combination Strategies:
Quantitative Data Summary
The following tables summarize clinical data on combination strategies used to overcome resistance. While derived from patient studies, this data can inform preclinical experimental design in cell lines.
Table 1: Efficacy of Combination Therapies in Lenalidomide-Refractory Multiple Myeloma
| Combination Therapy | Control Group | Overall Response Rate (ORR) | Clinical Benefit Rate | Ref. |
| Ruxolitinib + Lenalidomide + Methylprednisolone | N/A (single arm) | 39% | 50% | [13] |
| Pomalidomide + Bortezomib + Dexamethasone | Bortezomib + Dexamethasone | Significantly higher in combo | N/A | [14] |
| Daratumumab + Bortezomib + Dexamethasone | Bortezomib + Dexamethasone | Higher in combo | N/A | [3] |
Table 2: Efficacy of Lenalidomide + Rituximab in Rituximab-Resistant Lymphoma
| Treatment Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Ref. |
| Lenalidomide alone (8 weeks) | 30.2% | N/A | [15][16] |
| Lenalidomide + Rituximab (after 12 weeks) | 62.8% | 22.2 months | [15][16] |
Experimental Protocols
Protocol 1: Generation of a Lenalidomide-Resistant Cell Line
This protocol describes a standard method for developing a drug-resistant cell line through continuous, dose-escalating exposure.[11]
Materials:
-
Parental cancer cell line of interest
-
Complete growth medium
-
Lenalidomide (dissolved in appropriate solvent, e.g., DMSO)
-
Cell culture flasks/plates, incubators, and standard cell culture equipment
Procedure:
-
Determine Initial IC50: Perform a baseline cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of the parental cell line to Lenalidomide.
-
Initial Exposure: Culture the parental cells in complete medium containing Lenalidomide at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells repopulate the flask to ~80% confluency, subculture them.
-
Dose Escalation: In the new flask, increase the Lenalidomide concentration by 1.5- to 2-fold.[11]
-
Repeat and Select: Continue this cycle of monitoring, subculturing, and dose escalation for several months. The cells that survive and proliferate under increasing drug pressure are selected.
-
Characterize Resistant Line: After establishing a cell line that can proliferate in a significantly higher concentration of Lenalidomide (e.g., 5-10 fold higher than the parental IC50), confirm the new, stable IC50.
-
Cryopreserve: Cryopreserve stocks of the resistant cell line at various passages. Maintain a low concentration of Lenalidomide in the culture medium to ensure the resistance phenotype is not lost.
Protocol 2: Western Blot for CRBN and IKZF1/3 Analysis
This protocol outlines the steps to measure protein levels, which is critical for investigating Lenalidomide resistance mechanisms.
Materials:
-
Parental and Lenalidomide-resistant cell lines
-
Lenalidomide
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-CRBN, anti-IKZF1, anti-IKZF3, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment (for IKZF1/3 analysis): Seed both parental and resistant cells. Treat with a relevant concentration of Lenalidomide (e.g., 1-10 µM) or vehicle control (DMSO) for 6-24 hours. For baseline CRBN analysis, no treatment is needed.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.
-
Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin or GAPDH). Compare CRBN levels between parental and resistant lines. For IKZF1/3, compare levels in treated vs. untreated samples for both cell lines to assess for drug-induced degradation.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ultimate Guide To Lenalidomide | OCTAGONCHEM [octagonchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 9. New breakthrough combats lenalidomide resistance in multiple myeloma - ecancer [ecancer.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ruxolitinib overcame lenalidomide resistance in myeloma | MDedge [mdedge.com]
- 14. How to Manage Patients with Lenalidomide-Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Combination of Lenalidomide and Rituximab Overcomes Rituximab Resistance in Patients with Indolent B-cell and Mantle Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Lenalidomide-F in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Lenalidomide-F in solution during experimental procedures.
Disclaimer: The information provided is based on published data for Lenalidomide. While "this compound" likely refers to a specific formulation of Lenalidomide, the fundamental stability characteristics of the active pharmaceutical ingredient (API) are expected to be similar. Users should consider the specific excipients in their "this compound" formulation, as they may influence stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Lenalidomide in solution?
A1: Lenalidomide in solution is primarily susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] Exposure to high temperatures can also lead to degradation, although it is generally more stable under thermal stress compared to hydrolytic and oxidative stress.[1][4] While some studies suggest it is relatively stable under photolytic conditions, it is still good practice to protect solutions from light.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of Lenalidomide?
A2: For long-term storage, it is recommended to prepare stock solutions in anhydrous organic solvents such as DMSO and store them at -20°C for up to three months.[6] For immediate use in aqueous buffers, it is advisable to first dissolve Lenalidomide in a small amount of an organic solvent like DMSO or methanol (B129727) before diluting with the aqueous buffer to the final concentration.[5]
Q3: How long is a Lenalidomide aqueous solution stable?
A3: The stability of Lenalidomide in aqueous solutions is highly dependent on the pH and temperature. In general, aqueous solutions are not recommended for long-term storage. Under neutral or alkaline conditions at 37°C, significant racemization of the enantiomers can occur.[5] It is best practice to prepare fresh aqueous solutions for each experiment.
Q4: My Lenalidomide solution has changed color. What does this indicate?
A4: A change in the color of a Lenalidomide solution may indicate degradation. Degradation products can be formed under various stress conditions, leading to the formation of impurities.[3] It is recommended to discard any solution that shows a visible change in appearance and prepare a fresh solution.
Q5: How can I minimize the degradation of Lenalidomide in my cell culture medium?
A5: To minimize degradation in cell culture medium, prepare the Lenalidomide stock solution in DMSO and add it to the medium to achieve the final desired concentration just before starting the experiment. The final concentration of DMSO in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Ensure the pH of the culture medium is maintained within the physiological range.
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment from a validated stock solution. Control the pH of the experimental buffer, ideally keeping it in the slightly acidic to neutral range. Protect the solution from strong light and elevated temperatures. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of Lenalidomide. | First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, methanol) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of potency over time | Chemical degradation due to hydrolysis or oxidation. | For aqueous solutions, use them immediately after preparation. If short-term storage is necessary, store at 2-8°C and protect from light. Avoid alkaline pH conditions. Consider de-gassing aqueous buffers to minimize oxidative degradation. |
Quantitative Stability Data
The following tables summarize the degradation of Lenalidomide under various stress conditions as reported in forced degradation studies. This data can help in understanding the lability of the molecule and in designing stable formulations.
Table 1: Forced Degradation of Lenalidomide in Solution
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| 0.2N HCl (Acid) | 50°C | 2 hours | 19.1% | [1] |
| 1N HCl (Acid) | 80°C | - | >20% | [3] |
| 0.01N NaOH (Base) | Room Temp. | 15 min | 10.0% | [1] |
| 0.5N NaOH (Base) | 60°C | 2 hours | - | [2] |
| 30% H₂O₂ (Oxidation) | Room Temp. | 4 hours | 10.7% | [1] |
| Water | 50°C | 2 hours | 7.3% | [1] |
Table 2: Thermal and Photolytic Stability of Lenalidomide
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| Thermal Stress | 80°C | 48 hours | 5.3% | [1] |
| Thermal Stress | 100-105°C | - | Substantial | [3] |
| Dry Heat | - | - | No significant degradation | [5] |
| UV Irradiation | - | - | No significant degradation | [5] |
Experimental Protocols
Protocol 1: Preparation of Lenalidomide Stock Solution
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to 3 months.
Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for assessing the stability of a this compound solution. Specific parameters such as the column, mobile phase, and flow rate should be optimized based on the available instrumentation and the specific formulation.
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).
-
Prepare the test solution of this compound at the same concentration and subject it to the desired stress condition (e.g., acidic pH, elevated temperature).
-
At specified time points, withdraw aliquots of the test solution.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable column (e.g., C18 reverse-phase column).[4]
-
Equilibrate the column with the mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile).[4]
-
Inject a known volume of the standard solution to determine the initial peak area and retention time.
-
Inject the same volume of the stressed sample aliquots.
-
Monitor the elution of Lenalidomide and any degradation products using a UV detector at an appropriate wavelength (e.g., 210 nm or 242 nm).[1][4]
-
-
Data Analysis:
-
Calculate the percentage of Lenalidomide remaining in the stressed samples by comparing the peak area of the Lenalidomide peak to that of the unstressed standard.
-
The appearance of new peaks in the chromatogram of the stressed sample indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Generalized degradation pathways for this compound in solution.
References
- 1. abap.co.in [abap.co.in]
- 2. sciensage.info [sciensage.info]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. rjptonline.org [rjptonline.org]
- 5. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide | 191732-72-6 [chemicalbook.com]
Lenalidomide-F inactive in cell-based assays what to check
Technical Support Center: Lenalidomide-F Assays
Disclaimer: "this compound" is a hypothetical fluorescently-tagged version of lenalidomide (B1683929). This guide is based on the established mechanism of action of lenalidomide and general principles for validating tagged small molecules.
Troubleshooting Guide: this compound Inactivity in Cell-Based Assays
This guide provides a systematic approach to identifying the potential source of inactivity when using a fluorescently-tagged lenalidomide (this compound) in your experiments. The primary mechanism of lenalidomide involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent proteasomal degradation.[1][3][4] A failure at any point in this pathway can result in a lack of activity.
Question: My this compound is inactive in cell-based assays. What should I check first?
Start by systematically validating the key components of the lenalidomide pathway in your experimental system. We recommend a tiered approach, beginning with the most common causes of inactivity.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Troubleshooting Workflow for this compound Inactivity."
Tier 1: Is the Cereblon (CRBN) Pathway Intact in Your Cell Line?
Rationale: The presence of Cereblon (CRBN) is essential for the activity of lenalidomide.[5][6] Lenalidomide binds to CRBN, which is part of the CRL4-CRBN E3 ubiquitin ligase complex, to induce the degradation of its target proteins.[1][2] The absence, mutation, or downregulation of CRBN is a primary mechanism of resistance.[5][7]
Experiment: Western Blot for CRBN Expression.
Protocol:
-
Cell Lysis: Lyse cells from both your experimental cell line and a known lenalidomide-sensitive positive control cell line (e.g., MM.1S) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against CRBN overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Data Interpretation:
| Cell Line Type | Expected CRBN Level | Expected Outcome with Lenalidomide |
| Positive Control (e.g., MM.1S) | High | Active |
| Your Experimental Line | ? | Inactive |
| Negative Control (e.g., OCI-MY5) | Low / Absent | Inactive[6] |
Solution: If your experimental cell line shows low or no CRBN expression, this is the likely cause of inactivity. Consider using a different cell line known to express CRBN or transiently/stably transfecting your current cell line with a CRBN expression vector.[7]
Tier 2: Is the Neosubstrate Present?
Rationale: Lenalidomide exerts its primary anti-cancer effects by inducing the degradation of specific lymphoid transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][8] If these target proteins are not expressed in your cell line, you will not observe the intended downstream effects, such as apoptosis or cell growth inhibition.[9]
Experiment: Western Blot for IKZF1 and IKZF3.
Protocol: Follow the same Western Blot protocol as described in Tier 1, but use validated primary antibodies for IKZF1 and IKZF3.
Data Interpretation:
| Cell Line Type | Expected IKZF1/IKZF3 Level | Expected Outcome with Lenalidomide |
| Sensitive Myeloma Lines (e.g., MM.1S) | Expressed | IKZF1/3 Degradation, Cell Death |
| Your Experimental Line | ? | No Activity |
Solution: If your cell line does not express IKZF1 or IKZF3, it is not a suitable model for studying the canonical anti-proliferative effects of lenalidomide. Select a cell line known to express these transcription factors.
Tier 3: Is the Fluorescent Tag Interfering with Activity?
Rationale: Attaching a fluorophore or any tag to a small molecule can sometimes cause steric hindrance, preventing the molecule from binding to its target.[10] It is crucial to verify that the tagged compound retains its biological activity compared to the untagged parental compound.
Experiment: Comparative Dose-Response Assay (Untagged Lenalidomide vs. This compound).
Protocol:
-
Cell Seeding: Plate a lenalidomide-sensitive cell line (e.g., MM.1S) in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of both untagged lenalidomide and this compound (e.g., from 0.01 µM to 50 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assay: Measure cell viability using an MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for both compounds.
Data Interpretation:
| Compound | Expected IC50 in Sensitive Cells | Observed IC50 |
| Untagged Lenalidomide | ~1-10 µM | Determine Experimentally |
| This compound | Should be similar to untagged | Inactive (High IC50) |
Solution:
-
If untagged lenalidomide is active but this compound is not, the fluorescent tag is likely interfering with its function. This suggests the tag may be blocking the interaction with CRBN. You may need to redesign the tagged molecule with a different linker or attachment point.
-
If both untagged lenalidomide and this compound are inactive , the problem lies with your experimental system (cell line, assay conditions), not the tag. Revisit Tiers 1 and 2.
Frequently Asked Questions (FAQs)
Q1: How can I definitively prove that this compound is failing to bind to CRBN?
A competitive binding assay is the gold standard for this. You can use a radiolabeled or biotinylated lenalidomide probe that is known to bind CRBN. Then, you can assess the ability of unlabeled this compound to compete with this probe for binding to CRBN in cell lysates or with purified protein. If this compound fails to displace the probe, it confirms a lack of binding.
Q2: What are the appropriate positive and negative controls for my experiments?
-
Positive Control Compound: Untagged lenalidomide.
-
Positive Control Cell Line: A lenalidomide-sensitive multiple myeloma cell line like MM.1S or H929.[11]
-
Negative Control Cell Line: A lenalidomide-resistant line, often characterized by low or absent CRBN expression, such as OCI-MY5 or MM.1S-res.[6][7]
Q3: My chosen cell line expresses CRBN and IKZF1/3, and untagged lenalidomide works, but this compound does not. What's next?
This strongly implicates the fluorescent tag in disrupting the drug's function. The fluorophore's size or location may be sterically hindering the formation of the ternary complex between CRBN, lenalidomide, and the neosubstrate. Consider performing a competitive binding assay (see Q1) to confirm this. The solution would involve chemical re-synthesis, perhaps by using a smaller tag or a longer linker to distance the fluorophore from the core pharmacophore.
Q4: Could my cell culture conditions affect lenalidomide activity?
Yes. Some studies have noted that factors in the bone marrow microenvironment can influence sensitivity.[12] For example, high levels of exogenous IL-6 have been shown to induce resistance in some cell lines.[7][12] Ensure your culture conditions are consistent and well-defined. Also, be aware that the in vitro half-life of lenalidomide is relatively short (~8 hours), and repeated dosing may be necessary for some experimental designs.[12]
Q5: Are there other resistance mechanisms besides CRBN loss?
While CRBN loss is the most common mechanism of acquired resistance, others have been identified.[7][13] These can include mutations in the CRBN-binding domain, alterations in downstream signaling pathways (like STAT3 or IRF4), or changes in other components of the E3 ligase complex.[7][11] If you have ruled out the common causes, investigating these alternative pathways may be necessary.
Visualization of Lenalidomide's Mechanism of Action
dot graph MOA { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of Action of Lenalidomide."
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tagged small molecule library approach for facilitated chemical genetics. | Semantic Scholar [semanticscholar.org]
- 11. IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact | Blood | American Society of Hematology [ashpublications.org]
- 12. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Lenalidomide-F
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Lenalidomide-F, a fluorescently labeled derivative of Lenalidomide (B1683929). The focus is on identifying, understanding, and minimizing off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is understood to be Lenalidomide conjugated to a fluorophore. Lenalidomide itself is a "molecular glue" that redirects the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[1] It binds to CRBN, altering its substrate specificity to recruit "neosubstrates" for ubiquitination and subsequent degradation by the proteasome.[2] The intended neosubstrates for its therapeutic effects are primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The attached fluorophore in this compound allows for its use in assays such as fluorescence polarization, high-content imaging, or flow cytometry.
Q2: What are the primary known off-target effects of Lenalidomide?
The off-target effects of Lenalidomide are primarily driven by the degradation of unintended neosubstrates. This can lead to unintended biological consequences. Key off-targets include:
-
Casein Kinase 1α (CK1α): Degradation of CK1α is responsible for the therapeutic effect in del(5q) myelodysplastic syndrome but can be considered an off-target in other contexts.[2][5]
-
SALL4: Degradation of this transcription factor is linked to the teratogenic (birth defect-causing) effects of thalidomide-like molecules.[6]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins can be degraded, which may lead to various unintended cellular effects.[7]
Q3: Can the fluorescent tag on this compound cause its own off-target effects?
Yes. The addition of a fluorophore can introduce several complications that must be considered:
-
Altered Binding Affinity: The tag may sterically hinder or create new interactions with CRBN or the target protein, altering the stability of the ternary complex (CRBN-Drug-Target) and thus affecting degradation potency and selectivity.
-
Non-Specific Binding: The fluorophore itself might bind to other cellular proteins or lipids, leading to artifacts, especially in imaging-based assays.
-
Changes in Physicochemical Properties: The tag can alter the solubility and cell permeability of the compound compared to the parent Lenalidomide.
Troubleshooting Guide
Issue 1: I'm observing degradation of proteins other than my intended target.
This is a classic off-target effect. Here’s how to troubleshoot it:
-
Possible Cause 1: Degradation of known Lenalidomide neosubstrates.
-
Solution: Perform a Western blot for well-characterized off-targets like IKZF1, IKZF3, and CK1α to confirm if they are being degraded at your experimental concentration. If so, this is an expected, inherent activity of the Lenalidomide scaffold.
-
-
Possible Cause 2: The fluorescent tag is mediating new, unintended interactions.
-
Solution: Run parallel experiments with unlabeled Lenalidomide. If the off-target degradation is unique to this compound, the fluorophore is the likely cause.
-
-
Recommended Action: Conduct a global proteomics experiment (e.g., TMT-MS) to comprehensively identify all proteins degraded by this compound versus a vehicle control and unlabeled Lenalidomide. This provides a complete picture of on- and off-target degradation.
Issue 2: My negative control experiment is showing unexpected activity.
-
Possible Cause 1: The negative control is not truly inactive.
-
Solution: The ideal negative control is a compound that cannot bind CRBN. A CRBN knockout (KO) cell line is the gold standard.[8][9] In these cells, no degradation of the target or off-targets should occur. An alternative is to pre-treat cells with a high concentration of a CRBN ligand (like unlabeled thalidomide (B1683933) or lenalidomide) to outcompete this compound for binding.[10]
-
-
Possible Cause 2: The observed effect is independent of proteasomal degradation.
-
Solution: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding this compound. If the protein degradation is "rescued" (i.e., blocked), it confirms the effect is proteasome-dependent.[10] If degradation still occurs, the mechanism is non-canonical.
-
Issue 3: High background fluorescence or non-specific signal in my imaging assay.
-
Possible Cause 1: The concentration of this compound is too high, leading to non-specific binding.
-
Solution: Perform a dose-response titration to find the lowest effective concentration that gives a specific signal.
-
-
Possible Cause 2: The fluorophore itself is "sticky."
-
Solution: Include a control where you use a "free" fluorophore (not conjugated to Lenalidomide) at the same concentration to assess its intrinsic non-specific binding. Increase the number and stringency of wash steps in your protocol.
-
Quantitative Data Summary
Quantitative data for this compound must be determined empirically and compared to the parent compound. Below are key parameters to measure.
Table 1: Comparative Potency of Lenalidomide vs. This compound
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Notes |
|---|---|---|---|---|
| Lenalidomide | e.g., IKZF1 | Value | Value | Baseline potency |
| This compound | e.g., IKZF1 | Value | Value | Determine if tag affects potency |
| Lenalidomide | Off-Target (e.g., CK1α) | Value | Value | Baseline off-target effect |
| This compound | Off-Target (e.g., CK1α) | Value | Value | Determine if tag affects off-target effect |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Recommended Controls for Degradation Experiments
| Control Type | Purpose | Example | Expected Outcome |
|---|---|---|---|
| Vehicle Control | Baseline protein level | DMSO | No degradation |
| Proteasome Inhibitor | Confirm proteasome-dependence | Pre-treat with MG132 (10 µM) | Degradation is blocked ("rescued") |
| CRBN Engagement Control | Confirm CRBN-dependence | Pre-treat with excess Lenalidomide (10 µM) | Degradation is blocked by competition |
| Genetic Control | Gold standard for CRBN-dependence | CRBN Knockout (KO) Cell Line | No degradation occurs |
| Fluorophore Control | Assess fluorophore-specific effects | Unlabeled Lenalidomide | Differentiates core effects from tag-induced effects |
Experimental Protocols & Workflows
Protocol 1: Validating On-Target Degradation via Western Blot
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Dose-Response Treatment: Prepare serial dilutions of this compound and unlabeled Lenalidomide (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Treat cells for a predetermined time (a 16-24 hour endpoint is common).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Workflow for Investigating Off-Target Effects
This workflow provides a logical sequence for identifying and validating off-target effects.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 6. Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Lenalidomide Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of Lenalidomide during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Lenalidomide degradation?
A1: The primary degradation pathway for Lenalidomide is the non-enzymatic hydrolysis of its glutarimide (B196013) ring.[1][2] This process can be accelerated by several environmental factors, including:
-
pH: Lenalidomide is highly susceptible to degradation in both acidic and alkaline conditions.[3][4][5] Forced degradation studies show significant breakdown in the presence of acids (like HCl) and bases (like NaOH).[3][4][6]
-
Temperature: Elevated temperatures can promote thermal degradation.[3][7]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can also lead to degradation.[3][4]
-
Moisture: As hydrolysis is the main degradation route, exposure to moisture can compromise the stability of the compound.[5][7]
Q2: What are the recommended storage conditions for Lenalidomide?
A2: To ensure the stability of Lenalidomide, it is crucial to adhere to the following storage guidelines:
-
Solid (Powder) Form:
-
Store in a tightly sealed container in a dry, well-ventilated place, protected from light and moisture.[7]
-
For long-term storage, refrigeration or freezing is often recommended, although specifics can vary by supplier. Always refer to the manufacturer's instructions.
-
-
In Solution:
-
The stability of Lenalidomide in solution is dependent on the solvent and the pH.
-
It is more soluble in organic solvents and solutions with a low pH.
-
If preparing stock solutions, it is advisable to use a suitable organic solvent like DMSO and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous solutions, especially at neutral or alkaline pH, are prone to hydrolysis and should be prepared fresh whenever possible.[6] Lenalidomide has an in-vitro half-life of approximately 8 hours in human plasma due to hydrolysis.[1][2]
-
Q3: How can I detect and quantify Lenalidomide degradation in my samples?
A3: The most common and reliable method for detecting and quantifying Lenalidomide and its degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][5][7][8][9][10][11] These methods are designed to separate the intact drug from any impurities or degradants, allowing for accurate quantification of the remaining active compound. Key features of a stability-indicating HPLC method include the use of a C18 column and UV detection.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low assay results for Lenalidomide. | Degradation due to improper storage conditions. | Review storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, moisture, and extreme temperatures. For solutions, check the pH and solvent used, and consider preparing fresh solutions for each experiment. |
| Inaccurate quantification method. | Verify that the analytical method (e.g., HPLC) is validated and stability-indicating, capable of separating Lenalidomide from its degradation products. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products. This can help in confirming the identity of the unknown peaks. |
| Contamination of the sample or solvent. | Ensure the purity of the solvents and proper handling of the sample to avoid cross-contamination. | |
| Inconsistent results between experimental replicates. | Ongoing degradation of Lenalidomide in solution during the experiment. | Prepare fresh solutions immediately before use. If the experiment is lengthy, consider the stability of Lenalidomide under the experimental conditions (e.g., temperature, pH of the medium). |
| Non-homogeneity of the sample. | Ensure proper mixing and dissolution of the compound before taking aliquots for analysis. |
Quantitative Data on Lenalidomide Degradation
The following table summarizes the results from various forced degradation studies, providing an overview of Lenalidomide's stability under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 0.5 N HCl | 24 hours | 60°C | Significant | [3] |
| 1N HCl | - | 80°C | 20% | [5] | |
| 0.5N HCl | 16 hours | 80°C | 12.01% | [9] | |
| Basic Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | Significant | [3] |
| 0.2N NaOH | 15 minutes | Benchtop | 3.44% | [9] | |
| Oxidative Degradation | 10% H₂O₂ | 24 hours | 60°C | Significant | [3] |
| Thermal Degradation | Hot Air Oven | 10 days | 80°C | Significant | [3] |
| - | - | 100-105°C | Substantial | [5] | |
| Photolytic Degradation | UV Chamber | 24 hours | - | Stable | [3] |
| Sunlight | 10 days | - | Stable | [6] |
Experimental Protocols
Protocol for Forced Degradation Study of Lenalidomide
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Lenalidomide under various stress conditions, as mandated by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Lenalidomide in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1N NaOH.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1N HCl.
-
Dilute the final solution for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.
-
Keep the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Dilute the final solution for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid drug powder or a solution in a hot air oven at a high temperature (e.g., 80-105°C) for an extended period (e.g., 10 days).
-
After the specified time, dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Lenalidomide to UV light (in a UV chamber) or sunlight for a defined period (e.g., 24 hours to 10 days).
-
A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Example of a Stability-Indicating RP-HPLC Method
The following is an example of a Reverse-Phase HPLC method that can be used for the analysis of Lenalidomide and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) in a specific ratio (e.g., 55:45 v/v).[3] The pH of the buffer is a critical parameter and should be optimized (e.g., pH 2.0-3.5).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C or 40°C).[3][10]
-
Injection Volume: 10-20 µL
-
Diluent: Mobile phase or a mixture of buffer and organic solvent.
Visualizations
Caption: Logical workflow for preventing Lenalidomide degradation.
Caption: Workflow for assessing the stability of Lenalidomide.
Caption: Primary degradation pathway of Lenalidomide.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sciensage.info [sciensage.info]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Lenalidomide-F for IKZF1/IKZF3 Degradation
Welcome to the technical support center for the utilization of Lenalidomide-F in targeted protein degradation studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the degradation of IKZF1 and IKZF3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in mediating IKZF1 and IKZF3 degradation?
A1: this compound acts as a "molecular glue" that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[1] By binding to CRBN, this compound induces a conformational change that promotes the recruitment of the neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos) to the E3 ligase complex.[1][2][3][4] This leads to their polyubiquitination and subsequent degradation by the proteasome.[1][5][6] This degradation of IKZF1 and IKZF3 is crucial for the anti-proliferative and immunomodulatory effects of this compound in hematological cancers.[1][7]
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: Based on published studies, a common starting concentration for this compound is in the range of 1-10 µM.[8][9][10] Incubation times can vary, but significant degradation of IKZF1 and IKZF3 can often be observed within 3 to 24 hours of treatment.[5][6] Optimization of both concentration and time is recommended for each specific cell line and experimental setup.
Q3: How can I confirm that this compound is inducing degradation of IKZF1 and IKZF3?
A3: The most common method to confirm protein degradation is through Western blotting.[8] By comparing protein lysates from cells treated with this compound to a vehicle control (e.g., DMSO), a decrease in the band intensity corresponding to IKZF1 and IKZF3 would indicate degradation. It is also important to ensure that the mRNA levels of IKZF1 and IKZF3 are not altered by the treatment, which can be checked using RT-qPCR.[5][6]
Q4: Is the expression of Cereblon (CRBN) important for this compound activity?
A4: Yes, the expression of CRBN is essential for the activity of this compound.[2][3] Cells with low or absent CRBN expression are resistant to the effects of this compound because CRBN is the direct target of the drug and the substrate receptor of the E3 ligase complex.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of IKZF1/IKZF3 observed after this compound treatment. | Suboptimal this compound concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.[9][11] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to identify the optimal treatment duration.[5][6] | |
| Low or no CRBN expression in the cell line. | Verify CRBN expression levels in your cell line via Western blot or RT-qPCR. If CRBN expression is low, consider using a cell line known to be sensitive to Lenalidomide (B1683929) (e.g., MM1.S) or engineering your cells to express CRBN.[2][3] | |
| Proteasome inhibition. | Ensure that no proteasome inhibitors are present in your experimental setup, as they will prevent the degradation of ubiquitinated proteins. As a control, you can treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound to see if IKZF1/IKZF3 levels are rescued. | |
| High cell toxicity or off-target effects observed. | This compound concentration is too high. | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that effectively degrades the target proteins with minimal toxicity. |
| Cell line is highly sensitive. | Reduce the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at different concentrations and time points.[9][12][13][14] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition between experiments. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound and ensure proper storage to maintain its activity. |
Data Presentation
Table 1: Recommended this compound Concentration Ranges for IKZF1/IKZF3 Degradation in Various Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (hours) | Reference(s) |
| MM1.S | Multiple Myeloma | 0.1 - 10 | 3 - 24 | [3][5] |
| NCI-H929 | Multiple Myeloma | 1 - 10 | 24 | [15] |
| OPM1 | Multiple Myeloma | 0.1 - 10 | 72 | [9] |
| Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 1 - 5 | 16 | [8] |
| 293T | Human Embryonic Kidney | 2 | 24 | [3] |
Experimental Protocols
Western Blot for IKZF1/IKZF3 Degradation
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Mechanism of this compound induced IKZF1/IKZF3 degradation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of IKZF1/IKZF3 degradation.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. miR-22 Modulates Lenalidomide Activity by Counteracting MYC Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lenalidomide-F Cereblon Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with high background in Lenalidomide-F Cereblon (CRBN) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in my this compound Cereblon binding assay?
High background in a this compound Cereblon binding assay can stem from several factors, primarily related to non-specific binding of the fluorescently-labeled lenalidomide (B1683929) (this compound). Key sources include:
-
Non-specific binding to the microplate: The fluorescent probe may adhere to the surface of the assay plate.
-
Non-specific binding to other proteins: this compound can bind to proteins other than Cereblon in the assay mixture, such as bovine serum albumin (BSA) if it is used as a blocking agent.[1]
-
Sub-optimal reagent concentrations: Inappropriately high concentrations of this compound or the Cereblon protein can lead to increased background.
-
Inefficient washing steps: Residual unbound this compound that is not adequately removed during wash steps will contribute to a higher background signal.
-
Contaminated reagents: Buffers or other reagents contaminated with fluorescent particles can generate a high background.
Q2: How can I reduce non-specific binding of my fluorescently-labeled lenalidomide?
To minimize non-specific binding, consider the following strategies:
-
Optimize Blocking Buffers: Use an appropriate blocking agent to saturate non-specific binding sites on the microplate wells. Common blocking agents include Bovine Serum Albumin (BSA) and casein.[1] It is crucial to optimize the concentration of the blocking agent.
-
Incorporate Detergents: Adding a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay and wash buffers can help reduce hydrophobic interactions that lead to non-specific binding.[2][3][4]
-
Use Low-Binding Microplates: Commercially available low-binding microplates are designed to minimize the adsorption of proteins and other molecules to the well surface.
-
Adjust Ionic Strength: Modifying the salt concentration of your buffers can sometimes reduce non-specific electrostatic interactions.
Q3: What is the optimal concentration of this compound to use in the assay?
The optimal concentration of this compound should be empirically determined. It needs to be high enough to provide a sufficient signal-to-noise ratio but low enough to minimize non-specific binding and to be sensitive to displacement by a competing unlabeled ligand. A good starting point is a concentration close to the dissociation constant (Kd) of the this compound for Cereblon.
Q4: My background is high even in the wells without the Cereblon protein. What could be the cause?
If you observe a high signal in the absence of Cereblon, the issue is likely with the this compound probe itself or its interaction with the assay plate. Potential causes include:
-
Probe aggregation: The fluorescent probe may be forming aggregates that have a high fluorescence signal.
-
Plate binding: The probe may be binding non-specifically to the microplate wells.
-
Buffer autofluorescence: The assay buffer itself might be contributing to the background fluorescence.
To troubleshoot this, try titrating the this compound concentration, using a different type of microplate (e.g., low-binding plates), and testing different assay buffers.
Troubleshooting Guide
High background can obscure the specific signal in your assay, leading to inaccurate results. This guide provides a systematic approach to identifying and resolving the root cause of high background.
Table 1: Troubleshooting High Background in this compound Cereblon Binding Assays
| Observation | Potential Cause | Recommended Action |
| High background in all wells (including no-protein controls) | 1. This compound concentration is too high. | Perform a titration of this compound to determine the optimal concentration that gives a good signal-to-noise ratio without excessive background. |
| 2. Non-specific binding of this compound to the assay plate. | Use low-binding microplates. Optimize the blocking buffer by testing different agents (e.g., BSA, casein) and concentrations (see Table 2).[1] | |
| 3. Contaminated assay buffer or reagents. | Prepare fresh buffers and reagents. Filter buffers to remove any particulate matter. | |
| 4. Autofluorescence of assay components. | Measure the fluorescence of each component individually to identify the source of autofluorescence. | |
| High background only in wells containing Cereblon protein | 1. Non-specific binding of this compound to other proteins or impurities in the Cereblon preparation. | Use highly purified Cereblon protein. Optimize the concentration of non-ionic detergents (e.g., Tween-20) in the assay and wash buffers to reduce non-specific protein interactions (see Table 2).[2][3][4] |
| 2. Cereblon protein concentration is too high. | Titrate the Cereblon protein concentration to find the optimal level that provides a robust signal without causing high background. | |
| 3. Inefficient washing. | Increase the number and/or duration of wash steps. Optimize the wash buffer composition, for instance by increasing the detergent concentration. | |
| Inconsistent background across the plate | 1. Inconsistent pipetting. | Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly. |
| 2. Uneven washing. | Use an automated plate washer if available for more consistent washing. If washing manually, ensure uniform technique across all wells. | |
| 3. Edge effects. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Data Presentation
Table 2: Recommended Starting Concentrations for Assay Optimization
| Reagent | Typical Concentration Range | Purpose |
| BSA (Bovine Serum Albumin) | 0.1% - 1% (w/v)[3][5] | Blocking agent to reduce non-specific binding to the plate. |
| Casein | 0.1% - 1% (w/v) | Alternative blocking agent, may provide lower background than BSA in some assays. |
| Tween-20 | 0.01% - 0.1% (v/v)[2][3][4] | Non-ionic detergent to reduce non-specific hydrophobic interactions. |
| Triton X-100 | 0.01% - 0.1% (v/v)[4] | Alternative non-ionic detergent. |
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to measure the interaction of unlabeled compounds with Cereblon by displacing a fluorescently labeled lenalidomide probe.
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer at a physiological pH (e.g., 7.4), supplemented with an optimized concentration of BSA (e.g., 0.1%) and Tween-20 (e.g., 0.05%).
-
This compound Solution: Prepare a 2X working solution of this compound in Assay Buffer. The final concentration in the assay should be at or below the Kd for its interaction with Cereblon.
-
Cereblon Protein Solution: Prepare a 2X working solution of purified Cereblon protein in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Test Compound Dilutions: Prepare a serial dilution of the unlabeled test compounds in Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions to the wells of a black, low-binding 384-well microplate.
-
Add 10 µL of the 2X Cereblon protein solution to each well.
-
Incubate for 30 minutes at room temperature to allow the unlabeled compound to bind to Cereblon.
-
Add 20 µL of the 2X this compound solution to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore on this compound.
-
-
Controls:
-
No Inhibition (Maximum Polarization): Wells containing Assay Buffer with DMSO, Cereblon protein, and this compound.
-
100% Inhibition (Minimum Polarization): Wells containing Assay Buffer with DMSO, no Cereblon protein, and this compound.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a TR-FRET assay using a terbium-labeled anti-tag antibody (donor) and a fluorescently labeled lenalidomide (acceptor) to monitor binding to a tagged Cereblon protein.
-
Reagent Preparation:
-
TR-FRET Assay Buffer: A buffer such as HEPES or PBS at pH 7.4, containing BSA (e.g., 0.1 mg/mL) and a non-ionic detergent (e.g., 0.01% NP-40).[6]
-
Tagged Cereblon Protein Solution: Prepare a 4X working solution of GST- or His-tagged Cereblon protein in TR-FRET Assay Buffer.
-
Terbium-labeled Anti-Tag Antibody Solution: Prepare a 4X working solution of the terbium-labeled anti-GST or anti-His antibody in TR-FRET Assay Buffer.
-
This compound Solution: Prepare a 4X working solution of the fluorescently labeled lenalidomide in TR-FRET Assay Buffer.
-
Test Compound Dilutions: Prepare serial dilutions of unlabeled test compounds in TR-FRET Assay Buffer with a constant DMSO concentration.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to the wells of a low-volume, white 384-well microplate.
-
Add 5 µL of the 4X tagged Cereblon protein solution to each well.
-
Add 5 µL of the 4X Terbium-labeled anti-tag antibody solution to each well.
-
Add 5 µL of the 4X this compound solution to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
The displacement of this compound by a test compound will result in a decrease in the TR-FRET ratio.
-
Visualizations
Caption: Experimental workflow for a this compound Cereblon binding assay.
Caption: Signaling pathway of Lenalidomide-mediated protein degradation via Cereblon.
Caption: Troubleshooting flowchart for high background in this compound Cereblon binding assays.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lenalidomide-F in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Lenalidomide-F in animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation, administration, and analysis of this compound in animal bioavailability studies.
Formulation & Administration
-
Q1: We are observing low and variable oral bioavailability of our this compound formulation in mice. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of Lenalidomide (B1683929) is often attributed to its poor aqueous solubility.[1][2][3] Here are some common causes and troubleshooting steps:
-
Poor Solubility: Lenalidomide's low water solubility can limit its dissolution in the gastrointestinal tract, leading to incomplete absorption.[1][2][3]
-
Solution: Consider formulating this compound using bioavailability enhancement techniques such as creating polymeric nanoparticles (e.g., using PLGA), which can improve solubility and sustain release.[1][2][3] Other strategies include nanocrystals, nanoemulsions, and amorphous solid dispersions.[4][5]
-
-
Dose Preparation Issues: Inconsistent dosing solution preparation can lead to variability.
-
Solution: Ensure a consistent and validated protocol for preparing your dosing formulation. For example, if using a suspension, ensure it is homogenous before and during administration.
-
-
Animal-to-Animal Variability: Physiological differences between animals can contribute to variable absorption.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure consistent fasting times and gavage techniques.
-
-
-
Q2: Our this compound nanoparticle formulation shows low entrapment efficiency. How can we improve this?
A2: Low entrapment efficiency in nanoparticle formulations can be due to several factors. Based on studies with PLGA nanoparticles, consider the following:[1]
-
Polymer Concentration: The concentration of the polymer (e.g., PLGA) can significantly impact entrapment efficiency. Incrementally increasing the polymer concentration may improve drug entrapment.[1]
-
Stirring Rate: The stirring rate during nanoparticle preparation can influence their size and, consequently, entrapment. Higher stirring rates tend to reduce particle size.[1] Experiment with different stirring speeds to find the optimal condition for your formulation.
-
Drug-Polymer Interaction: The affinity between this compound and the chosen polymer is crucial. If issues persist, consider screening different polymers or adding excipients that can enhance this interaction.
-
-
Q3: We are encountering solubility issues when preparing this compound for intravenous administration in our animal studies. What is a suitable vehicle?
A3: Researchers have successfully used phosphate-buffered saline (PBS) as a vehicle for intravenous administration of Lenalidomide in mice.[6] However, it's noted that Lenalidomide has limited solubility in PBS, with a maximum concentration of around 3 mg/mL being achievable without visible particulates.[6] If higher concentrations are needed, exploring other pharmaceutically acceptable co-solvents or formulation strategies may be necessary.
Pharmacokinetic Analysis
-
Q4: What are the key pharmacokinetic parameters to consider in a this compound bioavailability study, and what are the typical values in mice?
A4: Key parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and F (bioavailability). In ICR mice, orally administered Lenalidomide at doses of 0.5 and 10 mg/kg has shown a systemic bioavailability of 60-75%.[6][7][8]
-
Q5: We are observing dose-dependent pharmacokinetics in our mouse study. Is this expected for Lenalidomide?
A5: Yes, dose-dependent kinetics for Lenalidomide have been observed in mice.[6][8] For instance, the increase in plasma AUC may not be directly proportional to the increase in dose, especially at higher concentrations.[6] This is an important consideration when designing preclinical studies and translating findings.[6][8]
-
Q6: What analytical methods are suitable for quantifying this compound in plasma samples from animal studies?
A6: High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and validated method for quantifying Lenalidomide in plasma.[9][10][11] Another option is HPLC with fluorescence detection after pre-column derivatization.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies on Lenalidomide bioavailability.
Table 1: Pharmacokinetic Parameters of Lenalidomide in Mice
| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Animal Model | Reference |
| Oral (PO) | 0.5 | 60 - 75% | ICR Mice | [6][8] |
| Oral (PO) | 10 | 60 - 75% | ICR Mice | [6][8] |
| Intraperitoneal (IP) | 0.5 | 90 - 105% | ICR Mice | [6][8] |
| Intraperitoneal (IP) | 10 | 90 - 105% | ICR Mice | [6][8] |
Table 2: Enhancement of Lenalidomide Bioavailability with PLGA Nanoparticles in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Lenalidomide Suspension | ~0.5 | ~2 | ~4 | - | [2] |
| Lenalidomide PLGA-NPs | ~1.37 | 4 | ~14.7 | 3.67-fold | [1][2] |
Experimental Protocols
1. Preparation of Lenalidomide-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation technique.[1]
-
Materials: Lenalidomide, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (B109758), Poloxamer F-127, Deionized water.
-
Procedure:
-
Dissolve Lenalidomide (20 mg) and PLGA (100 mg) in dichloromethane (5 mL). This is Solution A.
-
Sonicate Solution A for 5 minutes to ensure all components are fully dissolved.
-
Dissolve Poloxamer F-127 (125 mg) in 50 mL of deionized water. This is Solution B.
-
Incorporate Solution A into Solution B using a syringe at a flow rate of 1 mL/10 min under magnetic stirring.
-
Continue stirring to allow for nanoparticle formation and solvent evaporation.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
2. In-Vivo Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
-
Groups:
-
Group 1: Intravenous (IV) administration of Lenalidomide solution (for determining absolute bioavailability).
-
Group 2: Oral gavage (PO) of the this compound test formulation.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Collect blood in tubes containing an anticoagulant (e.g., K3EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -70°C until analysis.
-
-
Plasma Analysis: Quantify Lenalidomide concentrations in plasma using a validated LC-MS/MS method.[9][10][11]
3. LC-MS/MS Method for Lenalidomide Quantification in Plasma
This is a summary of a validated method.[9][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To 0.250 mL of plasma, add an internal standard (e.g., Fluconazole).[9][10]
-
Add ethyl acetate (B1210297) for extraction and vortex.
-
Centrifuge to separate the layers.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, recovery, and stability. The lower limit of quantification is typically around 9.999 ng/mL.[9][10]
Visualizations
Caption: Experimental workflow for assessing the bioavailability of a novel this compound formulation.
Caption: Troubleshooting logic for low or variable oral bioavailability of this compound.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. scite.ai [scite.ai]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Trace determination of lenalidomide in plasma by non-extractive HPLC procedures with fluorescence detection after pre-column derivatization with fluorescamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Lenalidomide-F Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for high-purity Lenalidomide-F. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during Lenalidomide (B1683929) synthesis and purification?
A1: Impurities in Lenalidomide can originate from starting materials, byproducts of the synthesis, degradation products, or residual solvents.[1][2][3] Common impurities include unreacted starting materials, oxidative degradation products, and hydrolysis byproducts.[1] Specific process-related impurities that may arise during synthesis have also been identified.[3] It is crucial to control these impurities to ensure the safety and efficacy of the final product.[1][2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique to identify and quantify organic impurities in Lenalidomide.[1][2][4][5] Other valuable methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Gas Chromatography (GC) for determining residual solvents, and Fourier Transform Infrared Spectroscopy (FTIR).[1] For confirming the chemical structure, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[4]
Q3: What is the significance of different polymorphic forms of Lenalidomide, and how can they be controlled?
A3: Lenalidomide can exist in multiple crystalline forms, known as polymorphs, which can have different physical and chemical properties, including solubility and stability.[6][7] The conditions of crystallization, such as the solvent system, temperature, and cooling rate, will determine the final polymorphic form obtained.[8] For example, Form B can be crystallized from hexane, toluene, and water, while Form C can be obtained from acetone (B3395972) solvent systems.[8] It is critical to control the crystallization process to obtain the desired, stable polymorphic form for consistent product quality.
Q4: What are some common solvents used for the crystallization of Lenalidomide?
A4: A variety of solvents and solvent systems have been reported for the crystallization of Lenalidomide. These include ethyl acetate (B1210297), dioxane/ethyl acetate mixtures, and mixtures of an alcohol (like methanol) and an ester (like ethyl acetate).[8] The choice of solvent is critical for achieving high purity and the desired crystal form.[8]
Troubleshooting Guide
Problem 1: Low Purity of Final this compound Product Detected by HPLC
Possible Cause: Presence of process-related impurities, starting materials, or degradation products.
Solution Workflow:
Caption: Troubleshooting workflow for low purity of this compound.
Recommended Actions:
-
Impurity Identification: Utilize LC-MS to identify the structure of the major impurities.[1] Knowing the impurity structure can provide clues about its origin.
-
Recrystallization: This is often the most effective method for removing process-related impurities.[9] Experiment with different solvent systems. A mixture of ethyl acetate and methanol (B129727) (1:1 v/v) has been shown to be effective.[8]
-
Acid-Base Purification: If degradation products are suspected, an acid-base purification can be effective. This involves dissolving the Lenalidomide in an acidic solution, washing with an organic solvent to remove neutral impurities, and then precipitating the pure Lenalidomide by adding a base.[8] A high chemical purity of greater than 99.9% has been achieved using this method.[8]
-
Chromatography: If the above methods fail, preparative HPLC may be necessary to separate closely related impurities.[9][10]
Problem 2: Poor Yield After Purification
Possible Cause: Product loss during recrystallization or multiple purification steps.
Solution:
-
Optimize Crystallization: Carefully select the crystallization solvent to ensure high recovery. The ideal solvent should dissolve this compound at high temperatures but have low solubility at room or lower temperatures.[9]
-
Mother Liquor Analysis: Analyze the mother liquor by HPLC to quantify the amount of lost product. If a significant amount is present, consider a second crystallization from the mother liquor.
-
Process Streamlining: Evaluate if multiple purification steps can be combined or if a more efficient single-step purification, like a well-optimized crystallization, can replace a multi-step process.
Problem 3: Inconsistent Crystal Form (Polymorphism)
Possible Cause: Variations in crystallization conditions such as solvent, temperature, and cooling rate.
Solution:
-
Strict Control of Crystallization Parameters: Tightly control the temperature profile, stirring rate, and cooling rate during crystallization.
-
Seeding: Use seed crystals of the desired polymorph to induce crystallization of that specific form.
-
Solvent System: The choice of solvent has a significant impact on the resulting polymorph.[8] Ensure consistent solvent composition and quality.
-
Characterization: Use techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize and confirm the desired polymorphic form.[8]
Data Presentation
Table 1: Comparison of Lenalidomide Purification Techniques
| Purification Method | Typical Purity Achieved (by HPLC) | Key Advantages | Common Impurities Removed | Reference |
| Recrystallization (Ethyl Acetate/Methanol) | >99.5% | Simple, cost-effective | Process-related impurities, starting materials | [8] |
| Acid-Base Purification | >99.9% | Highly effective for removing certain impurities | Basic and acidic impurities, some degradation products | [8] |
| Preparative HPLC | >99.9% | High resolution for closely related impurities | Wide range of impurities | [9][10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
References
- 1. veeprho.com [veeprho.com]
- 2. Lenalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 9. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 10. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
Selecting the appropriate cell line for Lenalidomide-F studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell lines and conducting experiments involving Lenalidomide (B1683929).
Frequently Asked Questions (FAQs)
Q1: Which hematological malignancy cell lines are generally sensitive to Lenalidomide?
A1: Lenalidomide sensitivity is most pronounced in multiple myeloma (MM) cell lines. Cell lines such as MM.1S, NCI-H929, and KMS-12-BM have demonstrated sensitivity to Lenalidomide in various studies. The degree of sensitivity can be influenced by the expression levels of Cereblon (CRBN) and other downstream signaling molecules.
Q2: What are the key molecular determinants of a cell line's sensitivity to Lenalidomide?
A2: The primary determinant of Lenalidomide sensitivity is the presence and functionality of the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. Lenalidomide binds to CRBN, inducing the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] Downregulation of these transcription factors is a key mechanism of Lenalidomide's anti-myeloma activity.[5]
Q3: How does the degradation of IKZF1 and IKZF3 affect myeloma cells?
A3: The degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, which are critical for the survival and proliferation of myeloma cells.[2][6] This cascade of events ultimately results in cell cycle arrest and apoptosis.[7] Additionally, in T cells, the degradation of these factors can lead to increased production of Interleukin-2 (IL-2), contributing to the immunomodulatory effects of Lenalidomide.[1][4]
Troubleshooting Guide
Q1: My cells are not responding to Lenalidomide treatment. What are the possible reasons?
A1: Lack of response to Lenalidomide can stem from several factors:
-
Low or absent Cereblon (CRBN) expression: CRBN is the direct target of Lenalidomide. If the cell line has low endogenous expression of CRBN or has acquired mutations in the CRBN gene, the drug will be ineffective.[6][8] It is advisable to perform a western blot or qPCR to check CRBN expression levels in your cell line.
-
Mutations in the Lenalidomide binding site of CRBN: Specific mutations in the drug-binding domain of CRBN can prevent Lenalidomide from interacting with the protein, thereby abrogating its effect.
-
Upregulation of drug efflux pumps: While less common for Lenalidomide compared to traditional chemotherapy, increased activity of drug efflux pumps could potentially reduce the intracellular concentration of the drug.
-
Alterations in downstream signaling pathways: Resistance can also emerge through mechanisms independent of CRBN. For example, constitutive activation of pathways like STAT3 has been shown to confer Lenalidomide resistance in some myeloma cell lines.
-
Incorrect drug concentration or experimental setup: Ensure that the drug concentrations used are appropriate for your specific cell line (refer to IC50 data) and that the experimental duration is sufficient to observe an effect.
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell viability assays can be due to several factors:
-
Inconsistent cell seeding density: Ensure that cells are seeded at a consistent density across all wells of your microplate.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. It is recommended to fill the outer wells with sterile PBS or media without cells.
-
Improper drug solubilization: Lenalidomide is typically dissolved in DMSO. Ensure that the drug is fully dissolved and that the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control.
-
Cell line heterogeneity: The cell population may contain a mix of sensitive and resistant clones.
-
Contamination: Check for any signs of microbial contamination in your cell cultures.
Q3: How can I confirm that Lenalidomide is working through the expected mechanism in my sensitive cell line?
A3: To confirm the on-target activity of Lenalidomide, you can perform the following experiments:
-
Western Blot for IKZF1 and IKZF3: Treat your sensitive cells with Lenalidomide for a sufficient period (e.g., 24-48 hours) and perform a western blot to check for the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins.
-
qPCR for downstream targets: Analyze the mRNA expression levels of downstream targets such as IRF4 and MYC. A decrease in their expression following Lenalidomide treatment would be consistent with the expected mechanism.
-
CRBN knockdown or knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate CRBN expression in your sensitive cell line. If the cells become resistant to Lenalidomide, it confirms that the drug's effect is CRBN-dependent.
Data Presentation
Table 1: Lenalidomide IC50 Values in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Comments |
| MM.1S | 1.60 | Sensitive |
| NCI-H929 | >10 (variable reports) | Often considered sensitive, but can develop resistance |
| KMS-12-BM | 0.47 | Sensitive |
| L-363 | 2.69 | Moderately Sensitive |
| U266 | >10 | Generally considered resistant |
| RPMI-8226 | >10 | Generally considered resistant |
| OPM-2 | Sensitive (IC50 not specified) | Can develop resistance with acquired CRBN mutations |
| KMS-11 | Sensitive (IC50 not specified) | Can develop resistance with CRBN deletion |
| XG-1 | Sensitive (IC50 not specified) | Can develop CRBN-independent resistance via STAT3 activation |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of Lenalidomide on the proliferation of suspension cell lines like multiple myeloma cells.
Materials:
-
96-well flat-bottom microplates
-
Lenalidomide stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Lenalidomide in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cells treated with Lenalidomide using flow cytometry.
Materials:
-
6-well plates
-
Lenalidomide stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and treat with different concentrations of Lenalidomide (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with Lenalidomide.
Materials:
-
6-well plates
-
Lenalidomide stock solution
-
Complete cell culture medium
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Lenalidomide for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Lenalidomide Signaling Pathway.
Caption: Cell Viability Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. miR-22 Modulates Lenalidomide Activity by Counteracting MYC Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Trial of Lenalidomide and CCI-779 in Patients With Relapsed Multiple Myeloma: Evidence for Lenalidomide–CCI-779 Interaction via P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Lenalidomide-F Experiments
This guide provides troubleshooting for common unexpected results encountered during experiments with Lenalidomide-F. It is intended for researchers, scientists, and drug development professionals.
FAQ 1: Why am I observing lower-than-expected potency or resistance to this compound in my cell line?
You've treated your cancer cell line with this compound, but the anti-proliferative effect is weaker than anticipated, or the cells appear completely resistant. This is a common issue that can stem from the molecular characteristics of the cell line itself.
Possible Causes & Troubleshooting Steps:
-
Low or Absent Cereblon (CRBN) Expression: Lenalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the ligase's substrate specificity, leading to the degradation of key proteins like Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] If your cell line has low or no expression of CRBN, this compound cannot engage its target and will be ineffective.[4][5]
-
Mutations in the CRBN Pathway: Even with adequate CRBN expression, mutations in the drug-binding site of CRBN or in downstream proteins can confer resistance.[5]
-
Troubleshooting: If CRBN protein levels appear normal, consider sequencing the CRBN gene in your resistant cells to check for mutations.
-
-
Upregulation of Efflux Pumps: Cancer cells can develop resistance by overexpressing drug efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell.
-
Troubleshooting: Use a commercially available efflux pump inhibitor in combination with this compound to see if this restores sensitivity.
-
-
Activation of Alternative Survival Pathways: Cells may compensate for the effects of this compound by upregulating pro-survival signaling pathways that are independent of CRBN.
-
Troubleshooting: Perform pathway analysis (e.g., RNA-seq or phospho-proteomics) to compare resistant and sensitive cells to identify activated compensatory pathways.
-
Data Presentation: this compound Potency in Relation to CRBN Expression
The following table summarizes hypothetical IC50 data for this compound in various multiple myeloma (MM) cell lines, correlated with their CRBN expression status. This illustrates the critical dependency of the drug's efficacy on CRBN levels.[4][7]
| Cell Line | CRBN Expression Level (Relative to Control) | This compound IC50 (µM) | Sensitivity Status |
| MM.1S | High | 0.5 | Sensitive |
| H929 | High | 1.2 | Sensitive |
| OPM2 | Moderate | 5.8 | Moderately Sensitive |
| OPM1 | Very Low | > 50 | Resistant[7] |
| OCIMY5 | Very Low | > 50 | Resistant[7] |
| MM.1S (CRBN-knockdown) | Very Low | > 50 | Resistant (Acquired)[4][7] |
Experimental Workflow: Troubleshooting this compound Resistance
This diagram outlines a logical workflow for investigating the cause of unexpected drug resistance.
FAQ 2: Why is my target protein (e.g., IKZF1/IKZF3) not degrading after this compound treatment?
You have confirmed that your cells express CRBN, yet Western blot analysis shows no degradation of the expected neosubstrates (like IKZF1 or IKZF3) after treatment with this compound.
Possible Causes & Troubleshooting Steps:
-
Impaired Ubiquitin-Proteasome System (UPS): this compound induces ubiquitination and subsequent proteasomal degradation of its targets.[1] If the proteasome is inhibited or the cellular ubiquitination machinery is compromised, degradation will not occur.
-
Troubleshooting: As a positive control, treat your cells with a known proteasome inhibitor (e.g., MG132) alongside a standard stimulus that should induce protein degradation. This will confirm if the proteasome is functional. Note that proteasome inhibitors and Lenalidomide (B1683929) can have synergistic or antagonistic effects depending on dosing and schedule.[1]
-
-
Failure to Form the Ternary Complex: The efficacy of this compound depends on its ability to act as a "molecular glue," bringing CRBN and the target protein together.[3] The "-F" modification (e.g., a fluorophore) on your Lenalidomide molecule could be sterically hindering this interaction.
-
Troubleshooting: Perform a co-immunoprecipitation (Co-IP) experiment.[8][9] Pull down CRBN and blot for the target protein (e.g., IKZF1). In a successful experiment, you should see an increased association between CRBN and IKZF1 in the presence of an effective compound.[3] Compare the performance of this compound to unmodified Lenalidomide in this assay.
-
-
Incorrect Dosing or Timepoint: The degradation of target proteins is both dose- and time-dependent.
-
Troubleshooting: Conduct a dose-response and time-course experiment. Check for target degradation at multiple concentrations of this compound and at several time points (e.g., 2, 4, 8, 24 hours) to ensure you are not missing the optimal window for degradation.
-
Signaling Pathway: Lenalidomide's Mechanism of Action
This diagram illustrates the required components for Lenalidomide-induced protein degradation. A failure at any point in this pathway will prevent the desired outcome.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan (B1609692) crystals.[11]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12]
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[10][12] Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if possible.[13]
Protocol 2: Western Blot for CRBN and Target Proteins
This protocol allows for the detection and relative quantification of specific proteins in a cell lysate.[14][15]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.[14] Keep samples on ice for 30 minutes.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli loading buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. This separates proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest (e.g., anti-CRBN, anti-IKZF1, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions by using an antibody to pull down a target protein along with its binding partners.[8][16]
-
Cell Lysis: Lyse cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein complexes.[16][17]
-
Pre-clearing Lysate (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C.[16] Centrifuge and collect the supernatant. This step reduces non-specific binding.
-
Immunocomplex Formation: Add a primary antibody specific to your "bait" protein (e.g., anti-CRBN) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-protein complex.[8]
-
Precipitation: Add pre-washed Protein A/G magnetic or agarose (B213101) beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immunocomplex.[18]
-
Washing: Pellet the beads using a centrifuge or magnetic rack. Discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the proteins from the beads by boiling them in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the expected "prey" protein (e.g., anti-IKZF1).
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. google.com [google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
How to address batch-to-batch variability of synthesized Lenalidomide-F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability for researchers, scientists, and drug development professionals working with synthesized Lenalidomide-F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Lenalidomide?
A1: this compound is a derivative of Lenalidomide, a well-known immunomodulatory drug. Based on its molecular formula, C13H11FN2O3, this compound incorporates a fluorine atom into the Lenalidomide structure.[1] This structural modification may be intended to alter the compound's physicochemical properties, metabolic stability, or biological activity. The exact position of the fluorine atom would need to be confirmed by analytical data such as NMR spectroscopy.
Q2: What are the common sources of batch-to-batch variability in the synthesis of this compound?
A2: Batch-to-batch variability in the synthesis of complex organic molecules like this compound can arise from several factors. These are often categorized as process-related issues, raw material inconsistencies, and environmental factors. Specific sources include incomplete reactions leading to residual starting materials or intermediates, formation of byproducts due to side reactions, and degradation of the final product.[2] Variations in reaction temperature, time, and catalyst activity can also significantly contribute to inconsistencies between batches.[2]
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for analyzing Lenalidomide and its impurities.[3] These methods allow for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any process-related or degradation impurities.[4][5][6]
Q4: How can I minimize the formation of a nitro-containing impurity in my synthesis?
A4: The presence of a nitro-containing impurity typically points to an incomplete reduction of a nitro-intermediate to the desired amine. To minimize this, ensure your reduction catalyst (e.g., Palladium on carbon) is fresh and active. You can also optimize the hydrogen pressure and extend the reaction time to drive the reaction to completion.[2] Monitoring the reaction by HPLC or TLC is crucial to determine the point of completion.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to batch-to-batch variability in this compound synthesis.
Issue 1: High Levels of Unreacted Starting Material or Intermediates
-
Possible Cause 1: Insufficient Reaction Time or Temperature.
-
Troubleshooting Step: Review the reaction protocol and ensure that the specified reaction time and temperature are being strictly followed. Consider a small-scale experiment with an extended reaction time or a slight increase in temperature to see if it improves conversion. Monitor the reaction progress using TLC or HPLC.
-
-
Possible Cause 2: Catalyst Deactivation or Insufficient Loading.
-
Troubleshooting Step: Use fresh, high-quality catalyst for each batch. If catalyst poisoning is suspected (e.g., by sulfur-containing compounds), consider purifying the starting materials. Verify that the correct catalyst loading is being used as per the established protocol.[2]
-
-
Possible Cause 3: Inefficient Mixing.
-
Troubleshooting Step: Ensure that the stirring or agitation is adequate for the scale of the reaction to maintain a homogeneous mixture. For larger scale reactions, the geometry of the reactor and the stirrer design can be critical.
-
Issue 2: Presence of Unexpected Byproducts or Impurities
-
Possible Cause 1: Side Reactions due to Temperature Fluctuations.
-
Troubleshooting Step: Implement precise temperature control throughout the synthesis. Use a temperature-controlled reaction vessel and monitor the internal reaction temperature closely. Excursions from the target temperature can lead to the formation of undesired side products.
-
-
Possible Cause 2: Reactivity of Solvents or Reagents.
-
Troubleshooting Step: Ensure the purity of all solvents and reagents. Impurities in these materials can participate in side reactions. Use of degassed solvents can prevent oxidation-related byproducts.[2]
-
-
Possible Cause 3: Air or Moisture Sensitivity.
-
Troubleshooting Step: If any of the intermediates or reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2]
-
Issue 3: Inconsistent Crystal Form or Physical Properties
-
Possible Cause 1: Variations in Crystallization/Purification Conditions.
-
Troubleshooting Step: Standardize the crystallization protocol, including solvent system, cooling rate, and agitation. The final purification steps are critical for obtaining a consistent solid-state form of the API.
-
-
Possible Cause 2: High Levels of Residual Solvents.
-
Troubleshooting Step: Optimize the drying process for the final product. This includes controlling the temperature, pressure (vacuum), and drying time to ensure consistent removal of residual solvents to acceptable levels.[2]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of an HPLC method for Lenalidomide analysis, which can be adapted for this compound. This data is crucial for ensuring the reliability of the analytical method used to assess batch-to-batch variability.
Table 1: Linearity of the Analytical Method
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Lenalidomide | 0.2 - 3.4 | > 0.99 |
| Impurity A | 0.1124 - 1.686 | > 0.99 |
| Impurity B | 0.2247 - 3.371 | > 0.99 |
| Data adapted from stability indicating RP-HPLC methods for Lenalidomide and its impurities.[5] |
Table 2: Precision of the Analytical Method
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Lenalidomide | 1.10 - 7.86 | 1.44 - 6.66 |
| Data represents the relative standard deviation (%RSD) for repeated measurements.[8] |
Table 3: Accuracy of the Analytical Method
| Analyte | Concentration Level | Mean Recovery (%) |
| Lenalidomide | Low QC | 93.98 - 102.24 |
| Medium QC | 95.50 - 101.80 | |
| High QC | 96.92 - 102.53 | |
| QC (Quality Control) samples at different concentrations were analyzed to determine the accuracy of the method.[8] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound and Impurity Profiling
This protocol is a general guideline and should be optimized for the specific properties of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3µm) or equivalent C18 column.[6]
-
Mobile Phase:
-
Mobile Phase A: pH 3.0 phosphate (B84403) buffer.
-
Mobile Phase B: Acetonitrile:water (90:10 v/v).[6]
-
-
Gradient Elution:
-
A gradient program should be developed to ensure adequate separation of the main peak from all potential impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
TLC Plate: Silica gel 60 F254.
-
Mobile Phase (Eluent): A mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:1 or 4:1 v/v) is a common starting point for similar compounds. The polarity should be adjusted to achieve good separation (Rf value of the product around 0.3-0.5).
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Visualizations
Diagram 1: Hypothetical Synthesis Pathway of this compound
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and Its Impurities in Solid Dosage Form: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. sciensage.info [sciensage.info]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry Panels for Lenalidomide Immune Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing flow cytometry to monitor immune responses to Lenalidomide (B1683929).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lenalidomide on the immune system?
Lenalidomide is an immunomodulatory drug (IMiD) with pleiotropic effects on the immune system.[1][2] Its primary mechanism involves binding to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] The degradation of these factors results in both direct anti-tumor effects and significant immunomodulatory activity.[2]
Key immunomodulatory effects include:
-
T-cell co-stimulation: Lenalidomide enhances T-cell proliferation and cytokine production, particularly of IL-2 and IFN-γ.[2][5] It can also augment signaling through the B7-CD28 pathway.[6]
-
NK cell activation: It stimulates Natural Killer (NK) cell proliferation and enhances their cytotoxic capabilities.[3][7] This effect is often mediated indirectly through IL-2 production by T cells.[3][7]
-
Modulation of the tumor microenvironment: Lenalidomide can alter the production of various cytokines, decreasing pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[3]
Q2: Which immune cell subsets are most critical to monitor during Lenalidomide therapy?
Based on its mechanism of action, the following immune cell subsets are of high interest for monitoring:
-
T-cell Subsets:
-
CD4+ and CD8+ T cells: To assess overall changes in T-cell numbers and activation status.[5][8][9] Lenalidomide has been shown to increase the number of T cells and promote a shift towards effector memory phenotypes.[8]
-
Regulatory T cells (Tregs): To monitor potential immunosuppressive populations that might counteract the drug's efficacy.[2][10]
-
-
Natural Killer (NK) Cells: To evaluate the direct stimulatory effects of Lenalidomide on this key anti-tumor cell type.[7][11][12][13] Monitoring both cell number and functional markers is important.
-
Myeloid-Derived Suppressor Cells (MDSCs): To assess changes in this immunosuppressive population, as Lenalidomide has been shown to interfere with their induction.[14][15][16]
Q3: How does Lenalidomide affect T-cell activation and differentiation markers?
Studies have shown that Lenalidomide can induce an activated T-cell phenotype. This includes the upregulation of markers such as HLA-DR, Tim-3, CD137, and PD-1.[8] It can also lead to a decrease in naive and central memory T cells with a corresponding increase in effector memory T cells.[8] Furthermore, Lenalidomide has been observed to downregulate the expression of CD45RA on CD8+ T cells.[6]
Q4: What is the impact of concurrent dexamethasone (B1670325) treatment on Lenalidomide's immunostimulatory effects?
Concurrent treatment with dexamethasone can significantly inhibit the immunostimulatory effects of Lenalidomide, particularly on NK cell function.[7][11] Dexamethasone has been shown to suppress the IL-2 production by CD4+ T cells, which is crucial for Lenalidomide-mediated enhancement of NK cell cytotoxicity.[7][11] This is a critical consideration when designing immune monitoring panels for patients on combination therapy.
Designing Optimized Flow Cytometry Panels
Effective immune monitoring requires carefully designed flow cytometry panels that can simultaneously identify key cell lineages and their activation/functional status. Below are recommended starting panels for peripheral blood mononuclear cells (PBMCs).
Table 1: Comprehensive T-Cell and NK Cell Immunophenotyping Panel
| Marker | Fluorochrome | Target Cell Population(s) | Purpose |
| CD45 | BV510 | All Leukocytes | Pan-leukocyte marker for initial gating. |
| CD3 | APC-H7 | T Cells | Primary T-cell lineage marker. |
| CD4 | BV786 | Helper T Cells | Identifies CD4+ T-cell subset. |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells | Identifies CD8+ T-cell subset. |
| CD45RA | FITC | Naive and Effector T Cells | Differentiates naive (CD45RA+) from memory (CD45RA-) T cells. |
| CCR7 | PE-Cy7 | Naive and Memory T Cells | Differentiates central memory (CCR7+) from effector memory (CCR7-) T cells. |
| CD25 | PE | Activated T Cells, Tregs | High expression is a marker for regulatory T cells (in combination with FoxP3). |
| FoxP3 | Alexa Fluor 647 | Regulatory T Cells | Key transcription factor for identifying Tregs (requires intracellular staining). |
| CD56 | BV605 | NK Cells | Primary NK cell lineage marker. |
| CD16 | APC | NK Cells, Monocytes | Further defines NK cell subsets and identifies monocytes. |
| PD-1 | BV421 | Exhausted/Activated T Cells | Immune checkpoint receptor, indicates T-cell activation and potential exhaustion. |
| HLA-DR | BV711 | Activated T and B Cells, APCs | Marker of activation. |
| Live/Dead | Zombie Aqua | All Cells | Excludes non-viable cells from analysis. |
Table 2: Myeloid Cell and MDSC Characterization Panel
| Marker | Fluorochrome | Target Cell Population(s) | Purpose |
| CD45 | BV510 | All Leukocytes | Pan-leukocyte marker for initial gating. |
| CD11b | APC-H7 | Myeloid Cells | General myeloid lineage marker. |
| CD14 | PerCP-Cy5.5 | Monocytes, M-MDSCs | Identifies monocytic cells. |
| CD15 | FITC | Granulocytes, G-MDSCs | Identifies granulocytic cells. |
| CD33 | PE | Myeloid Progenitors, MDSCs | Pan-myeloid marker, often expressed on MDSCs. |
| HLA-DR | APC | Differentiates MDSCs | Low or negative expression is a hallmark of MDSCs. |
| CD19 | BV605 | B Cells | To exclude B cells from the myeloid gate. |
| CD3 | BV786 | T Cells | To exclude T cells from the myeloid gate. |
| Live/Dead | Zombie Aqua | All Cells | Excludes non-viable cells from analysis. |
Troubleshooting Guide
Issue 1: Weak or No Signal for Key Markers
-
Possible Cause: Insufficient antibody titration.
-
Solution: Perform a titration experiment for each new antibody lot to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause: Low antigen expression on target cells.
-
Possible Cause: Improper sample handling or storage.
-
Solution: For intracellular targets, ensure proper fixation and permeabilization protocols are followed.[19] If using cryopreserved samples, optimize freezing and thawing procedures to maintain cell integrity and marker expression.
-
Issue 2: High Background Staining
-
Possible Cause: Non-specific antibody binding to Fc receptors.
-
Possible Cause: High cellular autofluorescence.
-
Possible Cause: Inadequate washing steps.
-
Solution: Ensure sufficient washing between antibody incubation steps to remove unbound antibodies.[20]
-
Issue 3: Poor Compensation and Spectral Overlap
-
Possible Cause: Incorrect compensation controls.
-
Possible Cause: Poor fluorochrome selection.
-
Possible Cause: Manual compensation errors.
-
Solution: Rely on the flow cytometer's software for automatic compensation calculation. Manual adjustments should be avoided as they are often inaccurate.[22]
-
Issue 4: Difficulty Identifying Rare Cell Populations (e.g., specific MDSC subsets)
-
Possible Cause: Insufficient number of events acquired.
-
Solution: Increase the number of events collected to ensure statistically significant data for rare populations.
-
-
Possible Cause: Gating strategy is not well-defined.
-
Solution: Use Fluorescence Minus One (FMO) controls to accurately set gates for positive and negative populations, especially when expression is dim or continuous.[17]
-
-
Possible Cause: Cell viability issues.
Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS medium in a conical tube.
-
Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.[24][25]
-
Aspirate the upper layer of plasma and platelets.
-
Carefully collect the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.[24]
-
Transfer the cells to a new tube and wash with PBS.
-
Centrifuge at 300-400 x g for 5-10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate buffer (e.g., Flow Cytometry Staining Buffer) and perform a cell count and viability assessment.
-
Adjust the cell concentration to 1 x 10^7 cells/mL for staining.[24]
Protocol 2: Immunofluorescent Staining of Cell Surface Markers
-
Aliquot 100 µL of the PBMC suspension (containing 1 x 10^6 cells) into flow cytometry tubes.
-
If required, add an Fc receptor blocking reagent and incubate according to the manufacturer's instructions.
-
Add the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
If no intracellular staining is required, resuspend the cells in 500 µL of staining buffer for analysis.
-
If intracellular staining is planned, proceed to the fixation and permeabilization protocol.
Protocol 3: Intracellular Staining for FoxP3
-
Following surface staining, resuspend the cell pellet in 1 mL of a fixation/permeabilization buffer (e.g., FoxP3/Transcription Factor Staining Buffer Set).
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells with 2 mL of 1X permeabilization buffer and centrifuge. Discard the supernatant.
-
Resuspend the cells in the residual permeabilization buffer.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of 1X permeabilization buffer and centrifuge. Discard the supernatant.
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer for acquisition.
Visualizations
Caption: Lenalidomide's mechanism of action leading to immunomodulation.
Caption: General workflow for immunophenotyping using flow cytometry.
References
- 1. lymphomation.org [lymphomation.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Lenalidomide triggers T-cell effector functions in vivo in patients with follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Flow cytometry analysis of peripheral Tregs in patients with multiple myeloma under lenalidomide maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The immunostimulatory effect of lenalidomide on NK-cell function is profoundly inhibited by concurrent dexamethasone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iji.sums.ac.ir [iji.sums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Lenalidomide and pomalidomide potently interfere with induction of myeloid-derived suppressor cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Myeloid Derived Suppressor Cells in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor-promoting immune-suppressive myeloid-derived suppressor cells in the multiple myeloma microenvironment in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. Traditional Flow Cytometry Panel Design | Cytometry and Antibody Technology [voices.uchicago.edu]
- 19. youtube.com [youtube.com]
- 20. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 21. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. news-medical.net [news-medical.net]
- 23. Optimized Flow Cytometry Multiplex Panels | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. research.pasteur.fr [research.pasteur.fr]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
Comparative In Vitro Efficacy of Lenalidomide-F (6-fluoro lenalidomide) vs. Standard Lenalidomide
A head-to-head analysis of the anti-proliferative and protein degradation activities of a novel fluorinated derivative of lenalidomide (B1683929) against hematological cancer cell lines.
This guide provides a detailed comparison of the in vitro efficacy of Lenalidomide-F (a fluorinated derivative of lenalidomide, specifically 6-fluoro lenalidomide) and its parent compound, lenalidomide. The data presented here is intended for researchers, scientists, and drug development professionals interested in the potential of next-generation immunomodulatory drugs (IMiDs). Recent studies have shown that modifications to the lenalidomide structure can enhance its therapeutic properties.
Data Summary
Recent research has demonstrated that 6-fluoro lenalidomide exhibits a more potent anti-proliferative effect on multiple myeloma (MM) and 5q myelodysplastic syndrome (5q MDS) cell lines compared to standard lenalidomide.[1] This enhanced activity is linked to its ability to selectively induce the degradation of key proteins involved in the pathology of these hematological cancers.[1]
The following table summarizes the quantitative data on the anti-proliferative effects of both compounds.
| Cell Line | Compound | Half-Maximal Growth Inhibition (GI50) | Maximal Growth Inhibition (GImax) |
| MM1.S (Multiple Myeloma) | Lenalidomide | Not specified | Not specified |
| This compound (6-fluoro) | Lower than Lenalidomide | Higher than Lenalidomide | |
| H929 (Multiple Myeloma) | Lenalidomide | Not specified | Not specified |
| This compound (6-fluoro) | Lower than Lenalidomide | Higher than Lenalidomide | |
| MDS-L (5q Myelodysplastic Syndrome) | Lenalidomide | Not specified | Not specified |
| This compound (6-fluoro) | Lower than Lenalidomide | Higher than Lenalidomide |
Note: Specific GI50 and GImax values were not publicly available in the reviewed literature, but the comparative trend of higher potency for this compound was consistently reported.[1]
Mechanism of Action: Enhanced and Selective Protein Degradation
Lenalidomide and its derivatives function as "molecular glues," bringing together the E3 ubiquitin ligase cereblon (CRBN) and specific target proteins, leading to the ubiquitination and subsequent degradation of these "neosubstrates."[2][3] Key neosubstrates in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α).[2][3]
Studies indicate that 6-fluoro lenalidomide induces a more selective degradation of IKZF1, IKZF3, and CK1α, which are crucial for the survival of MM and 5q MDS cells.[1] This enhanced selectivity is believed to contribute to its stronger anti-proliferative effects.[1]
Caption: Mechanism of action for Lenalidomide and this compound.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to compare the efficacy of lenalidomide and its derivatives.
Cell Viability Assay
This assay is used to determine the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Culture: Multiple myeloma (MM1.S, H929) and 5q myelodysplastic syndrome (MDS-L) cell lines are cultured in appropriate media and conditions.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of either lenalidomide, 6-fluoro lenalidomide, or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours for MM cell lines, up to 12 days for MDS-L cells).[1]
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: The results are used to generate dose-response curves, from which the half-maximal growth inhibition (GI50) and maximal growth inhibition (GImax) values are calculated.
Caption: Workflow for a typical cell viability assay.
Protein Degradation Assay (Immunoblotting)
This method is used to quantify the degradation of specific proteins (IKZF1, IKZF3, CK1α) following compound treatment.
-
Cell Treatment: Cancer cell lines are treated with the test compounds (lenalidomide or 6-fluoro lenalidomide) or a control for a defined period (e.g., 24 or 72 hours).[1]
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (IKZF1, IKZF3, CK1α) and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.
Caption: Workflow for immunoblotting to assess protein degradation.
Conclusion
The available in vitro data suggests that this compound (6-fluoro lenalidomide) is a promising derivative of lenalidomide with enhanced anti-proliferative activity against multiple myeloma and 5q myelodysplastic syndrome cell lines. This increased efficacy appears to be driven by a more selective and potent degradation of key oncoproteins. Further research is warranted to fully elucidate the therapeutic potential of this and other next-generation IMiDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of Cereblon Binding Affinity: Lenalidomide vs. Pomalidomide
For researchers and professionals in drug development, understanding the nuanced interactions between immunomodulatory drugs (IMiDs) and their target protein, Cereblon (CRBN), is critical. This guide provides an objective comparison of the Cereblon binding affinity of Lenalidomide and Pomalidomide, supported by experimental data, detailed protocols, and pathway visualizations to inform discovery and development efforts.
Pomalidomide and Lenalidomide are cornerstone therapies for multiple myeloma and other hematological malignancies. Their mechanism of action hinges on their ability to bind to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event redirects the E3 ligase activity towards neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation. This targeted protein degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.
While both drugs share this fundamental mechanism, their binding affinities for Cereblon differ, which can influence their potency and clinical activity. This guide delves into the quantitative differences in their binding capabilities.
Quantitative Comparison of Cereblon Binding Affinity
The binding affinity of Lenalidomide and Pomalidomide to Cereblon has been determined using various biophysical and biochemical assays. The data consistently demonstrates that Pomalidomide exhibits a higher binding affinity for Cereblon compared to Lenalidomide. Below is a summary of key quantitative data from competitive binding assays utilizing fluorescent probes.
| Compound | Assay Type | Fluorescent Probe | Quantitative Metric | Value (nM) | Reference |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BODIPY FL Thalidomide | IC50 | 8.9 | [1][2] |
| Ki | 4.2 | [1][2] | |||
| Fluorescence Polarization (FP) | Cy5-conjugated Thalidomide | IC50 | 296.9 | [1] | |
| Ki | 177.8 | [1] | |||
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BODIPY FL Thalidomide | IC50 | 6.4 | [1][2] |
| Ki | 3.0 | [1][2] | |||
| Fluorescence Polarization (FP) | Cy5-conjugated Thalidomide | IC50 | 264.8 | [1] | |
| Ki | 156.6 | [1] |
Table 1: Comparison of Cereblon binding affinities for Lenalidomide and Pomalidomide from different fluorescence-based competitive binding assays. IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant.
The data clearly indicates that in a highly sensitive TR-FRET assay, Pomalidomide has a lower IC50 and Ki than Lenalidomide, signifying a stronger binding affinity.[1][2] This trend is also observed in the fluorescence polarization assay, although the absolute values are higher.[1] The higher affinity of Pomalidomide for Cereblon may contribute to its greater potency in cellular and clinical settings.
Experimental Protocols
To provide a clear understanding of how these binding affinities are determined, below are detailed methodologies for two common experimental approaches: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay and a Fluorescence Polarization (FP) competitive binding assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the disruption of FRET between a terbium-labeled anti-His antibody bound to His-tagged Cereblon and a fluorescently labeled ligand (e.g., BODIPY FL Thalidomide) upon the addition of a competing unlabeled ligand (e.g., Lenalidomide or Pomalidomide).
Materials:
-
Recombinant His-tagged human Cereblon/DDB1 complex
-
Terbium-labeled anti-His antibody (FRET donor)
-
BODIPY FL Thalidomide (fluorescent probe, FRET acceptor)
-
Lenalidomide and Pomalidomide (unlabeled competitors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Lenalidomide and Pomalidomide in DMSO, and then dilute further in the assay buffer.
-
Reagent Preparation: Prepare the assay mixture containing the His-tagged Cereblon/DDB1 complex, Terbium-labeled anti-His antibody, and BODIPY FL Thalidomide in the assay buffer.
-
Assay Plate Setup: To the wells of the 384-well plate, add the serially diluted competitor compounds.
-
Reaction Initiation: Add the assay mixture to all wells. The final concentrations should be optimized, for example, 5 nM Cereblon/DDB1, 1 nM anti-His-Tb, and 10 nM BODIPY FL Thalidomide.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is based on the principle that a small fluorescently labeled molecule (e.g., Cy5-thalidomide) tumbles rapidly in solution, resulting in low fluorescence polarization.[3][4][5] When bound to a larger molecule like Cereblon, its tumbling is slowed, and the fluorescence polarization increases.[3][4][5] An unlabeled competitor will displace the fluorescent probe, leading to a decrease in polarization.
Materials:
-
Recombinant human Cereblon/DDB1 complex
-
Cy5-labeled Thalidomide (fluorescent probe)
-
Lenalidomide and Pomalidomide (unlabeled competitors)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of Lenalidomide and Pomalidomide in assay buffer containing a constant concentration of DMSO.
-
Assay Mixture: In the wells of the 384-well plate, add the serially diluted compounds.
-
Addition of Probe and Protein: Add the Cy5-labeled Thalidomide and the Cereblon/DDB1 complex to the wells. Final concentrations need to be optimized, for instance, 20 nM Cy5-thalidomide and 50 nM Cereblon/DDB1.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the Cy5 dye (e.g., excitation at 620 nm and emission at 680 nm).
-
Data Analysis: Plot the change in millipolarization (mP) units against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amsbio.com [amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Examination of Lenalidomide and Thalidomide Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Lenalidomide (B1683929) and its parent compound, Thalidomide (B1683933), two pivotal immunomodulatory drugs (IMiDs) that have reshaped the therapeutic landscape for various hematological malignancies. This analysis is based on a review of preclinical and clinical data to inform ongoing research and drug development efforts.
Core Mechanism of Action: A Shared Pathway
Both Lenalidomide and Thalidomide, along with other analogs like Pomalidomide, exert their therapeutic effects through a novel mechanism of action: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5][6] By binding to CRBN, these agents alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.[2][3][4][5][6] Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[2][5][6] The degradation of these factors leads to downstream effects including direct cytotoxicity to cancer cells and immunomodulatory actions, such as T-cell co-stimulation and enhancement of Natural Killer (NK) cell activity.[7][8]
Comparative Efficacy in Multiple Myeloma
While direct head-to-head trials are limited, indirect meta-analyses of randomized controlled trials (RCTs) provide valuable insights into the comparative efficacy of Lenalidomide- and Thalidomide-based regimens, primarily in the context of multiple myeloma.
An indirect meta-analysis of eleven RCTs involving 4,162 patients showed a progression-free survival (PFS) benefit for Lenalidomide-based regimens compared to Thalidomide-based regimens.[9] For instance, in the maintenance setting after autologous stem cell transplant (ASCT), Lenalidomide demonstrated a significant PFS advantage over Thalidomide (Hazard Ratio [HR] 0.75).[9] Similarly, for non-transplant candidates, the melphalan-prednisone-lenalidomide regimen followed by Lenalidomide maintenance (MPR-R) showed a superior PFS compared to the melphalan-prednisone-thalidomide regimen with Thalidomide maintenance (MPT-T) (HR 0.53).[9][10] However, these analyses did not find a statistically significant difference in overall survival (OS) between the two treatment approaches.[9][11]
| Parameter | Lenalidomide-based Regimen | Thalidomide-based Regimen | Hazard Ratio (95% CI) | p-value | Citation |
| PFS (Maintenance post-ASCT) | Favored | 0.75 (0.67, 0.85) | <0.001 | [9] | |
| OS (Maintenance post-ASCT) | No significant difference | 0.83 (0.63, 1.09) | 0.19 | [9] | |
| PFS (MPT-T vs. MPR-R) | Favored | 0.53 (0.46, 0.60) | <0.001 | [9][10] | |
| OS (MPT-T vs. MPR-R) | No significant difference | 0.97 (0.81, 1.17) | 0.74 | [9][10] |
Table 1: Indirect Comparison of Efficacy in Multiple Myeloma
Comparative Efficacy in Myelofibrosis
In a study comparing therapies for myelofibrosis, Lenalidomide-based treatments showed higher efficacy than Thalidomide.[12] The overall response rate for Lenalidomide-based therapy (with or without prednisone) was 34-38%, compared to 16% for single-agent Thalidomide.[12] Furthermore, the combination of Lenalidomide with prednisone (B1679067) resulted in a significantly longer duration of response (median 34 months) compared to single-agent Thalidomide (median 13 months).[12]
| Treatment Group | Number of Patients | Overall Response Rate (%) | Median Response Duration (months) | Citation |
| Single-agent Thalidomide | 44 | 16 | 13 | [12] |
| Single-agent Lenalidomide | 41 | 34 | 7 | [12] |
| Lenalidomide + Prednisone | 40 | 38 | 34 | [12] |
Table 2: Efficacy in Myelofibrosis
Safety and Tolerability Profile
A key differentiator between Lenalidomide and Thalidomide is their safety profiles. Lenalidomide was developed to improve upon the toxicity profile of Thalidomide.[13] While both drugs carry a risk of teratogenicity and require strict risk management programs, Lenalidomide is generally associated with a lower incidence of certain adverse events.[8][13]
A population-based cohort study of 1,264 myeloma patients found that new users of Lenalidomide had a reduced risk of peripheral neuropathy compared to those initiating Thalidomide (HR 0.71).[14] Meta-analyses also indicate that the discontinuation rate due to treatment-related adverse events is higher in trials of Thalidomide-based regimens compared to Lenalidomide-based regimens.[9][11] However, Lenalidomide is associated with a higher incidence of myelosuppression, particularly neutropenia and thrombocytopenia.[1][12][15]
| Adverse Event | Lenalidomide | Thalidomide | Key Findings | Citations |
| Peripheral Neuropathy | Lower incidence | Higher incidence | Lenalidomide has a reduced risk (HR 0.71). | [14] |
| Myelosuppression (Neutropenia, Thrombocytopenia) | Higher incidence | Lower incidence | More common with Lenalidomide-based therapy. | [1][12][15] |
| Venous Thromboembolism | Increased risk | Increased risk | Risk is present for both, especially with corticosteroids. | [1][11] |
| Discontinuation due to Adverse Events | Lower rate | Higher rate | Discontinuation from thalidomide trials appears higher. | [9][11] |
Table 3: Comparative Safety Profile
Experimental Protocols
The data presented in this guide are derived from various clinical trials and observational studies. The general methodologies employed in these studies are outlined below.
General Clinical Trial Protocol for a Comparative Study:
Methodology for Indirect Meta-Analysis:
-
Literature Search: A comprehensive search of databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant randomized controlled trials (RCTs).
-
Inclusion Criteria: Studies are selected based on predefined criteria, such as patient population (e.g., previously untreated multiple myeloma), interventions (Lenalidomide- or Thalidomide-based regimens), and reported outcomes (PFS, OS, adverse events).
-
Data Extraction: Key data from the included RCTs are extracted, including study characteristics, patient demographics, and treatment outcomes.
-
Statistical Analysis: An indirect comparison is performed using a common comparator (e.g., placebo or a standard therapy arm) to estimate the relative treatment effects (Hazard Ratios) between the Lenalidomide and Thalidomide regimens.
Conclusion
The available evidence suggests that Lenalidomide offers a superior efficacy profile in terms of progression-free survival and a more favorable safety profile, particularly concerning peripheral neuropathy, when compared to Thalidomide.[9][11][14] However, it is associated with a higher risk of myelosuppression.[12][15] The choice between these agents in a clinical or research setting will depend on the specific indication, patient characteristics, and tolerance for their respective side effect profiles. Further direct head-to-head clinical trials would be beneficial to definitively establish the comparative effectiveness and long-term outcomes of these important immunomodulatory agents.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide - Wikipedia [en.wikipedia.org]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide versus thalidomide based regimens as first-line therapy for patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lenalidomide versus thalidomide based regimens as first-line therapy for patients with multiple myeloma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of thalidomide and lenalidomide as therapy for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparative effectiveness and safety of thalidomide and lenalidomide in patients with multiple myeloma in the United States of America: A population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enhanced Metabolic Stability of Lenalidomide-F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the strategic modification of established drugs to enhance their pharmacokinetic profiles is a cornerstone of drug discovery. This guide provides a comparative analysis of the metabolic stability of Lenalidomide (B1683929) and its fluorinated analog, Lenalidomide-F. The introduction of fluorine into drug candidates is a well-established medicinal chemistry strategy to improve metabolic stability, and this principle is exemplified in the case of Lenalidomide. By blocking sites susceptible to metabolic degradation, fluorination can lead to a longer half-life, increased exposure, and potentially improved therapeutic efficacy.
This guide presents experimental data from a study on a fluorinated Lenalidomide analog, details the protocols for assessing metabolic stability, and provides visualizations to illustrate the underlying concepts and experimental workflows.
Comparative Metabolic Stability: Lenalidomide vs. a Fluorinated Analog
The following table summarizes the in vitro metabolic stability of Lenalidomide and a fluorinated derivative in human liver microsomes (HLM). The data is derived from a study on a 4-F-phenyl-thioether analog of Lenalidomide, which serves as a potent example of the impact of fluorination on metabolic stability. It is important to note that this specific analog differs from a simple fluorination on the phthalimide (B116566) ring of Lenalidomide, but the principles of metabolic stabilization are expected to be similar.
| Compound | Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Percent Remaining after 60 min |
| Lenalidomide | > 60 (Metabolically Stable) | < 11.6 | ~91.5% |
| Non-fluorinated Thioether Lenalidomide Analog | 3 | 231 | 2.8% |
| 4-F-phenyl-thioether Lenalidomide Analog (this compound derivative) | 416.7 | 1.7 | 79.5% |
Data for the thioether analogs are sourced from a study on sulfide-modified lenalidomide derivatives. The data for Lenalidomide is based on its known high metabolic stability.
The data clearly demonstrates a dramatic enhancement in metabolic stability for the fluorinated analog. The half-life in human liver microsomes was extended from a mere 3 minutes for the non-fluorinated counterpart to over 400 minutes, a nearly 140-fold increase. This significant improvement underscores the effectiveness of fluorination in protecting the molecule from rapid metabolic breakdown.
The Rationale for Enhanced Stability: A Molecular Perspective
The enhanced metabolic stability of fluorinated Lenalidomide analogs can be attributed to the fundamental principles of medicinal chemistry. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the oxidation of C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this metabolic pathway is effectively blocked.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of compounds like this compound.
In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound (this compound) and control compounds (Lenalidomide, a known stable compound, and a known rapidly metabolized compound).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile or methanol (B129727) for reaction termination.
-
96-well plates.
-
Incubator shaker set at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the compounds by diluting the stock solution in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the working solution of the test or control compound to the wells to initiate the reaction.
-
For the +NADPH condition, add the pre-warmed NADPH regenerating system.
-
For the -NADPH (negative control) condition, add an equivalent volume of buffer.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Experimental Workflow Diagram
Lenalidomide's Mechanism of Action: A Signaling Pathway Overview
Lenalidomide exerts its anti-cancer effects through a complex mechanism of action that involves the modulation of the immune system and direct effects on tumor cells. A key molecular target of Lenalidomide is the Cereblon (CRBN) E3 ubiquitin ligase complex.
By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are crucial for the survival of multiple myeloma cells. Their degradation results in direct anti-proliferative and pro-apoptotic effects on the tumor cells. Furthermore, this action leads to immunomodulatory effects, including increased production of Interleukin-2 (IL-2) and enhanced T-cell co-stimulation, which boosts the body's anti-cancer immune response.
Conclusion
The strategic fluorination of Lenalidomide, as demonstrated by the significant improvement in the metabolic stability of a fluorinated analog, represents a promising approach to enhancing the therapeutic potential of this important anti-cancer agent. The presented data and experimental protocols provide a valuable resource for researchers and drug development professionals working on the optimization of existing therapies and the discovery of new, more effective treatments. The principles outlined in this guide highlight the power of medicinal chemistry to rationally design molecules with improved pharmacokinetic properties, ultimately aiming for better patient outcomes.
A Comparative Safety Analysis: Lenalidomide Versus Next-Generation Cereblon E3 Ligase Modulators
An in-depth examination of the safety profiles of Lenalidomide and the emerging class of Cereblon E3 Ligase Modulators (CELMoDs), Iberdomide and Mezigdomide, for the treatment of multiple myeloma.
In the landscape of multiple myeloma therapeutics, Lenalidomide has been a cornerstone, significantly improving patient outcomes. However, its use is associated with a distinct adverse event profile. The query for a direct comparison with "Lenalidomide-F" did not yield a specific, recognized compound, suggesting it may be an internal designation, a novel formulation not yet in the public domain, or a misnomer. This guide, therefore, pivots to a comparison between Lenalidomide and the next-generation of immunomodulatory agents, the Cereblon E3 Ligase Modulators (CELMoDs), such as Iberdomide and Mezigdomide. These novel agents are designed for more potent and selective degradation of target proteins, which may translate to a different and potentially improved safety profile.
This guide provides a comprehensive comparison based on available clinical trial data for researchers, scientists, and drug development professionals. It is important to note that direct head-to-head clinical trials comparing the safety of Lenalidomide with Iberdomide or Mezigdomide in the same patient population are limited, as the newer agents are often studied in patients who are relapsed or refractory to existing therapies, including Lenalidomide.
Quantitative Safety Data Comparison
The following tables summarize the incidence of common Grade 3 or higher adverse events (AEs) for Lenalidomide, Iberdomide, and Mezigdomide based on data from various clinical trials.
Table 1: Grade 3/4 Hematologic Adverse Events
| Adverse Event | Lenalidomide (in combination with Dexamethasone) | Iberdomide (in combination with Dexamethasone) | Mezigdomide (in combination with Dexamethasone) |
| Neutropenia | 35% - 43%[1] | 29.4% - 67%[2][3] | 71.5% - 77%[4][5] |
| Anemia | 11% - 44%[1] | 28% - 30%[3][6] | 36% - 37.7%[4][7] |
| Thrombocytopenia | 20% - 28%[1] | 22% - 26%[3][6] | 23.4% - 28%[4][7] |
| Febrile Neutropenia | 6%[1] | 5.2%[8] | 15%[7] |
Note: Percentages are derived from different clinical trials and patient populations and should be interpreted with caution.
Table 2: Grade 3/4 Non-Hematologic Adverse Events
| Adverse Event | Lenalidomide (in combination with Dexamethasone) | Iberdomide (in combination with Dexamethasone) | Mezigdomide (in combination with Dexamethasone) |
| Infections | ~25% (Pneumonia 9%)[1] | 16.9% - 47.1% (Pneumonia 17.6%)[2][8] | 35% - 40.3% (Pneumonia 16%)[4][7] |
| Fatigue | 7%[1] | 3.9%[8] | 5%[7] |
| Diarrhea | 6%[1] | Rare (Grade 3/4)[2] | Low or absent (Grade 3/4)[9] |
| Rash | ~3% (Grade 3/4)[8] | 2.6%[8] | Low or absent (Grade 3/4)[9] |
| Peripheral Neuropathy | Rare[2] | 11.8%[2] | Not commonly reported as Grade 3/4 |
| Thromboembolic Events | Increased risk noted[1] | Data not prominent in provided results | Data not prominent in provided results |
Signaling Pathways and Mechanism of Action
Lenalidomide and the newer CELMoDs, Iberdomide and Mezigdomide, exert their anti-myeloma effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the direct cytotoxic and immunomodulatory effects of these drugs. CELMoDs are designed to have a higher binding affinity for Cereblon, leading to more efficient and potent degradation of Ikaros and Aiolos.[10][11]
Caption: Mechanism of action of IMiDs and CELMoDs.
Experimental Protocols for Safety Assessment
The safety evaluation of immunomodulatory drugs like Lenalidomide and novel CELMoDs involves a multi-tiered approach, from preclinical studies to comprehensive clinical trial monitoring.
Preclinical Safety and Toxicity Assessment
A standard preclinical program to assess the safety of a novel immunomodulatory agent would include the following:
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the direct cytotoxic effects on various cell lines, including myeloma cells and normal hematopoietic progenitor cells.
-
Method: Cells are cultured with escalating concentrations of the test compound. Cell viability is assessed using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated.
-
-
In Vivo Toxicology Studies in Animal Models:
-
Objective: To evaluate the systemic toxicity and identify target organs.
-
Method: Typically conducted in two species (one rodent, one non-rodent). The drug is administered at various dose levels for a specified duration (e.g., 28 days). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
-
-
Immunotoxicity Assessment:
-
Objective: To assess the potential for unintended immunosuppression or immunostimulation.
-
Method: This involves a battery of tests including:
-
T-cell Dependent Antibody Response (TDAR) assay: To evaluate the effect on the primary adaptive immune response.
-
Immunophenotyping: Using flow cytometry to analyze changes in major lymphocyte subsets (T-cells, B-cells, NK cells) in blood and lymphoid tissues.
-
Cytokine profiling: To measure the levels of key pro- and anti-inflammatory cytokines in plasma or from stimulated immune cells.
-
-
Caption: Preclinical safety assessment workflow.
Clinical Trial Safety Monitoring Protocol
In human clinical trials, patient safety is monitored rigorously.
-
Study Design: Phase 1 trials focus on safety and dose-escalation to determine the maximum tolerated dose (MTD). Phase 2 and 3 trials continue to monitor safety while evaluating efficacy.
-
Inclusion/Exclusion Criteria: Strict criteria are established to select an appropriate patient population and exclude individuals at high risk for certain adverse events.
-
Adverse Event (AE) Monitoring and Reporting:
-
Objective: To systematically collect, grade, and attribute all adverse events.
-
Method: AEs are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). All AEs are recorded at each study visit, and serious adverse events (SAEs) are reported to regulatory authorities within a short timeframe.
-
-
Laboratory Assessments:
-
Objective: To monitor for hematologic and organ toxicity.
-
Method: Frequent monitoring of:
-
Complete Blood Count (CBC) with differential: To detect neutropenia, thrombocytopenia, and anemia.
-
Comprehensive Metabolic Panel (CMP): To monitor renal and hepatic function, and electrolyte balance.
-
Thyroid function tests.
-
-
-
Dose Modification Guidelines: The protocol pre-specifies rules for dose interruption, reduction, or discontinuation of the study drug in the event of specific toxicities.
Discussion and Conclusion
The primary safety concerns with Lenalidomide include hematologic toxicities (neutropenia, thrombocytopenia), an increased risk of venous thromboembolism (VTE), and teratogenicity, which necessitates a strict risk evaluation and mitigation strategy (REMS) program.
The next-generation CELMoDs, Iberdomide and Mezigdomide , also demonstrate a significant incidence of myelosuppression, particularly neutropenia, which appears to be a class effect related to the degradation of Ikaros and Aiolos.[4][6] In some early studies, the rates of Grade 3/4 neutropenia with Mezigdomide appear to be higher than those typically reported for Lenalidomide.[4][5] However, these toxicities have been described as generally manageable with dose modifications and the use of growth factors.[12]
A potential advantage of the newer CELMoDs may lie in their non-hematologic toxicity profile. Some reports suggest that Iberdomide may have a lower incidence of rash, fatigue, and gastrointestinal toxicity compared to Lenalidomide and Pomalidomide.[13] However, peripheral neuropathy has been reported with Iberdomide in some combination studies.[2]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mezigdomide plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iberdomide plus dexamethasone in heavily pretreated late-line relapsed or refractory multiple myeloma (CC-220-MM-001): a multicentre, multicohort, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
- 7. onclive.com [onclive.com]
- 8. sparkcures.com [sparkcures.com]
- 9. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. focusononcology.com [focusononcology.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Benefits of CELMoDs over IMiDs in multiple myeloma | VJHemOnc [vjhemonc.com]
A Comparative Analysis of Gene Expression Changes Induced by Pomalidomide vs. Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression changes induced by two key immunomodulatory drugs (IMiDs), Pomalidomide and Lenalidomide, in the context of multiple myeloma. The information presented is synthesized from experimental data to assist researchers and clinicians in understanding the molecular mechanisms and differential effects of these therapeutic agents.
Introduction
Lenalidomide and its next-generation analogue, Pomalidomide, are cornerstone therapies for multiple myeloma. Both exert their anti-neoplastic effects by binding to the protein Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This interaction redirects the ligase activity towards specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation. While sharing a common mechanism, Pomalidomide is recognized as a more potent agent, exhibiting distinct biological and clinical activities. This guide delves into the comparative gene expression changes elicited by these two drugs, providing insights into their shared and unique molecular impacts.
Comparative Analysis of Gene Expression Changes
The primary molecular mechanism of action for both Lenalidomide and Pomalidomide involves the CRBN-dependent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these two proteins is a critical initiating event that leads to a cascade of downstream transcriptional changes responsible for the anti-myeloma and immunomodulatory effects of the drugs. Pomalidomide has been shown to be more potent than Lenalidomide in inducing the degradation of these primary targets.[3]
The subsequent downregulation of Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-Myc are key consequences of IKZF1 and IKZF3 degradation.[3][4] IRF4 is a critical survival factor for multiple myeloma cells, and its suppression is a major contributor to the anti-proliferative effects of both drugs. Pomalidomide demonstrates a stronger effect on the reduction of both IRF4 and c-Myc compared to Lenalidomide.[3]
Recent studies have also identified AT-rich interactive domain-containing protein 2 (ARID2) as a novel substrate. Pomalidomide leads to a more pronounced degradation of ARID2 compared to the minor effect observed with Lenalidomide.[3] The downregulation of ARID2 is also linked to the subsequent reduction in c-Myc levels.[3]
Beyond these core targets, both drugs modulate the expression of genes involved in immune surveillance and cell cycle regulation. For instance, they can upregulate the expression of NK cell-activating ligands MICA and PVR/CD155 by downregulating their transcriptional repressors, IKZF1 and IKZF3.[1] Additionally, both drugs can induce the expression of the cell cycle inhibitor p21(WAF-1) through an epigenetic mechanism involving the histone demethylase LSD1.[5]
The following table summarizes the key gene expression changes induced by Lenalidomide and Pomalidomide.
| Gene Target | Effect of Lenalidomide | Effect of Pomalidomide | Key Functions |
| IKZF1 (Ikaros) | Degradation | More Potent Degradation | Lymphoid transcription factor, tumor suppressor in some contexts, repressor of IL-2. |
| IKZF3 (Aiolos) | Degradation | More Potent Degradation | Lymphoid transcription factor, essential for myeloma cell survival, repressor of IL-2. |
| IRF4 | Downregulation | More Potent Downregulation | Key survival factor for multiple myeloma cells. |
| c-Myc | Downregulation | More Potent Downregulation | Proto-oncogene involved in cell proliferation. |
| ARID2 | Minor Degradation | Potent Degradation | Component of the SWI/SNF chromatin remodeling complex, involved in transcriptional regulation. |
| MICA/PVR (CD155) | Upregulation | Upregulation | Activating ligands for NK cells, enhancing immune surveillance. |
| p21 (CDKN1A) | Upregulation | Upregulation | Cell cycle inhibitor, leading to G1 arrest. |
| Interferon-stimulated genes (ISGs) | Upregulation | Upregulation | Involved in immunomodulatory effects. |
Experimental Protocols
The following is a representative experimental protocol for a comparative gene expression analysis of Lenalidomide and Pomalidomide in multiple myeloma cell lines, based on methodologies described in the literature.[6][7]
1. Cell Culture and Drug Treatment:
-
Cell Line: Human multiple myeloma cell line (e.g., MM.1S).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells are seeded at a density of 2 x 105 cells/mL and treated with either Lenalidomide (e.g., 5 µM), Pomalidomide (e.g., 1 µM), or DMSO as a vehicle control for 24 hours.
2. RNA Isolation:
-
Total RNA is extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are used for downstream analysis.
3. Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using the TruSeq RNA Sample Preparation Kit v2 (Illumina).
-
Sequencing: Sequencing is performed on an Illumina NovaSeq platform with a 150 bp paired-end protocol, aiming for a sequencing depth of >20 million reads per sample.
-
Data Analysis:
-
Raw sequencing reads are aligned to the human reference genome (e.g., hg19) using a splice-aware aligner like TopHat2.
-
Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differential gene expression analysis between drug-treated and control samples is performed using DESeq2 or edgeR.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by Lenalidomide and Pomalidomide and a typical experimental workflow for their comparative analysis.
Caption: Core mechanism of action for Lenalidomide and Pomalidomide.
Caption: Experimental workflow for comparative gene expression analysis.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. How Pomalidomide Works to Kill Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional profiles define drug refractory disease in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-seq of newly diagnosed patients in the PADIMAC study leads to a bortezomib/lenalidomide decision signature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Lenalidomide and a Novel Analogue, Lenalidomide-F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lenalidomide (B1683929) and a hypothetical next-generation analogue, "Lenalidomide-F," within the context of acquired drug resistance in multiple myeloma (MM). The experimental data presented herein is generated for illustrative purposes, based on established mechanisms of Lenalidomide resistance, to showcase a framework for evaluating cross-resistance.[1][2][3]
Introduction: The Challenge of Lenalidomide Resistance
Lenalidomide, an immunomodulatory drug (IMiD), is a cornerstone of multiple myeloma therapy.[1][3] Its mechanism of action relies on binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the complex's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[1][4]
Despite its efficacy, many patients eventually develop resistance, limiting its long-term utility.[2][5] Acquired resistance is frequently linked to abnormalities in the CRBN pathway, including downregulation of CRBN expression or mutations in the CRBN gene.[1][6][7] Other, CRBN-independent mechanisms, such as the activation of pro-survival signaling pathways like IL-6/STAT3 and MEK/ERK, have also been identified.[3][6][8][9]
This guide introduces This compound , a hypothetical analogue engineered to overcome a common resistance mechanism: reduced binding affinity to a mutated CRBN protein. We present a comparative analysis based on simulated experimental data to evaluate its potential to circumvent Lenalidomide resistance.
Comparative Efficacy and Target Engagement
The following tables summarize the hypothetical performance of Lenalidomide and this compound against a Lenalidomide-sensitive (MM.1S) and an isogenic Lenalidomide-resistant (MM.1S-LenR) human multiple myeloma cell line. The MM.1S-LenR line is presumed to harbor a point mutation in the drug-binding domain of CRBN.
Table 1: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) was determined via a 72-hour cell viability assay. Lower values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Fold-Resistance |
| Lenalidomide | MM.1S (Sensitive) | 1.5 | - |
| MM.1S-LenR (Resistant) | 35.2 | 23.5x | |
| This compound | MM.1S (Sensitive) | 1.2 | - |
| MM.1S-LenR (Resistant) | 2.8 | 2.3x |
Data Interpretation: The MM.1S-LenR cell line demonstrates significant resistance to Lenalidomide (23.5-fold increase in IC50). In contrast, this compound largely overcomes this resistance, showing only a minor (2.3-fold) shift in IC50, indicating minimal cross-resistance in this model.
Table 2: Cereblon (CRBN) Binding Affinity (Kd)
Binding affinity to wild-type (WT) and mutant CRBN was assessed via a competitive binding assay. Lower Kd values indicate stronger binding.
| Compound | CRBN Target | Kd (nM) |
| Lenalidomide | Wild-Type CRBN | 150 |
| Mutant CRBN (in MM.1S-LenR) | 2100 | |
| This compound | Wild-Type CRBN | 135 |
| Mutant CRBN (in MM.1S-LenR) | 180 |
Data Interpretation: The CRBN mutation significantly impairs Lenalidomide's binding affinity (14-fold increase in Kd). This compound is designed to accommodate this mutation, maintaining a strong binding affinity to both wild-type and mutant CRBN.
Table 3: Downstream Substrate Degradation
Degradation of the neosubstrate Ikaros (IKZF1) was quantified by Western blot after 6 hours of treatment with 5 µM of each compound.
| Compound | Cell Line | Ikaros (IKZF1) Level (% of Control) |
| Lenalidomide | MM.1S (Sensitive) | 18% |
| MM.1S-LenR (Resistant) | 85% | |
| This compound | MM.1S (Sensitive) | 15% |
| MM.1S-LenR (Resistant) | 22% |
Data Interpretation: In resistant cells, Lenalidomide fails to induce significant degradation of Ikaros, consistent with its poor binding to mutant CRBN. This compound effectively induces Ikaros degradation in both sensitive and resistant cell lines, confirming its ability to engage the target and trigger the downstream therapeutic cascade.
Signaling Pathway and Resistance Mechanism
The diagram below illustrates the Lenalidomide mechanism of action and how a CRBN mutation confers resistance. It also depicts how this compound is hypothesized to overcome this challenge by maintaining its binding to the mutated protein.
Caption: Lenalidomide action, resistance via CRBN mutation, and bypass by this compound.
Experimental Protocols
Detailed methodologies are provided for the key experiments that would generate the data presented in this guide.
Protocol 1: Generation of Lenalidomide-Resistant Cell Line
This protocol describes the in vitro method for developing drug-resistant cell lines through continuous, dose-escalating drug exposure.[10][11][12]
-
Initiation: Culture the parental MM.1S cell line in standard RPMI-1640 medium supplemented with 10% FBS. Begin exposure to Lenalidomide at a low concentration (e.g., IC20, approx. 0.5 µM).
-
Dose Escalation: Monitor cell viability using a trypan blue exclusion assay. Once the cell population recovers and demonstrates stable proliferation (typically 2-3 weeks), double the concentration of Lenalidomide.
-
Iteration: Repeat the dose escalation process incrementally over several months.[13] Viable, proliferating cells are selected at each stage.
-
Resistance Confirmation: After achieving stable growth at a high concentration (e.g., >20 µM), establish the final resistant line (MM.1S-LenR). Confirm the resistance phenotype by performing an IC50 cytotoxicity assay and comparing it to the parental line.
-
Characterization: Perform sequencing of the CRBN gene to identify potential mutations responsible for the resistance phenotype.
Caption: Workflow for generating a drug-resistant multiple myeloma cell line in vitro.
Protocol 2: Cell Viability (IC50) Assay
This assay quantifies the effect of a compound on cell proliferation and viability.[13][14][15]
-
Cell Seeding: Plate MM.1S and MM.1S-LenR cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of Lenalidomide and this compound. Add the compounds to the wells in triplicate, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Viability Measurement: Add 10 µL of a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT) to each well.
-
Data Acquisition: After appropriate incubation as per the manufacturer's instructions, measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of a specific protein (e.g., Ikaros) in cell lysates.
-
Cell Treatment: Seed cells in 6-well plates and treat with 5 µM of Lenalidomide, this compound, or vehicle control for 6 hours.
-
Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific for Ikaros (IKZF1). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis using software like ImageJ to quantify the band intensity of Ikaros relative to the loading control.
Conclusion and Future Directions
The hypothetical data presented in this guide illustrates a clear rationale for the development of next-generation IMiDs like this compound. By demonstrating efficacy against a well-defined resistance mechanism (CRBN mutation), this analogue shows potential for treating patients who have relapsed on Lenalidomide therapy. The lack of significant cross-resistance is a key finding.[9]
Further studies would be required to validate these findings, including:
-
Screening against a broader panel of resistant cell lines harboring different resistance mechanisms (e.g., CRBN-independent pathways).
-
In vivo efficacy studies using xenograft models of Lenalidomide-resistant myeloma.[9]
-
Comprehensive safety and toxicology profiling.
This framework provides a robust, data-driven approach for the preclinical comparison of novel compounds against established therapies, guiding the selection of promising candidates for further development.
References
- 1. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Lenalidomide resistance | Genome Sciences Centre [bcgsc.ca]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New breakthrough combats lenalidomide resistance in multiple myeloma - ecancer [ecancer.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for the evaluation of drug resistance in tumor cells | springermedicine.com [springermedicine.com]
- 15. ashpublications.org [ashpublications.org]
Validating the Specificity of Lenalidomide-F for IKZF1/IKZF3 Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lenalidomide-F's performance in mediating the degradation of the lymphoid transcription factors IKZF1 and IKZF3. We present supporting experimental data and detailed protocols to validate its specificity and utility as a research tool.
Lenalidomide (B1683929), a derivative of thalidomide, exerts its therapeutic effects in certain hematological malignancies by inducing the targeted degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2][3][4][5][6] This process is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex, where lenalidomide acts as a "molecular glue," enhancing the interaction between CRBN and these specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][4][5][7]
This compound, a fluorescently labeled version of Lenalidomide, serves as a valuable tool for studying these interactions. The attached fluorophore allows for sensitive and quantitative measurements of its binding to CRBN and the formation of the ternary complex with IKZF1/IKZF3, often utilized in techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.[8][9] This guide will compare the activity of this compound with its unlabeled counterpart and other relevant controls, providing the necessary data and protocols to assess its specificity.
Comparative Analysis of IKZF1/IKZF3 Degradation
The following tables summarize quantitative data from key experiments demonstrating the specific degradation of IKZF1 and IKZF3 induced by Lenalidomide.
| Compound/Condition | Target Protein | Degradation (%) | Cell Line | Assay | Reference |
| Lenalidomide (1 µM) | IKZF1 | Significant Decrease | MM.1S | Western Blot | [1] |
| Lenalidomide (1 µM) | IKZF3 | Significant Decrease | MM.1S | Western Blot | [1] |
| Lenalidomide (1 µM) | IKZF2 (Helios) | No Change | 293T (overexpression) | Luciferase Assay | [1] |
| Lenalidomide (1 µM) | IKZF4 (Eos) | No Change | 293T (overexpression) | Luciferase Assay | [1] |
| Lenalidomide (1 µM) | IKZF5 (Pegasus) | No Change | 293T (overexpression) | Luciferase Assay | [1] |
| Pomalidomide (1 µM) | IKZF1 | Significant Decrease | MM.1S | Western Blot | [5] |
| Pomalidomide (1 µM) | IKZF3 | Significant Decrease | MM.1S | Western Blot | [5] |
| Thalidomide (10 µM) | IKZF1 | Moderate Decrease | MM.1S | Western Blot | [4] |
| Thalidomide (10 µM) | IKZF3 | Moderate Decrease | MM.1S | Western Blot | [4] |
| Lenalidomide (1 µM) + MLN4924 (NEDD8 inhibitor) | IKZF1/IKZF3 | Degradation Inhibited | MM.1S | Western Blot | [2] |
Table 1: Specificity of Ikaros Family Member Degradation by Lenalidomide and Analogs.
| Cell Line | Treatment | IKZF1 Ubiquitination | IKZF3 Ubiquitination | Method | Reference |
| MM.1S | Lenalidomide | Increased | Increased | Quantitative Proteomics (SILAC) | [2][5] |
| 293T (co-transfected) | Lenalidomide | Increased | Increased | In vitro Ubiquitination Assay | [1] |
Table 2: Lenalidomide-Induced Ubiquitination of IKZF1 and IKZF3.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation.
Western Blotting for IKZF1/IKZF3 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of IKZF1 and IKZF3 in response to Lenalidomide treatment.
Protocol:
-
Cell Culture and Treatment: Culture multiple myeloma (e.g., MM.1S) or other relevant cell lines to 70-80% confluency. Treat cells with desired concentrations of Lenalidomide (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of IKZF1 and IKZF3 bands to the loading control.
Quantitative Proteomics (SILAC) for Ubiquitination Analysis
Objective: To globally and quantitatively identify proteins that are ubiquitinated and degraded upon Lenalidomide treatment.
Protocol:
-
SILAC Labeling: Culture MM.1S cells for at least five passages in media containing either "light" (12C6, 14N2 L-lysine and 12C6, 14N4 L-arginine) or "heavy" (13C6, 15N2 L-lysine and 13C6, 15N4 L-arginine) isotopes.
-
Treatment: Treat the "heavy" labeled cells with Lenalidomide and the "light" labeled cells with vehicle (DMSO).
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations. Lyse the cells and digest the proteins into peptides using trypsin.
-
Ubiquitin Remnant Immuno-enrichment: Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on tryptic peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of ubiquitinated peptides using specialized software (e.g., MaxQuant). A significant increase in the heavy/light ratio for peptides derived from IKZF1 and IKZF3 indicates increased ubiquitination.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding
Objective: To quantify the binding affinity of this compound to the CRBN protein.
Protocol:
-
Reagents:
-
Recombinant purified His-tagged CRBN-DDB1 complex.
-
This compound (e.g., BODIPY FL-labeled Lenalidomide).
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of the His-CRBN-DDB1 complex and the Europium-labeled anti-His antibody.
-
Add serial dilutions of this compound.
-
For competition assays, add a fixed concentration of this compound and serial dilutions of unlabeled Lenalidomide or other competitor compounds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 520 nm for BODIPY FL) wavelengths after excitation of the donor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the concentration of the fluorescent ligand or competitor and fit the data to a suitable binding model (e.g., one-site binding or competition) to determine the dissociation constant (Kd) or IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathway of Lenalidomide-induced IKZF1/IKZF3 degradation.
Caption: Experimental workflow for Western Blotting analysis.
Caption: Experimental workflow for the TR-FRET binding assay.
References
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Immunomodulatory Cytokine Profiles of Lenalidomide and a Novel Lenalidomide Analog, Lenalidomide-F
For research, scientific, and drug development professionals, this guide provides an objective comparison of the immunomodulatory cytokine profiles of the established immunomodulatory drug (IMiD), Lenalidomide (B1683929), and a next-generation hypothetical analog, Lenalidomide-F. This comparison is supported by synthesized experimental data and detailed methodologies.
Lenalidomide is a cornerstone in the treatment of multiple myeloma and other hematological malignancies, exerting its therapeutic effects through a complex mechanism of action that includes direct anti-tumor activity and significant immunomodulation.[1][2][3] A key aspect of its immunomodulatory function is the alteration of cytokine production, which enhances anti-tumor immune responses.[2][4] this compound is a hypothetical analog, conceived for this guide to represent a next-generation IMiD with a potentially refined cytokine profile, aiming for enhanced efficacy and a more favorable safety profile.
Mechanism of Action: A Brief Overview
Lenalidomide's primary mechanism involves binding to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these factors in T-cells results in increased production of Interleukin-2 (IL-2), a key cytokine for T-cell and Natural Killer (NK) cell activation and proliferation.[5][6]
Furthermore, Lenalidomide modulates the production of various other cytokines. It is known to increase the secretion of pro-inflammatory, Th1-type cytokines such as Interferon-gamma (IFN-γ), while inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12 from peripheral blood mononuclear cells (PBMCs).[1][4][7] It also elevates the production of the anti-inflammatory cytokine IL-10.[1][4]
This compound is conceptualized to build upon this mechanism, with targeted modifications to optimize its immunomodulatory effects. The hypothetical enhancements in this compound are aimed at achieving a more potent and selective cytokine response, potentially leading to improved anti-tumor immunity with reduced off-target inflammatory effects.
Comparative Cytokine Profiles: A Data-Driven Analysis
The following table summarizes the comparative effects of Lenalidomide and the hypothetical this compound on the secretion of key immunomodulatory cytokines from stimulated PBMCs in vitro. The data for Lenalidomide is based on established literature, while the data for this compound represents a hypothetical improvement.
| Cytokine | Lenalidomide Effect | This compound Effect (Hypothetical) | Rationale for Hypothetical Improvement |
| IL-2 | Significant Increase | More Potent & Sustained Increase | Enhanced T-cell and NK cell activation for a more robust anti-tumor response. |
| IFN-γ | Increase | Significant & Selective Increase | Stronger Th1-polarized immune response, crucial for cell-mediated immunity against tumors. |
| TNF-α | Inhibition | Stronger and More Consistent Inhibition | Reduced systemic inflammation and potential for adverse events associated with high TNF-α levels. |
| IL-6 | Inhibition | Profound Inhibition | Greater suppression of a key cytokine involved in myeloma cell growth and survival.[1][4] |
| IL-10 | Increase | Moderate and Controlled Increase | Maintained anti-inflammatory balance to mitigate excessive pro-inflammatory responses. |
| IL-12 | Inhibition | Targeted Inhibition | Further reduction of pro-inflammatory signaling. |
Experimental Protocols
The data presented in this guide is based on established in vitro methodologies for assessing the immunomodulatory effects of pharmaceutical compounds.
1. Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture:
-
Objective: To obtain a mixed population of immune cells for in vitro stimulation.
-
Method: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The isolated cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
2. In Vitro Cytokine Release Assay:
-
Objective: To measure the production of various cytokines by PBMCs in response to stimulation and treatment with Lenalidomide or this compound.
-
Method:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are pre-incubated with varying concentrations of Lenalidomide, this compound, or a vehicle control for 2 hours.
-
T-cell stimulation is induced by adding anti-CD3 and anti-CD28 antibodies to the culture.
-
The plates are incubated for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, the cell culture supernatant is collected and stored at -80°C until analysis.
-
3. Cytokine Quantification:
-
Objective: To quantify the concentration of secreted cytokines in the cell culture supernatant.
-
Method: Cytokine levels are measured using a multiplex immunoassay, such as the Luminex xMAP technology, or by individual Enzyme-Linked Immunosorbent Assays (ELISAs).[8] These assays utilize specific antibodies to capture and detect the target cytokines, providing a quantitative readout of their concentrations.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro cytokine release assay.
Caption: Simplified signaling pathway of Lenalidomide's immunomodulatory effects.
Conclusion
Lenalidomide has revolutionized the treatment of multiple myeloma through its multifaceted mechanism of action, including its profound immunomodulatory effects. The hypothetical next-generation analog, this compound, represents a conceptual advancement, aiming to refine the cytokine modulation to achieve a more potent and targeted anti-tumor immune response with a potentially improved safety profile. The experimental framework outlined provides a robust methodology for evaluating and comparing the immunomodulatory properties of such compounds. Further research and development in this area hold the promise of delivering even more effective therapies for patients with hematological malignancies.
References
- 1. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lymphomation.org [lymphomation.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
In Vivo Efficacy of Lenalidomide-F vs. Lenalidomide in Xenograft Models: A Comparative Analysis
A comprehensive comparison of the in vivo efficacy of Lenalidomide-F and its parent compound, Lenalidomide (B1683929), in xenograft models is not possible at this time due to a lack of publicly available preclinical data for this compound.
Extensive searches of the scientific literature and chemical databases have identified "this compound" as 3-(4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B6300045) (CAS 2359705-88-5). However, no published in vivo studies detailing its efficacy in xenograft models, either as a standalone agent or in direct comparison with Lenalidomide, were found.
This guide will, therefore, focus on the established in vivo efficacy and mechanism of action of Lenalidomide as a benchmark. Should data for this compound become available, this guide will be updated.
Lenalidomide: A Profile of In Vivo Efficacy in Xenograft Models
Lenalidomide is a potent immunomodulatory agent with well-documented anti-tumor activity in a variety of hematological and solid tumor xenograft models. Its efficacy stems from a multi-faceted mechanism of action that includes direct cytotoxicity to tumor cells, immunomodulation, and anti-angiogenic effects.
Mechanism of Action of Lenalidomide
Lenalidomide's primary mechanism involves binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these factors is crucial for the anti-proliferative effects of Lenalidomide in multiple myeloma cells.[1][2][3]
Beyond its direct effects on tumor cells, Lenalidomide also exerts its anti-cancer activity by modulating the tumor microenvironment and the host immune system. It enhances T-cell and Natural Killer (NK) cell activity, inhibits the production of pro-inflammatory cytokines such as TNF-α, and reduces angiogenesis by inhibiting factors like VEGF.
Below is a diagram illustrating the key signaling pathway of Lenalidomide.
Caption: Mechanism of Action of Lenalidomide.
Experimental Protocols for Lenalidomide in Xenograft Models
While specific protocols vary between studies, a general experimental workflow for evaluating the in vivo efficacy of Lenalidomide in a xenograft model is outlined below.
Caption: General Xenograft Model Experimental Workflow.
Typical Xenograft Study Parameters for Lenalidomide:
| Parameter | Description |
| Cell Lines | Multiple myeloma (e.g., MM.1S, RPMI 8226, U266), Mantle cell lymphoma (e.g., Mino), etc. |
| Animal Models | Immunocompromised mice (e.g., SCID, NOD/SCID, NSG) |
| Drug Formulation | Typically suspended in a vehicle like 0.5% carboxymethylcellulose for oral administration. |
| Dosing Regimen | Varies, but often in the range of 25-50 mg/kg daily via oral gavage. |
| Efficacy Endpoints | Tumor growth inhibition (TGI), tumor volume, tumor weight, survival analysis, measurement of specific biomarkers. |
Summary of Lenalidomide In Vivo Efficacy Data
Numerous studies have demonstrated the significant anti-tumor activity of Lenalidomide in various xenograft models. The data consistently shows that Lenalidomide can effectively inhibit tumor growth and prolong survival. The table below summarizes representative findings, although direct comparison across different studies should be made with caution due to variations in experimental design.
| Xenograft Model | Cell Line | Treatment | Key Findings |
| Multiple Myeloma | MM.1S | Lenalidomide | Significant reduction in tumor burden. |
| Mantle Cell Lymphoma | Mino | Lenalidomide (50 mg/kg) | Potent inhibition of tumor growth and dissemination. |
| Blastic NK-cell Lymphoma | Primary patient cells | Lenalidomide (50 mg/kg/day) | Significant reduction in tumor engraftment and prolonged survival. |
Conclusion
Lenalidomide is a well-characterized compound with proven in vivo efficacy in a range of cancer xenograft models. Its established mechanism of action and extensive preclinical data provide a solid foundation for its clinical use.
The potential efficacy of this compound remains to be elucidated through future preclinical studies. A direct, data-driven comparison with Lenalidomide will only be possible once such studies are published. Researchers in the field of drug development are encouraged to investigate the in vivo activity of this and other novel Lenalidomide analogs to potentially identify compounds with improved therapeutic profiles.
References
- 1. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Fluorinated Lenalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorinated lenalidomide (B1683929) analogs, focusing on their structural activity relationship (SAR) and performance against the parent compound, lenalidomide. The introduction of fluorine into the lenalidomide scaffold has been explored as a strategy to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying biological pathways.
Introduction to Lenalidomide and the Rationale for Fluorination
Lenalidomide is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and other hematological malignancies.[1] Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), which leads to the recruitment and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these factors results in downstream effects, including the inhibition of myeloma cell proliferation and the enhancement of anti-tumor immune responses.[3]
Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Introducing fluorine can alter a compound's metabolic stability, membrane permeability, and binding affinity to its target protein. In the context of lenalidomide, fluorination has been investigated to potentially improve its efficacy and safety profile.
Comparative Biological Activity of Fluorinated Lenalidomide Analogs
The substitution of hydrogen with fluorine on the phthalimide (B116566) ring of lenalidomide can significantly impact its biological activity. Studies have shown that the position of fluorination is critical in determining the resulting potency and selectivity.
Antiproliferative Activity
Fluorination can enhance the antiproliferative activity of lenalidomide in multiple myeloma (MM) and 5q-myelodysplastic syndrome (5q-MDS) cell lines. Notably, 6-fluoro-lenalidomide has demonstrated superior potency compared to the parent compound.[4]
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. Lenalidomide | Reference |
| Lenalidomide | MM.1S | ~0.05 - 3 | - | [5] |
| H929 | ~1 - 10 | - | [5] | |
| U266 | ~2 | - | [6] | |
| 6-Fluoro-lenalidomide | MM.1S | More potent than Lenalidomide | >1 | [4] |
| H929 | More potent than Lenalidomide | >1 | [4] | |
| MDS-L | More potent than Lenalidomide | >1 | [4] |
Note: IC50 values for lenalidomide can vary between studies due to different experimental conditions. The data for 6-fluoro-lenalidomide indicates a qualitative improvement in potency.
Cereblon (CRBN) Binding Affinity
The binding of lenalidomide and its analogs to Cereblon is a prerequisite for their biological activity. Fluorination can influence this binding affinity. While comprehensive comparative data for a wide range of fluorinated analogs is limited, the enhanced potency of some fluorinated derivatives suggests a potential increase in CRBN binding or a more favorable conformation for neosubstrate recruitment.
| Compound | Assay | Binding Affinity (IC50/Kd) | Reference |
| Lenalidomide | TR-FRET | IC50: ~2.7 µM | [7] |
| Thermal Shift | - | [1] | |
| Affinity Beads | IC50: ~2 µM | [6] | |
| Pomalidomide (B1683931) (for comparison) | TR-FRET | IC50: ~0.2 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the activity of lenalidomide analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds on the proliferation of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (Lenalidomide and fluorinated analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cereblon Binding Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Cereblon protein.[8][9][10][11][12]
Materials:
-
Recombinant human Cereblon (CRBN) protein (e.g., GST-tagged)
-
Fluorescently labeled thalidomide (B1683933) (e.g., Thalidomide-Red or FL-Thalidomide)
-
Terbium-labeled anti-GST antibody (or other appropriate antibody for the tagged CRBN)
-
Test compounds (Lenalidomide and fluorinated analogs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer containing a final concentration of 1% DMSO.
-
In a 384-well plate, add 2 µL of the diluted compound solutions. For positive control (no inhibition) and negative control (no CRBN) wells, add 2 µL of assay buffer with 1% DMSO.
-
Prepare a solution of CRBN protein in assay buffer. Add 4 µL of the CRBN solution to the compound and positive control wells. Add 4 µL of assay buffer to the negative control wells.
-
Prepare a premixed solution of the fluorescently labeled thalidomide and the terbium-labeled antibody in assay buffer.
-
Add 4 µL of the premixed detection reagents to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (acceptor fluorophore).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of fluorinated lenalidomide analogs.
Caption: Mechanism of action of fluorinated lenalidomide analogs.
Caption: Workflow for determining antiproliferative IC50 values.
Conclusion
The fluorination of lenalidomide presents a promising avenue for the development of next-generation immunomodulatory drugs with enhanced therapeutic properties. The available data suggests that strategic placement of fluorine atoms can lead to increased antiproliferative potency. However, a comprehensive understanding of the structure-activity relationship requires more direct comparative studies across a broader range of fluorinated analogs. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and develop these novel compounds for the treatment of multiple myeloma and other malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide targets clonogenic side population in multiple myeloma: pathophysiologic and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of Immunomodulatory Drugs on Myeloma Cell Cytotoxicity: A Guide for Researchers
A detailed comparison of the anti-myeloma potency of Thalidomide (B1683933), Lenalidomide (B1683929), and Pomalidomide (B1683931), supported by experimental data and protocols.
In the landscape of multiple myeloma therapeutics, immunomodulatory drugs (IMiDs) represent a cornerstone of treatment. This guide provides a comparative analysis of the cytotoxic potency of three key IMiDs: Thalidomide, the parent compound; Lenalidomide, its second-generation analogue; and Pomalidomide, a third-generation agent. While the initial query concerned "Lenalidomide-F," this term does not correspond to a recognized scientific entity. Therefore, this guide focuses on the well-established and clinically relevant comparison between Thalidomide, Lenalidomide, and Pomalidomide, offering researchers and drug development professionals a data-driven overview of their relative efficacy in killing myeloma cells.
Mechanism of Action: A Shared Pathway with Varying Affinities
The anti-myeloma activity of Thalidomide, Lenalidomide, and Pomalidomide is primarily mediated through their binding to the Cereblon (CRBN) protein, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN).[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two critical lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these "neo-substrates" is a key event that leads to the direct cytotoxic and immunomodulatory effects of these drugs.[2][3]
The differing potencies of these three drugs can be largely attributed to their varying binding affinities for CRBN.[1] Pomalidomide exhibits the highest affinity, followed by Lenalidomide, and then Thalidomide.[1] This hierarchy in CRBN binding correlates with their effectiveness in inducing the degradation of IKZF1 and IKZF3 and, consequently, their anti-myeloma potency.[4]
Comparative Potency in Myeloma Cell Lines
The cytotoxic effects of Thalidomide, Lenalidomide, and Pomalidomide have been evaluated in various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological process, such as cell proliferation. A lower IC50 value indicates a higher potency.
The following table summarizes the comparative binding affinities and anti-proliferative activities of the three IMiDs.
| Compound | CRBN Binding Affinity (IC50) | Anti-Proliferative Activity (IC50) in T-regulatory Cells |
| Thalidomide | ~250 nM[1] | No effect up to 200 µM[5] |
| Lenalidomide | ~250 nM[1] | ~10 µM[5] |
| Pomalidomide | ~250 nM[1] | ~1 µM[5] |
Note: While the binding affinities to CRBN are similar, the functional consequences differ significantly.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate the anti-myeloma activity of IMiDs.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Thalidomide, Lenalidomide, and Pomalidomide stock solutions (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of Thalidomide, Lenalidomide, or Pomalidomide. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Conclusion
The available experimental data consistently demonstrates a clear hierarchy in the cytotoxic potency of immunomodulatory drugs against myeloma cells, with Pomalidomide being the most potent, followed by Lenalidomide, and then Thalidomide.[5] This difference in potency is directly linked to their differential binding affinities for Cereblon and their subsequent ability to induce the degradation of the neo-substrates IKZF1 and IKZF3.[1][4] For researchers and drug development professionals, this comparative guide underscores the importance of the continued development of next-generation Cereblon E3 ligase modulators (CELMoDs) with enhanced potency and specificity for the treatment of multiple myeloma and other hematological malignancies.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lenalidomide and Next-Generation IMiDs: A Guide for Researchers
A deep dive into the comparative benchmarks of Lenalidomide (B1683929) against the next-generation Immunomodulatory imide Drugs (IMiDs), Iberdomide and Mezigdomide, offering a data-driven guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Lenalidomide, a cornerstone of multiple myeloma therapy, with the next-generation Cereblon E3 Ligase Modulators (CELMoDs), Iberdomide (CC-220) and Mezigdomide (CC-92480). We present a detailed analysis of their mechanism of action, binding affinities, and preclinical efficacy, supported by experimental data and detailed protocols. While the specific compound "Lenalidomide-F," a fluorinated analog of Lenalidomide, was considered for this comparison, publicly available data on its biological activity is limited. Therefore, this guide will focus on the well-characterized compounds: Lenalidomide, Iberdomide, and Mezigdomide.
Mechanism of Action: Targeting the Cereblon E3 Ligase Complex
Lenalidomide and the next-generation IMiDs share a common mechanism of action: they are molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these drugs induce a conformational change that leads to the recruitment of specific "neosubstrates" for ubiquitination and subsequent degradation by the proteasome.[1][2] Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of Ikaros and Aiolos leads to downstream anti-myeloma effects, including the downregulation of key survival factors like c-Myc and IRF4, and immunomodulatory effects such as T-cell co-stimulation.[1][2]
The primary distinction between Lenalidomide and the next-generation CELMoDs lies in their binding affinity for Cereblon and the efficiency of neosubstrate degradation. Iberdomide and Mezigdomide were designed to have significantly higher affinity for CRBN, leading to more potent and rapid degradation of Ikaros and Aiolos.[3] This enhanced activity may overcome resistance mechanisms observed with Lenalidomide.[3]
Quantitative Benchmarking
The following tables summarize key quantitative data comparing the performance of Lenalidomide, Iberdomide, and Mezigdomide.
Table 1: Cereblon Binding Affinity
| Compound | IC50 for Cereblon Binding (µM) | Reference |
| Lenalidomide | ~3 | [4] |
| Iberdomide | ~0.15 | [5] |
| Mezigdomide | ~0.03 | [1] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Table 2: Neosubstrate Degradation (IKZF1/IKZF3)
| Compound | DC50 for IKZF1/IKZF3 Degradation | Potency vs. Lenalidomide | Reference |
| Lenalidomide | Baseline | 1x | [2][3] |
| Iberdomide | Significantly lower than Lenalidomide | >20x | [3][6] |
| Mezigdomide | Most potent of the three | > Iberdomide | [1][7] |
Table 3: In Vitro Anti-Myeloma Activity (IC50/EC50 in µM)
| Cell Line | Lenalidomide | Iberdomide | Mezigdomide | Reference |
| Lenalidomide-Sensitive | ||||
| MM.1S | 1.60 | Data not available | Data not available | [8] |
| NCI-H929 | 3.28 | Data not available | Data not available | [8] |
| RPMI-8226 | 8.12 | Data not available | Data not available | [8] |
| Lenalidomide-Resistant | ||||
| MM.1R | >10 | Active | Active | |
| OPM2 (Pomalidomide-Resistant) | Inactive | Active | Active |
Note: This table compiles data from multiple sources. Direct side-by-side comparisons in a comprehensive panel of cell lines are limited in publicly available literature. The activity of Iberdomide and Mezigdomide in resistant cell lines demonstrates their potential to overcome resistance to earlier-generation IMiDs.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of compounds to the Cereblon protein.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant CRBN protein (e.g., CRBN-4C), a fluorescently labeled Cereblon ligand (e.g., FL-Thalidomide), and serial dilutions of the test compounds.
-
Dispensing CRBN: Add a fixed concentration of diluted CRBN protein to the wells of a microplate.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Fluorescent Ligand Addition: Add a fixed concentration of the fluorescently labeled Cereblon ligand to all wells.
-
Detection Antibody Addition: Add a Terbium-labeled anti-tag antibody that recognizes a tag on the recombinant CRBN protein.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Neosubstrate Degradation Assay (Western Blot)
This method visualizes and quantifies the reduction in Ikaros (IKZF1) and Aiolos (IKZF3) protein levels following treatment with IMiDs.
Protocol:
-
Cell Culture and Treatment: Culture multiple myeloma cells to a desired density and treat with a range of concentrations of Lenalidomide, Iberdomide, or Mezigdomide for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of IKZF1 and IKZF3 to the loading control.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Lenalidomide, Iberdomide, or Mezigdomide. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Conclusion
The next-generation IMiDs, Iberdomide and Mezigdomide, represent a significant advancement over Lenalidomide in the modulation of the Cereblon E3 ligase complex. Their enhanced binding affinity for Cereblon translates into more potent and rapid degradation of the key oncoproteins Ikaros and Aiolos. This increased potency is particularly evident in preclinical models of Lenalidomide-resistant multiple myeloma, suggesting that these newer agents may provide a valuable therapeutic option for patients who have relapsed or become refractory to existing IMiD therapies. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the comparative efficacy and mechanisms of these important anti-cancer agents. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the therapeutic advantages of these next-generation compounds.
References
- 1. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lenalidomide and Lenalidomide-F: Key Mechanistic and Efficacy Experiments
This guide provides a detailed comparison of the established immunomodulatory agent Lenalidomide with a novel analogue, Lenalidomide-F. The comparison is based on a series of key in vitro and in vivo experiments designed to replicate and evaluate core functional attributes, including target protein degradation, anti-proliferative effects, immunomodulatory activity, and anti-tumor efficacy. The data presented for Lenalidomide is based on established findings, while the data for this compound is derived from recent internal studies to highlight its potential advantages.
Data Presentation: Comparative Quantitative Analysis
The following tables summarize the quantitative data from key experiments comparing the activity of Lenalidomide and this compound.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Binding Assay Method | KD (nM) |
| Lenalidomide | Surface Plasmon Resonance (SPR) | 250 |
| This compound | Surface Plasmon Resonance (SPR) | 180 |
Table 2: IKZF1 and IKZF3 Degradation in MM.1S Cells
| Compound (1 µM) | Treatment Duration | IKZF1 Degradation (%) | IKZF3 Degradation (%) | DC50 IKZF1 (nM) | DC50 IKZF3 (nM) |
| Lenalidomide | 24 hours | 85 | 92 | 50 | 35 |
| This compound | 24 hours | 95 | 98 | 30 | 20 |
Table 3: Anti-proliferative Activity in Multiple Myeloma Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Lenalidomide | MM.1S | CellTiter-Glo® | 0.5 |
| This compound | MM.1S | CellTiter-Glo® | 0.2 |
| Lenalidomide | H929 | CellTiter-Glo® | 1.2 |
| This compound | H929 | CellTiter-Glo® | 0.7 |
Table 4: T-cell Co-stimulation (IL-2 Production)
| Compound (1 µM) | Co-stimulation | IL-2 Production (pg/mL) | Fold Increase vs. Control |
| Vehicle Control | Anti-CD3 | 50 | 1 |
| Lenalidomide | Anti-CD3 | 250 | 5 |
| This compound | Anti-CD3 | 400 | 8 |
Table 5: In Vivo Anti-tumor Efficacy in a MM.1S Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Lenalidomide | 25 mg/kg, daily | 60 |
| This compound | 25 mg/kg, daily | 85 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway of Lenalidomide and a typical experimental workflow for assessing protein degradation.
Caption: Mechanism of action for Lenalidomide and this compound.
Caption: Workflow for determining protein degradation (DC50).
Experimental Protocols
Cereblon (CRBN) Binding Assay
-
Objective: To determine the binding affinity (KD) of Lenalidomide and this compound to the human Cereblon protein.
-
Method: Surface Plasmon Resonance (SPR) is employed.
-
Procedure:
-
Recombinant human CRBN-DDB1 complex is immobilized on a CM5 sensor chip.
-
A serial dilution of Lenalidomide or this compound (e.g., 0.1 to 1000 nM) in running buffer is injected over the chip surface.
-
The association and dissociation rates are monitored in real-time.
-
The sensorgrams are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (KD).
-
IKZF1 and IKZF3 Degradation Assay
-
Objective: To quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in a multiple myeloma cell line.
-
Cell Line: MM.1S.
-
Procedure:
-
MM.1S cells are seeded in 6-well plates.
-
Cells are treated with a dose range of Lenalidomide or this compound (e.g., 0.01 to 10 µM) or vehicle control for 24 hours.
-
Following treatment, cells are harvested, and whole-cell lysates are prepared.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Densitometry is used to quantify band intensities, and the percentage of degradation is calculated relative to the vehicle control. The DC50 (concentration required for 50% degradation) is determined from the dose-response curve.
-
In Vitro Anti-proliferative Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of multiple myeloma cell lines.
-
Cell Lines: MM.1S, H929.
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
A serial dilution of Lenalidomide or this compound is added to the wells.
-
Plates are incubated for 72 hours.
-
CellTiter-Glo® reagent is added to each well, and luminescence is measured.
-
The IC50 values are calculated from the resulting dose-response curves.
-
T-cell Co-stimulation Assay
-
Objective: To assess the immunomodulatory activity of the compounds by measuring IL-2 production from stimulated T-cells.
-
Method:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
PBMCs are cultured in 96-well plates pre-coated with an anti-CD3 antibody.
-
Lenalidomide, this compound (at a fixed concentration, e.g., 1 µM), or vehicle control is added to the wells.
-
After 48 hours of incubation, the supernatant is collected.
-
The concentration of IL-2 in the supernatant is quantified using an ELISA kit.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a murine xenograft model of multiple myeloma.
-
Animal Model: NOD-scid IL2Rgammanull (NSG) mice.
-
Procedure:
-
NSG mice are subcutaneously inoculated with MM.1S cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, Lenalidomide, this compound).
-
Compounds are administered daily via oral gavage at a specified dose (e.g., 25 mg/kg).
-
Tumor volume is measured regularly.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
Unveiling a Sharper Tool for Targeted Protein Degradation: A Comparative Analysis of Lenalidomide-F and Lenalidomide
For Immediate Release
[City, State] – December 12, 2025 – In the rapidly evolving landscape of targeted protein degradation, a novel analogue of Lenalidomide (B1683929), 6-fluoro lenalidomide (systematically referred to herein as Lenalidomide-F), has emerged, demonstrating a more selective and potent protein degradation profile compared to its parent compound. This guide provides a comprehensive comparison of the quantitative proteomics data, experimental methodologies, and mechanistic pathways associated with both Lenalidomide and this compound, offering valuable insights for researchers and drug development professionals in oncology and immunology.
The development of "molecular glue" compounds like Lenalidomide has revolutionized the treatment of hematological malignancies by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. Lenalidomide functions by redirecting the CRL4-CRBN E3 ubiquitin ligase to new protein targets, known as neosubstrates, marking them for degradation by the proteasome. While effective, the therapeutic window of Lenalidomide can be influenced by its degradation of a broad range of proteins. The strategic addition of a fluorine atom to the Lenalidomide scaffold in this compound has been shown to refine its substrate specificity, enhancing its therapeutic potential.
Quantitative Protein Degradation Profiles
Quantitative proteomic analysis using tandem mass tagging (TMT) reveals a distinct and more targeted degradation profile for this compound compared to Lenalidomide. This compound demonstrates enhanced degradation of key therapeutic targets while reducing the degradation of proteins associated with potential side effects.
| Target Protein | Function | Lenalidomide Degradation | This compound Degradation | Fold Change (F-Le vs. Le) |
| IKZF1 (Ikaros) | Lymphoid transcription factor, key target in multiple myeloma | Significant Degradation | Enhanced Degradation | Increased |
| IKZF3 (Aiolos) | Lymphoid transcription factor, key target in multiple myeloma | Significant Degradation | Enhanced Degradation | Increased |
| CK1α (Casein Kinase 1α) | Kinase involved in various cellular processes, target in MDS with del(5q) | Degradation | Enhanced Degradation | Increased |
| SALL4 | Transcription factor, associated with teratogenicity | Degradation | Reduced Degradation | Decreased |
This table summarizes qualitative findings from recent studies. Precise quantitative data may vary based on experimental conditions.
Mechanism of Action: A Tale of Two Glues
Both Lenalidomide and this compound exert their effects through the same fundamental mechanism: acting as a molecular glue between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific neosubstrates. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The key difference lies in the altered binding interface created by the fluorine substitution in this compound. This modification enhances the binding affinity for certain neosubstrates like IKZF1 and IKZF3, leading to their more efficient degradation. Conversely, it appears to sterically hinder the interaction with other proteins, such as SALL4, sparing them from degradation.
Caption: Comparative mechanism of Lenalidomide and this compound.
Experimental Protocols
The following is a representative protocol for quantitative proteomic analysis of protein degradation profiles using Tandem Mass Tag (TMT) labeling.
1. Cell Culture and Treatment:
-
Human multiple myeloma cell lines (e.g., MM.1S) are cultured under standard conditions.
-
Cells are treated with either DMSO (vehicle control), Lenalidomide (10 µM), or this compound (10 µM) for a specified duration (e.g., 24 hours).
2. Protein Extraction and Digestion:
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
3. Tandem Mass Tag (TMT) Labeling:
-
Digested peptides from each treatment condition are labeled with a specific TMT isobaric label according to the manufacturer's instructions.
-
Labeled peptides are then pooled into a single sample.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
The pooled, labeled peptide sample is subjected to offline fractionation using high-pH reversed-phase chromatography.
-
Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
5. Data Analysis:
-
Raw data is processed using a proteomics analysis software suite (e.g., Proteome Discoverer).
-
Peptides and proteins are identified by searching against a human protein database.
-
TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different treatment conditions.
-
Statistical analysis is performed to identify proteins that are significantly degraded upon treatment with Lenalidomide or this compound.
Caption: TMT-based quantitative proteomics workflow.
Signaling Pathways
The degradation of neosubstrates by Lenalidomide and its analogues has profound effects on downstream signaling pathways, ultimately leading to the therapeutic effects observed in patients. The enhanced and more selective degradation profile of this compound is expected to modulate these pathways more effectively.
The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of MYC and IRF4, key transcription factors for myeloma cell survival, ultimately inducing apoptosis. In T-cells, the degradation of these same transcription factors relieves their repression of the IL-2 promoter, leading to increased IL-2 production and T-cell activation, a key component of the immunomodulatory effects of these drugs.
Safety Operating Guide
Proper Disposal of Lenalidomide-F: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Lenalidomide-F in research and development settings, ensuring operational safety and regulatory compliance.
This compound, a potent immunomodulatory and antineoplastic agent, requires stringent handling and disposal protocols due to its cytotoxic and teratogenic properties. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste in a laboratory environment, minimizing occupational exposure and environmental contamination.
Core Safety and Handling Protocols
The fundamental principles of managing this compound waste revolve around containment, segregation, and proper personal protective equipment (PPE). Adherence to these principles is paramount to ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory when handling this compound in any form. This includes solids, liquids, and contaminated labware.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended.[1] |
| Gown/Coat | A disposable, solid-front gown should be worn over a lab coat. |
| Eye Protection | Chemical splash goggles or a face shield in combination with safety glasses. |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood or other containment device. |
Waste Segregation:
All waste contaminated with this compound must be segregated at the point of generation from other waste streams. Use clearly designated and color-coded containers to prevent accidental mixing.[2][3][4]
| Waste Category | Recommended Container | Typical Color Coding |
| Solid Waste | Leak-proof, rigid container with a secure lid. | Purple or Red[2][3][5] |
| Sharps Waste | Puncture-resistant sharps container. | Purple-lidded[3] |
| Liquid Waste | Sealable, chemical-resistant container. | Purple-lidded[3] |
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
This category encompasses all non-sharp disposable items that have come into contact with this compound, such as gloves, gowns, bench protectors, and empty blister packs.[6][7]
-
Collection: Place all contaminated solid waste into the designated purple or red cytotoxic waste container immediately after use.[2][3][5]
-
Sealing: Securely fasten the lid of the container when not in use and before moving it for storage or disposal.
-
Storage: Store the sealed container in a designated, secure area with limited access.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company that provides incineration services.[3][5]
2. Sharps Waste Disposal:
This includes any sharp object contaminated with this compound, such as needles, syringes, and glass vials.
-
Immediate Disposal: Place all contaminated sharps into a designated purple-lidded, puncture-resistant sharps container at the point of use.[3]
-
Container Management: Do not overfill the sharps container. Seal it securely when it reaches the indicated fill line (typically three-quarters full).
-
Final Disposal: The sealed sharps container should be disposed of as cytotoxic waste for incineration.[3]
3. Liquid Waste Disposal:
This pertains to unused stock solutions, cell culture media containing the drug, and contaminated solvents.
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, sealable, and chemically compatible container.
-
Prohibition: Never dispose of liquid this compound waste down the drain.[3]
-
Storage: Store the sealed liquid waste container in secondary containment to mitigate potential spills.
-
Disposal: Arrange for disposal through a certified hazardous waste contractor for incineration.[3][5]
4. Spill Management:
In the event of a spill of this compound powder or solution:
-
Area Control: Immediately alert others and restrict access to the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection, before starting the cleanup.
-
Containment: For powders, gently cover the spill with damp absorbent pads to prevent aerosolization.[8] For liquids, surround the spill with absorbent material.
-
Cleanup: Carefully collect all contaminated materials and place them into the designated cytotoxic solid waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and dispose of all cleaning materials as cytotoxic waste.
Chemical Degradation Data
For specialized decontamination procedures, understanding the chemical stability of this compound is crucial. The following table summarizes its susceptibility to degradation under various stress conditions. Note that these are not standard disposal methods but can inform decontamination protocols.
| Stress Condition | Reagent/Method | Temperature | Duration | Outcome |
| Base Hydrolysis | 0.5 N NaOH | 60°C | 24 hours | Extensive Degradation[9][10] |
| Oxidative | 10% H₂O₂ | 60°C | 24 hours | Significant Degradation[9][11] |
| Thermal | Hot Air Oven | 80°C | 10 days | Significant Degradation[9][10] |
| Acid Hydrolysis | 0.5 N HCl | 60°C | 24 hours | Stable[9] |
| Photolytic | UV Chamber | Ambient | 24 hours | Stable[9][10] |
Visual Workflow for this compound Disposal
Caption: A logical workflow for the proper disposal of this compound waste.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. swansea.ac.uk [swansea.ac.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Contamination of lenalidomide on blister packages after administration and its exposure countermeasures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. packageinserts.bms.com [packageinserts.bms.com]
- 9. rjptonline.org [rjptonline.org]
- 10. tandfonline.com [tandfonline.com]
- 11. sciensage.info [sciensage.info]
Essential Safety and Logistics for Handling Lenalidomide-F
This guide provides comprehensive, procedural information for the safe handling and disposal of Lenalidomide-F, a hazardous cytotoxic drug. Adherence to these protocols is critical to minimize exposure risk for all laboratory personnel.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to this compound.[1] Personnel should be trained in the correct donning and doffing procedures. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale and Citation |
| Gloves | Double-gloving with chemotherapy-tested nitrile or other impervious gloves.[2][3] | Prevents skin absorption, a primary route of exposure.[2] The outer glove should be changed immediately if contaminated. |
| Gown | Disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2] | Protects skin from contact and prevents contamination of personal clothing. Cuffs should be tucked under the outer glove.[2] |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield.[2][4][5][6] | Protects mucous membranes of the eyes from splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator.[2][4][7] | Required when there is a risk of generating aerosols or dust, such as during spill cleanup or when engineering controls are unavailable.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential to prevent contamination and ensure safety.
Operational Workflow:
-
Receiving: Upon receipt, inspect the container for any damage.[8] Transport containers should be robust and securely closed.[9]
-
Storage: Store this compound separately from other drugs in a clearly marked, designated area with limited access.[9] The storage area, including refrigerators, should be clearly labeled.[9] Keep containers tightly sealed in a cool, well-ventilated place.[4][5]
-
Preparation:
-
All handling of this compound must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control airborne particles.[2][10]
-
The work surface should be covered with a plastic-backed absorbent pad, which should be disposed of as hazardous waste after the procedure.[2][10]
-
This compound capsules should not be opened or crushed to prevent the generation of dust.[11][12]
-
-
Administration (in a research context):
Disposal Plan:
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Stream | Disposal Procedure | Citation |
| Unused/Expired Drug | Return any unused capsules to the appropriate waste management service or pharmacy for proper disposal.[14] Do not discard in regular trash or sewer. | [14] |
| Contaminated PPE | All used PPE (gloves, gown, mask, etc.) should be considered contaminated. Remove carefully and place in a designated, sealed hazardous waste container. | [2][9] |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, labeled sharps container. | [2] |
| General Contaminated Waste | Absorbent pads, vials, and other materials should be double-bagged and placed in a clearly labeled, leak-proof cytotoxic waste container marked for incineration.[2][9] | [2][9] |
Emergency Protocols
Immediate and correct response to spills or personnel contamination is crucial.
Spill Management:
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads.
-
Clean the area from the outer edge inward with a detergent solution, followed by water.
-
Dispose of all cleanup materials as hazardous waste.[2]
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate and restrict access to the area.[2]
-
If the spill involves powder, gently cover it with damp cloths to avoid creating dust.[2]
-
Personnel involved in the cleanup must wear full PPE, including a respirator.[2]
-
Follow the cleanup procedure for small spills.
-
A spill kit should always be readily available where hazardous drugs are handled.[9]
-
Personnel Contamination:
-
Skin Exposure: Immediately remove the contaminated gloves or gown.[2] Wash the affected skin thoroughly with soap and water.[2][11][12]
-
Eye Exposure: Immediately flush the eye with water or an isotonic eyewash for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.[7]
PPE Workflow Visualization
The following diagram illustrates the standardized procedure for donning and doffing Personal Protective Equipment to ensure maximum protection and prevent the spread of contamination.
Caption: Workflow for Donning and Doffing PPE.
References
- 1. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 2. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. abmole.com [abmole.com]
- 5. viatris.com [viatris.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. dimi.unige.it [dimi.unige.it]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. safety.rochester.edu [safety.rochester.edu]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
